Canertinib

Catalog No.
S522567
CAS No.
267243-28-7
M.F
C24H25ClFN5O3
M. Wt
485.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Canertinib

CAS Number

267243-28-7

Product Name

Canertinib

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide

Molecular Formula

C24H25ClFN5O3

Molecular Weight

485.9 g/mol

InChI

InChI=1S/C24H25ClFN5O3/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29)

InChI Key

OMZCMEYTWSXEPZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

CI1033; CI1033; CI-1033; PD183805; PD183805; PD183805; Canertinib free base; Canertinib

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

The exact mass of the compound Canertinib is 485.163 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of morpholines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

EGFR HER2 ErbB-4 tyrosine kinase inhibitor Canertinib

Author: Smolecule Technical Support Team. Date: February 2026

Canertinib at a Glance

The table below summarizes key technical data for this compound, compiled from the search results.

Attribute Technical Summary
Drug Name This compound (also known as CI-1033, PD-183805) [1]
Mechanism of Action Irreversible pan-ERBB (EGFR/Her-2/ErbB-4) tyrosine kinase inhibitor [2] [1]
Current Status Investigational; not approved in the US or other regions [1]
Associated Conditions Investigated for breast cancer and lung cancer [1]

| Key Preclinical Findings | • Ototoxicity: Dose-dependent hair cell loss in zebrafish & mouse models [3]. • Combination Therapy: Enhanced growth inhibition in ovarian cancer cell lines (OVCAR-5, SKOV-3) when combined with c-Met inhibitor PHA665752 [2]. |

Detailed Experimental Protocol

For your research purposes, here is a detailed methodology from a cited study on this compound's effect in 3D ovarian cancer cell models [2].

  • Cell Culture & 3D Model Generation:

    • Cell Lines: OVCAR-5 and SKOV-3 ovarian cancer cell lines.
    • Method: Culture plates were coated with poly-HEMA to create a non-adherent surface. Approximately 100,000 cells/well were seeded and incubated for 6 days to form 3D cell clusters and aggregates. Media was replaced every second day [2].
  • Drug Treatment:

    • Compounds: this compound (CI-1033) and the c-Met inhibitor PHA665752.
    • Preparation: Both inhibitors were dissolved in 100% DMSO, with final DMSO concentration normalized to <0.5% (v/v) across all samples.
    • Synchronization: Cells were synchronized in serum-free media for 24 hours before treatment.
    • Dosing: For combination studies, cells were treated with 3 µM this compound and 1 µM PHA665752 for 48 hours. PHA665752 was re-added after the first 24 hours [2].
  • Outcome Analysis:

    • Cell Viability: After treatment, 3D aggregates were digested into single-cell suspensions using trypsin-EDTA, and viable cells were counted manually with a hemocytometer [2].
    • Signaling Pathways: The expression and phosphorylation of key signaling proteins downstream of EGFR, Her-2, and c-Met were analyzed (methodology implied but not fully detailed in the excerpt) [2].

A New Generation: Zongertinib

During the search, it was clear that recent development efforts have shifted towards more selective agents. Zongertinib, which received FDA accelerated approval in August 2025, is a prime example [4] [5]. The following diagram contrasts the fundamental targeting differences between this compound and Zongertinib.

G cluster_this compound This compound (Investigational) cluster_zongertinib Zongertinib (FDA Approved 2025) C Pan-ERBB Inhibitor ERBB1 ERBB1 (EGFR) C->ERBB1 Targets ERBB2 ERBB2 (HER2) C->ERBB2 Targets ERBB3 ERBB3 (HER3) C->ERBB3 Targets ERBB4 ERBB4 (HER4) C->ERBB4 Targets Z Selective HER2 Inhibitor Z->ERBB2 Selectively Targets

Comparison of ERBB receptor targeting profiles between this compound and Zongertinib.

The clinical efficacy and safety data for Zongertinib from the Beamion LUNG-1 trial is summarized in the table below.

Cohort Patient Population Sample Size (N) Objective Response Rate (ORR) Grade 3+ Adverse Events (AEs)
Cohort 1 Pre-treated, HER2 TKD-mutated NSCLC (no prior HER2 TKI/ADC) 75 71% [6] [7] 17% [6] [7]
Cohort 5 Pre-treated, HER2 TKD-mutated NSCLC (prior HER2 ADC) 31 48% [6] [7] 3% [6] [7]
FDA Approved Population Pre-treated, non-squamous NSCLC with HER2 TKD mutations 71 75% [4] Information in Prescribing Info [4]

Interpretation and Forward Look

  • This compound's Profile: The data confirms this compound is a broad-spectrum, irreversible pan-ERBB inhibitor. Its development appears to have been limited by toxicity concerns (e.g., ototoxicity) and the advent of agents with better safety profiles [3].
  • The Shift to Selective Inhibition: Zongertinib exemplifies the industry's move towards highly selective HER2 inhibition. Its design spares EGFR, which is linked to a more favorable safety profile, notably less severe rash and diarrhea compared to earlier TKIs [6] [7].
  • Research Context: this compound remains a useful tool in preclinical research for understanding pan-ERBB inhibition. Its combination with other targeted agents, as shown in the protocol, represents a viable strategy to explore for overcoming resistance [2].

References

Comprehensive Technical Guide to the Irreversible EGFR Inhibitor Canertinib

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Drug Profile

Canertinib (development code CI-1033) is a potent, low molecular weight, quinazoline-based synthetic compound that functions as an irreversible pan-ERBB inhibitor [1] [2]. Its core structure features an aminoquinazoline ring system, which is common among many EGFR inhibitors, and a critical acrylamide side chain that acts as a Michael acceptor, enabling covalent bond formation with its target kinases [1].

Mechanism of Action

This compound's mechanism is characterized by its irreversible and broad-spectrum inhibition of the ERBB family.

  • Irreversible Covalent Binding: The acrylamide moiety in this compound's structure forms a covalent bond with a cysteine residue in the ATP-binding pocket of the target kinases. Specifically, it alkylates Cys797 of EGFR, Cys805 of ErbB2, and analogous cysteines in ErbB3 and ErbB4 [1]. This covalent modification differentiates it from reversible ATP-competitive inhibitors and leads to sustained suppression of kinase activity, even after plasma concentrations of the drug have declined [1].
  • Pan-ERBB Inhibition: this compound inhibits all four members of the ERBB family (EGFR/ErbB1, HER2/ErbB2, ErbB3, and ErbB4), making it a "pan-ERBB" inhibitor [3] [2]. It demonstrates rapid and irreversible inhibition of the tyrosine kinase activity of these receptors [2].

The following diagram illustrates the key signaling pathway targeted by this compound and its mechanism of action at the molecular level.

G Ligand EGF-like Ligands EGFR EGFR/ErbB1 Ligand->EGFR Binding Dimerization HER2 HER2/ErbB2 EGFR->HER2 Heterodimerization HER3 HER3/ErbB3 EGFR->HER3 HER4 HER4/ErbB4 EGFR->HER4 RAS RAS EGFR->RAS Autophosphorylation & Adaptor Recruitment PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) AKT->Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Metastasis Metastasis mTOR->Metastasis This compound This compound (CI-1033) This compound->EGFR Irreversible Binding to Cys797 This compound->HER2 Irreversible Binding to Cys805 This compound->HER3 Inhibition This compound->HER4 Inhibition

ERBB Signaling Pathway and this compound's Pan-ERBB Inhibition Mechanism.

Preclinical Data Summary

Preclinical studies have evaluated this compound's efficacy across various cancer models and its potential side effects, including ototoxicity.

Table 1: Summary of Key Preclinical Findings for this compound

Model System Findings and Key Results Reference
Tamoxifen-Resistant Breast Cancer (MCF-7/TamR cells) Dose-dependent anti-proliferative & pro-apoptotic effects (2-3 fold apoptosis increase). Synergistic effect with cytotoxic drugs (paclitaxel, carboplatin). Downregulation of anti-apoptotic Bcl-2. [4]
Zebrafish Larvae Significant, dose-dependent ototoxicity in lateral line hair cells (0-500 μM range). [3]
Mouse Models (C57BL/6J & CBA/CaJ) Confirmed ototoxicity, evidenced by elevated ABR thresholds, reduced DPOAEs, and hair cell loss. Suggests evolutionarily conserved ERBB mechanism in hearing. [3]
Xenograft Models (Various Cancers) Sustained target inhibition (75% EGFR kinase inhibition 72 hrs post 40 mg/kg oral dose in mice). [1]

Clinical Trials and Development Status

This compound progressed to clinical trials but was ultimately discontinued due to a lack of sufficient efficacy and toxicity concerns.

Table 2: Summary of Clinical Trial Data and Development Status

| Trial Phase | Patient Population | Key Outcomes and Findings | Reference | | :--- | :--- | :--- | :--- | | Phase II | Advanced NSCLC (post-platinum-based chemotherapy) | Low response rates (2-4% across 50, 150, 450 mg doses). No difference in progression-free survival (PFS). Dose-dependent toxicities (diarrhea, rash). Concluded not suitable for NSCLC. | [1] | | Phase I/II (Various) | Refractory solid tumors (e.g., NSCLC, breast cancer) | Modest activity observed. Adverse effects included diarrhea, asthenia, stomatitis, and persistent rash. | [3] [1] | | Overall Status | Discontinued from clinical development. Not pursued as a treatment for NSCLC or other cancers in later-stage trials. | [2] |

Experimental Protocols for Key Assays

This section details methodologies from pivotal preclinical studies on this compound.

In Vitro Cell Viability and Apoptosis Assay (Tamoxifen-Resistant Breast Cancer)

This protocol is used to assess the anti-proliferative and pro-apoptotic effects of this compound, alone or in combination with other chemotherapeutic agents [4].

G Start Culture Resistant Cell Lines (MCF-7/TamR, T47D/TamR) Step1 Treat with this compound (Alone or with Cytotoxic Drugs e.g., Paclitaxel, Carboplatin) Start->Step1 Step2 MTT Assay (48-hour or 9-day treatment) Measure Cell Viability Step1->Step2 Step3 Flow Cytometry (FITC-dextran uptake) Quantify Apoptotic Cells Step2->Step3 Step4 Western Blot Analysis (e.g., Bcl-2, Phospho-Rb, EGFR) Step3->Step4 End Data Analysis (ANOVA, Dunnett's t-test) Step4->End

Workflow for In Vitro Assessment of this compound Efficacy.

Materials:

  • Cell Lines: Tamoxifen-resistant breast cancer cell lines (e.g., MCF-7/TamR, T47D/TamR) and their wild-type counterparts [4].
  • Drugs: this compound (CI-1033), cytotoxic drugs (e.g., paclitaxel, carboplatin, etoposide, vinorelbine) [4].
  • Media: RPMI-1640 without phenol red, supplemented with 5% charcoal-stripped fetal calf serum [4].

Procedure:

  • Cell Seeding and Treatment: Seed cells in 96-well plates at a standard density (e.g., 40,000 cells/cm²). After 24 hours, replace the medium with one containing this compound at varying doses (e.g., 1-10 μM), either alone or in combination with cytotoxic drugs [4].
  • Viability Assessment (MTT Assay): After the treatment period (e.g., 48 hours or 9 days), add MTT reagent to each well and incubate. Dissolve the resulting formazan crystals and measure the absorbance at 570 nm. Express cell viability as a percentage of the untreated control [4].
  • Apoptosis Detection (Flow Cytometry): Seed cells in a 24-well plate. Post-treatment, expose cells to FITC-dextran. After trypsinization, analyze cell suspensions using a flow cytometer to quantify the population of apoptotic cells [4].
  • Protein Analysis (Western Blot): Lyse treated cells on ice using a RIPA buffer containing protease and phosphatase inhibitors. Separate proteins via SDS-PAGE, transfer to a membrane, and probe with primary antibodies (e.g., against Bcl-2, phosphorylated Rb, total EGFR). Detect using an enhanced chemiluminescence system [4].
In Vivo Ototoxicity Assessment in Zebrafish and Mouse Models

This protocol describes the methodology for evaluating the ototoxic side effect of this compound in preclinical animal models [3].

Materials:

  • Animal Models: Zebrafish larvae (5 days post-fertilization), young adult mice (e.g., C57BL/6J, CBA/CaJ) [3].
  • Drug: this compound in appropriate vehicle [3].

Procedure:

  • Zebrafish Hair Cell Counting:

    • Treatment: Expose free-swimming 5 dpf zebrafish larvae to variable doses of this compound (0-500 μM) for one hour in a 48-well plate [3].
    • Fixation and Staining: Anesthetize and fix larvae in 4% paraformaldehyde. Incubate with anti-parvalbumin primary antibody to label hair cells, followed by an Alexa Fluor-conjugated secondary antibody [3].
    • Imaging and Analysis: Image specific neuromasts (SO1, SO2, O1, OC1) using a fluorescence microscope. Count hair cells and present results as the mean survival percentage compared to the control group [3].
  • Mouse Auditory Function Testing:

    • Treatment: Administer this compound to mice via a chosen route (e.g., intraperitoneal injection) at established dosages [3].
    • Auditory Brainstem Response (ABR): Place anesthetized mice in a sound-attenuating chamber. Deliver acoustic stimuli (clicks or tone pips) through a speaker. Record evoked potentials via subcutaneous electrodes to determine hearing thresholds [3].
    • Distortion Product Otoacoustic Emissions (DPOAEs): Measure sound waves emitted by the cochlea in response to two pure-tone frequencies (f1 and f2) to assess outer hair cell function. A reduction in DPOAE amplitude indicates ototoxicity [3].
    • Cochlear Histology: Following functional tests, perfuse and fix cochleae. Dissect, stain (e.g., with phalloidin for hair cell stereocilia), and examine under a microscope to count surviving hair cells [3].

Comparison with Other EGFR Inhibitors and Conclusion

Table 3: this compound Compared with Other Generations of EGFR Inhibitors

Feature This compound (Pan-ERBB) 1st Gen (e.g., Gefitinib) 2nd Gen (e.g., Afatinib) 3rd Gen (e.g., Osimertinib)
Target Profile Pan-ERBB (EGFR, HER2, HER3, HER4) Selective EGFR EGFR, HER2 (ErbB2) EGFR T790M mutant, sparing wild-type
Inhibition Type Irreversible Reversible Irreversible Irreversible
Key Mechanism Covalent binding to Cys797/805 ATP-competitive Covalent binding to Cys797 Covalent binding to Cys797 in mutants
Primary Indication (Discontinued) NSCLC NSCLC T790M+ NSCLC
Key Limitation Low efficacy in trials, toxicity (ototoxicity, diarrhea/rash) T790M acquired resistance Toxicity from wild-type EGFR inhibition Resistance (e.g., C797S mutation)
Conclusion and Future Perspectives

This compound served as a pioneering irreversible pan-ERBB inhibitor, providing a proof-of-concept for covalent inhibition and informing the development of later-generation agents [1] [2]. However, its clinical development was halted due to a combination of modest efficacy in Phase II trials and dose-limiting toxicities, including diarrhea, rash, and preclinical evidence of ototoxicity [3] [1].

References

Mechanism of Action and Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Canertinib is classified as a pan-ErbB inhibitor because it irreversibly blocks the activity of all members of the epidermal growth factor receptor (EGFR) family (ErbB1, ErbB2, ErbB3, and ErbB4) [1] [2]. Its mechanism and key biological activities are detailed below.

Aspect Details
Irreversible Binding Contains acrylamide moiety that acts as a Michael acceptor, forming a covalent bond with cysteine residue (Cys797) in ATP-binding pocket of EGFR [3] [4].
Primary Enzyme Inhibition (IC₅₀) EGFR (IC₅₀ 0.8 nM), HER-2 (IC₅₀ 19 nM), ErbB-4 (IC₅₀ 7 nM) [5].
Cellular & Preclinical Effects Induces caspase-mediated apoptosis, inhibits important signaling pathways (Akt, Erk1/2), down-regulates anti-apoptotic protein Bcl-2, reverses resistance to tamoxifen in breast cancer cells [6] [2].
Transporter Interactions Substrate for OATP1B3 transporter (may affect hepatic disposition); not an inhibitor of OATP1B1 or OATP1B3 [5].

The following diagram illustrates the mechanism by which this compound induces apoptosis in cancer cells:

G cluster_top This compound Action cluster_bottom Apoptosis Induction This compound This compound Irreversible Inhibition\nof ErbB Family Irreversible Inhibition of ErbB Family This compound->Irreversible Inhibition\nof ErbB Family Binds Cys797 Downstream Pathway\nInhibition Downstream Pathway Inhibition Irreversible Inhibition\nof ErbB Family->Downstream Pathway\nInhibition Inhibits Akt & Erk1/2 Inhibits Akt & Erk1/2 Downstream Pathway\nInhibition->Inhibits Akt & Erk1/2 Reduces Phosphorylation Reduces Lck\nProtein Expression Reduces Lck Protein Expression Downstream Pathway\nInhibition->Reduces Lck\nProtein Expression Downregulates Bcl-2 Downregulates Bcl-2 Inhibits Akt & Erk1/2->Downregulates Bcl-2 Activates Caspase Cascade Activates Caspase Cascade Downregulates Bcl-2->Activates Caspase Cascade Cleavage of PARP Cleavage of PARP Activates Caspase Cascade->Cleavage of PARP Programmed Cell Death Programmed Cell Death Cleavage of PARP->Programmed Cell Death

This compound's signaling pathway and pro-apoptotic mechanism.

Experimental Evidence and Protocols

The following methodologies are representative of key experiments used to characterize this compound's activity.

Cell-Based Apoptosis Assay (Flow Cytometry)

This protocol is used to quantify this compound-induced programmed cell death [2].

  • Cell Seeding: Seed cells (e.g., MCF-7/TamR breast cancer cells) at 40,000 cells/cm² in a 24-well plate and culture overnight.
  • Treatment: Treat cells with this compound at desired concentrations. Studies often use a range from 1 μM to 10 μM.
  • Detection: After treatment, trypsinize cells, pellet by centrifugation, and resuspend in PBS.
  • Analysis: Analyze cells using a flow cytometer to detect apoptotic markers (e.g., Annexin V staining).
Western Blot Analysis for Target Protein Expression

This method confirms the effect of this compound on protein expression and phosphorylation [6] [2].

  • Cell Lysis: Lyse treated cells on ice with a RIPA buffer containing protease and phosphatase inhibitors.
  • Protein Quantification: Centrifuge lysates and quantify protein concentration in the supernatant.
  • Gel Electrophoresis: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
  • Immunoprobing: Block membrane and probe with primary antibodies (e.g., anti-phospho-EGFR, anti-Bcl-2, anti-caspase-3), followed by HRP-conjugated secondary antibodies.
  • Detection: Use an enhanced chemiluminescence (ECL) system to detect protein bands. This compound treatment shows decreased phosphorylation of EGFR, Akt, and Erk1/2, and cleavage of caspases and PARP.

Clinical Development and Potential

This compound advanced to Phase II clinical trials for various cancers, including NSCLC and metastatic breast cancer [3] [1]. However, development was discontinued as it showed limited efficacy and dose-dependent toxicities (e.g., diarrhea, skin rash) in NSCLC patients, making it unsuitable for further development as a single agent for that indication [5] [3].

Research continues to explore its potential in other areas, particularly in reversing drug resistance.

  • Reversal of Tamoxifen Resistance: In tamoxifen-resistant breast cancer cells (MCF-7/TamR), this compound (1-10 μM) significantly inhibited proliferation and induced apoptosis, suggesting a potential strategy to overcome resistance [2].
  • Synergy with Cytotoxic Drugs: Studies show this compound can enhance the sensitivity of resistant cancer cells to conventional chemotherapy drugs like paclitaxel, carboplatin, and etoposide [2].

References

The HER Family as a Therapeutic Target in Ovarian Cancer

Author: Smolecule Technical Support Team. Date: February 2026

The human epidermal growth factor receptor (HER) family consists of four members: EGFR (HER1), HER2, HER3, and HER4 [1]. These receptors are implicated in the progression of ovarian cancer [1]. The table below summarizes the expression and clinical significance of these receptors.

Receptor Expression in Ovarian Cancer Associated Clinical Outcomes
EGFR (HER1) 30–70% of cases [1] Poor progression-free survival, advanced tumor grade, greater residual tumor mass [1]
HER2 6–30% of cases; higher in mucinous (19%) and clear cell (14%) subtypes [1] Poor prognosis [1]
HER3 30–80% of cases [1] Poor clinical outcome; average survival 1.8 years (high expr.) vs. 3.3 years (low expr.) [1]
HER4 Conflicting data; some studies show increased expression in malignant tissues [1] Possible correlation with chemotherapy resistance in serous ovarian cancer [1]

When activated, these receptors form dimers and trigger several key downstream signaling pathways that promote cancer cell survival and growth, including the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway [1]. The following diagram illustrates these signaling relationships:

G cluster_pathways Downstream Signaling Pathways HER_Family HER Family Receptors (EGFR/HER1, HER2, HER3, HER4) MAPK MAPK/ERK Pathway HER_Family->MAPK PI3K PI3K/AKT/mTOR Pathway HER_Family->PI3K STAT STAT Pathway HER_Family->STAT PLCG PLCγ Pathway HER_Family->PLCG Cellular_Effects Cellular Effects: • Cell Proliferation • Cell Survival • Angiogenesis • Metastasis MAPK->Cellular_Effects PI3K->Cellular_Effects STAT->Cellular_Effects PLCG->Cellular_Effects

Established HER-Targeting Agents in Ovarian Cancer

Research and clinical trials have largely focused on two main classes of drugs targeting the HER family: monoclonal antibodies and tyrosine kinase inhibitors (TKIs) [1]. Canertinib is a TKI.

The table below summarizes the mechanism of action and clinical findings for key agents, which illustrates the mixed success of HER-targeting in ovarian cancer to date.

Drug Name Class Primary Target Key Clinical Findings in Ovarian Cancer
Trastuzumab mAB HER2 Limited efficacy; a phase II trial (n=41) showed an overall response rate of 7.3% [1].
Pertuzumab mAB HER2 (dimerization) In a phase II trial, showed better progression-free survival (5.3 months) in platinum-resistant ovarian cancer patients with low HER3 [1].
Cetuximab mAB EGFR Preclinical studies show activity, but clinical trials have failed to demonstrate significant benefit [2]. Can induce antibody-dependent cellular cytotoxicity (ADCC) [2].
Gefitinib, Erlotinib TKI EGFR Limited single-agent activity in clinical trials [1] [2].
Trastuzumab Deruxtecan (T-DXd) Antibody-Drug Conjugate (ADC) HER2 Early-phase trials show promise; one case report noted a response in a patient with mucinous ovarian cancer [3].

Research Gaps and Future Directions for Pan-HER Inhibitors

The limited clinical success of agents targeting single HER receptors (like EGFR or HER2 alone) is often attributed to compensatory mechanisms and inherent resistance within the complex HER signaling network [1] [2]. This rationale supports the investigation of pan-HER inhibitors like this compound, which simultaneously block multiple HER family members.

Key research questions that remain open include:

  • The precise efficacy of pan-HER inhibition in specific histological subtypes of ovarian cancer.
  • The role of pan-HER inhibitors in overcoming resistance to platinum-based chemotherapy.
  • The potential of combining pan-HER inhibitors with other agents, such as immunotherapies or other targeted drugs.

References

The Pan-ErbB Inhibitor Class and Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Pan-ErbB inhibitors are small-molecule tyrosine kinase inhibitors (TKIs) that target all or multiple members of the ErbB family (also known as the HER family): EGFR (HER1), HER2, HER3, and HER4 [1] [2]. Canertinib (CI-1033) is a first-generation, irreversible pan-ErbB inhibitor.

The diagram below illustrates the core mechanism of action of irreversible pan-ErbB inhibitors like this compound in suppressing the ErbB signaling network.

G Ligands Growth Factor Ligands (e.g., EGF) Receptors ErbB Receptors (EGFR, HER2, HER3, HER4) Ligands->Receptors Dimers Receptor Dimerization & Autophosphorylation Receptors->Dimers Pathways Downstream Signaling (PI3K/Akt, MAPK, JAK/STAT) Dimers->Pathways Effects Cellular Effects (Proliferation, Survival) Pathways->Effects Inhibitor Irreversible Pan-ErbB Inhibitor (e.g., this compound) Inhibitor->Dimers Blocks

Irreversible pan-ErbB inhibitors block kinase activity and downstream signaling.

Unlike reversible inhibitors, this compound forms a covalent bond with a cysteine residue in the ATP-binding pocket of these receptors, leading to prolonged suppression of tyrosine kinase activity and downstream signaling pathways (PI3K/Akt and MAPK) that drive cancer cell proliferation and survival [1] [3] [2].

Comparative Pan-ErbB Inhibitor Profiles

The table below summarizes key agents within the pan-ErbB inhibitor class for comparison. This compound is included based on its known research profile, while others are later-developed drugs.

Inhibitor (Example) Targets (ErbB Family) Reversibility Key Research/Clinical Notes
This compound (CI-1033) EGFR, HER2, HER4 [3] Irreversible First-generation; investigated in early-phase clinical trials over a decade ago [3].
Neratinib EGFR, HER2, HER4 [2] Irreversible Approved for extended adjuvant treatment of early-stage HER2+ breast cancer [2].
Pyrotinib EGFR, HER2, HER4 [1] Irreversible Approved in China for HER2+ metastatic breast cancer; potent activity in preclinical models [1].
Afatinib EGFR, HER2, HER4 [1] [2] Irreversible Approved for EGFR-mutant NSCLC; studied in breast cancer but did not demonstrate efficacy in phase 3 trials [2].
Lapatinib EGFR, HER2 [2] Reversible Approved for HER2+ metastatic breast cancer; was studied in neoadjuvant and adjuvant settings but use is limited due to toxicity and limited efficacy improvement over newer agents [2].
Tucatinib HER2 (highly selective) [2] Reversible Approved for HER2+ metastatic breast cancer; noted for high selectivity for HER2 over EGFR, which may improve its tolerability [2].

Experimental Methodology Overview

While specific protocols for this compound will vary by study, the following outlines a standard methodology for profiling drug response in cancer cell lines, as reflected in the literature [3].

1. Cell Line Preparation

  • Cell Panel: Utilize a panel of genetically characterized cancer cell lines (e.g., from ATCC), including models with HER2 amplification, HER2 mutations, or EGFR mutations to assess the drug's spectrum of activity [3].
  • Culture: Maintain cell lines in recommended media and passage them regularly to ensure logarithmic growth. Authenticate cell lines via STR profiling and confirm the mutation status of relevant genes (EGFR, HER2) via NGS [3].

2. Drug Treatment and Proliferation Assay

  • Compound Preparation: Prepare a stock solution of this compound in DMSO, followed by serial dilution in culture medium to create a multi-point dose-response series (e.g., 9-point dilution) [3].
  • Cell Seeding and Dosing: Seed cells in 384-well plates and incubate overnight. Add the serial drug dilutions to the plates.
  • Incubation and Measurement: Incubate cells with the drug for a set period (e.g., 72 hours). Measure cell viability/proliferation using a luminescent (e.g., ATPlite) assay [3].
  • Data Analysis: Calculate percentage growth relative to untreated controls. Generate dose-response curves and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis [3].

3. Biomarker and Mechanism Studies

  • Western Blotting: Analyze changes in phosphorylation (activation) of ErbB receptors (p-EGFR, p-HER2) and key downstream effectors (p-Akt, p-MAPK) in treated vs. control cells to confirm on-target mechanism [3].
  • Genetic Biomarker Analysis: Cross-reference drug sensitivity data (IC50 values) with cell line genomic data (mutations, copy number variation, gene expression) from databases like COSMIC or CCLE to identify novel genetic markers of response or resistance [3].

References

The Role of Cys797 in EGFR-TKI Binding

Author: Smolecule Technical Support Team. Date: February 2026

The cysteine residue at position 797 (Cys797) in the kinase domain of EGFR is a critical target for several classes of tyrosine kinase inhibitors (TKIs). The binding mechanism involves the formation of a covalent bond.

Item Description
Target Residue Cys797 (in EGFR; equivalent to Cys805 in ERBB2) [1]
Chemical Reaction Michael addition [2]
Reactive Group Acrylamide (a Michael acceptor) present in the drug [2] [3]
Bond Formed Irreversible covalent bond [4] [2]

This covalent mechanism was first established through structure-based drug design. Research showed that inhibitors could be engineered with a thiol group to form a disulfide bond with Cys797, leading to potent and selective inactivation of EGFR [1]. The acrylamide group in modern irreversible inhibitors performs a similar function, forming a permanent covalent bond that provides prolonged inhibition of the receptor [2] [3].

Experimental Protocols for Studying Cys797 Binding

The following methodologies are used to characterize the binding of inhibitors to Cys797 and the functional consequences.

G In Vitro Kinase Assay In Vitro Kinase Assay IC50 Determination IC50 Determination (TR-FRET) In Vitro Kinase Assay->IC50 Determination Cell-Based Assays Cell-Based Assays Western Blot (p-EGFR) Western Blot (p-EGFR, p-AKT, p-ERK) Cell-Based Assays->Western Blot (p-EGFR) Cell Viability (CellTiter-Glo) Cell Viability (CellTiter-Glo) Cell-Based Assays->Cell Viability (CellTiter-Glo) Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) Cell-Based Assays->Apoptosis (Flow Cytometry) Mutagenesis (C797S) Mutagenesis (C797S) Resistance Confirmation Resistance Confirmation Mutagenesis (C797S)->Resistance Confirmation In Vivo Studies In Vivo Studies Xenograft Mouse Models Xenograft Mouse Models (Tumor Volume, TGI) In Vivo Studies->Xenograft Mouse Models

Experimental workflow for characterizing Cys797-targeting inhibitors

  • In Vitro Kinase Assays: These measure the direct inhibition of EGFR kinase activity. A phosphorylated EGFR TR-FRET cellular detection kit is used. Cells are seeded in plates, treated with serially diluted drugs, and fluorescence is measured. The IC50 (half-maximal inhibitory concentration) is calculated using software like GraphPad Prism with a log(inhibitor) vs. response model [5].
  • Cell-Based Viability and Apoptosis Assays: The CellTiter-Glo assay determines cell viability by measuring ATP in metabolically active cells. For apoptosis, an Annexin V-FITC/PI apoptosis detection kit is used with flow cytometry analysis [5].
  • Assessment of Signaling Pathways: Western blot analysis is performed to detect phosphorylation levels of EGFR and key downstream proteins like AKT and ERK, showing whether the inhibitor successfully blocks the pathway [6] [5].
  • Mutagenesis Studies: The C797S mutation is introduced using a QuikChange site-directed mutagenesis kit. This confirms the specificity of an inhibitor for Cys797, as the mutation abolishes covalent binding and confers resistance [6] [7].
  • In Vivo Efficacy Studies: Cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models in mice are used. Mice are inoculated with cancer cells and treated with the drug. Tumor volume is measured regularly, and Tumor Growth Inhibition (TGI) is calculated [5].

The Clinical Significance of Cys797 and Its Mutation

The following diagram illustrates how targeting Cys797 has driven the development of EGFR inhibitors and how resistance emerges.

G 1st Gen TKI\n(Reversible) 1st Gen TKI (Reversible) T790M Resistance T790M Resistance 1st Gen TKI\n(Reversible)->T790M Resistance 2nd Gen TKI\n(Irreversible, Cys797) 2nd Gen TKI (Irreversible, Cys797) T790M Resistance->2nd Gen TKI\n(Irreversible, Cys797) WT Toxicity WT Toxicity 2nd Gen TKI\n(Irreversible, Cys797)->WT Toxicity 3rd Gen TKI\n(Cys797, T790M Selective) 3rd Gen TKI (Cys797, T790M Selective) WT Toxicity->3rd Gen TKI\n(Cys797, T790M Selective) C797S Resistance C797S Resistance 3rd Gen TKI\n(Cys797, T790M Selective)->C797S Resistance 4th Gen TKI (R&D) 4th Gen TKI (R&D) C797S Resistance->4th Gen TKI (R&D)

Evolution of EGFR TKIs and resistance mechanisms

  • C797S Mutation and Resistance: The C797S mutation substitutes cysteine with serine, removing the critical thiol group needed for covalent bond formation with irreversible inhibitors [4] [6] [2]. This is a major resistance mechanism to second-generation (Afatinib, Dacomitinib) and third-generation (Osimertinib) TKIs [4] [2] [3].
  • Allelic Context of C797S: The effectiveness of subsequent treatments depends on whether the C797S and T790M mutations are on the same allele (in cis) or different alleles (in trans) [6].
  • Development of Fourth-Generation TKIs: The C797S mutation has driven the development of fourth-generation EGFR TKIs. These aim to overcome triple mutations via non-covalent (reversible) inhibition or allosteric inhibition [4] [3] [5]. Several candidates like BLU-945, BBT-176, and HS-10375 are in early clinical trials [3] [5].

References

General Experimental Parameters for TKI Studies

Author: Smolecule Technical Support Team. Date: February 2026

This table consolidates parameters from research on similar compounds like Erlotinib and Osimertinib [1] [2].

Parameter Typical Range / Examples Notes & Considerations
Cell Lines Varies by research focus (e.g., NSCLC, breast cancer lines) [1] [3]. Select lines based on expression of target receptors (EGFR, HER2). Include both sensitive and resistant lines for mechanistic studies [1].
Drug Preparation Stock solution in DMSO [2]. Final DMSO concentration in cell culture should be low (e.g., ≤0.1%) to avoid cytotoxicity. Prepare fresh working concentrations from stock in complete cell culture medium.

| Dosing & Exposure| - Treatment duration: 24-72 hours [4].

  • Concentration range: Establish a multi-point dose-response curve (e.g., 1 nM to 100 µM) [1]. | Include a vehicle control (DMSO-only). Determine the IC50 value from the dose-response curve. | | Cell Viability Assay| CellTiter-Glo 3D Assay [4], CCK-8, MTT. | The 3D assay is more relevant for spheroid models. Luminescent/colorimetric signals are quantified post-treatment to determine % viability. | | Key Mechanistic Assays| - Western Blot: Analyze phosphorylation of EGFR/HER2 and downstream proteins (AKT, ERK) [1] [5].
  • Immunohistochemistry (IHC): Assess protein expression and localization in 2D/3D cultures [4]. | Harvest cells at appropriate timepoints after drug treatment for protein analysis. |

Workflow for Cell Viability and Mechanism Testing

The diagram below maps the core experimental sequence from cell preparation to data analysis.

G Start Experimental Design A Cell Culture Preparation (2D Monolayer or 3D Spheroids) Start->A B Cell Seeding (Allow attachment) A->B C Canertinib Treatment (Multi-dose, include controls) B->C D Incubation (72 hours typical) C->D E Viability Assay (e.g., CellTiter-Glo) D->E F Data Analysis (IC50 Calculation) E->F G Mechanistic Analysis (Western Blot, IHC) F->G For key concentrations

Critical Considerations for Your Protocol Development

To establish a robust protocol for this compound, you will need to investigate and optimize several aspects:

  • Cell Model Selection: The choice between 2D and 3D cultures is critical. 3D spheroids better mimic tumor morphology and drug penetration barriers but may show higher IC50 values and require longer drug internalization times compared to 2D monolayers [4].
  • Drug Resistance Studies: For long-term studies, you can model acquired resistance by continuously exposing sensitive cells to increasing doses of this compound, mimicking clinical resistance patterns [1].
  • Pathway Analysis: this compound is an irreversible pan-HER inhibitor. Your mechanistic analysis should include key nodes in the HER signaling network. The diagram below illustrates the primary signaling pathway and potential sites for inhibition.

G HER_Family HER Family Receptors (EGFR/HER1, HER2, HER3, HER4) Dimerization Dimerization & Autophosphorylation HER_Family->Dimerization Downstream Downstream Pathways Dimerization->Downstream PK1 PI3K/AKT Pathway Downstream->PK1 PK2 RAS/RAF/MEK/ERK Pathway Downstream->PK2 Outcomes Cellular Outcomes: Proliferation, Survival, Migration PK1->Outcomes PK2->Outcomes Inhibitor This compound (TKI) Inhibitor->HER_Family Binds irreversibly to kinase domain

References

Foundational 3D Cell Culture Techniques

Author: Smolecule Technical Support Team. Date: February 2026

The core of your application note would be a robust 3D culture method. The following techniques, validated in oncology research, are highly relevant for developing an ovarian cancer model to test drugs like Canertinib.

Table 1: Scaffold-free 3D Culture Techniques for Spheroid Generation

Technique Core Principle Key Advantages Potential Challenges
Hanging Drop [1] [2] Cells are seeded in droplets suspended from a dish lid; spheroids form by gravity at the liquid-air interface. Simple, low-cost; no special equipment needed; produces uniform, reproducible spheroids [1]. Low-throughput; difficult to handle and retrieve spheroids; medium evaporation can be an issue [1].
Liquid Overlay Cells are seeded on a non-adherent, round-bottom plate (e.g., ultra-low attachment plates). Easy to use; suitable for high-throughput screening; compatible with automation [1]. May require optimization to ensure consistent spheroid shape and size [1].
Agitation-Based Methods (e.g., Spinner Flask) Cells are kept in constant suspension by continuous stirring. Can generate large quantities of spheroids; good for large-scale production [1]. Shear stress may damage cells; can result in heterogeneous spheroid sizes [1].

For more complex models that include the extracellular matrix (ECM), scaffold-based techniques are used. A common method involves embedding pre-formed spheroids within a mixture of basement membrane extracts (like Matrigel) and type I collagen to study invasion and drug penetration [3] [2].

The diagram below outlines a potential workflow integrating these techniques for a drug-testing experiment.

G cluster_analysis Analysis Methods Start Start: Harvest and Count Ovarian Cancer Cells A Generate Spheroids (e.g., Hanging Drop Method) Start->A B Embed Spheroids in 3D Matrix (e.g., Matrigel/Collagen Mix) A->B C Apply Experimental Conditions • Vehicle Control • this compound Treatment • Combination Therapies B->C D Incubate and Monitor (Over 3-7 Days) C->D E Endpoint Analysis D->E F1 Viability Assays (ATP-based, Calcein AM) E->F1 F2 Morphology & Invasion (Microscopy, Size Measurement) E->F2 F3 Molecular Analysis (RNA/Protein, IHC) E->F3

Key Assays for Evaluating this compound Efficacy

Once your 3D model is established, the following assays can be used to quantitatively evaluate the effects of this compound.

Table 2: Key Assays for Drug Efficacy and Mechanism Analysis in 3D Models

Assay Category Specific Assay Measurement Relevance for this compound
Viability & Proliferation ATP-based Luminescence (e.g., CellTiter-Glo 3D) Quantifies metabolically active cells; more accurate in 3D than old colorimetric assays [3]. Measures direct cytotoxic and cytostatic effects.
Live/Dead Staining (e.g., Calcein AM/Propidium Iodide) Fluorescent imaging distinguishes live (green) from dead (red) cells within spheroids. Visualizes spatial distribution of cell death (e.g., necrosis in core).
Morphology & Invasion Bright-field Microscopy & Size Analysis Tracks spheroid growth/shrinkage over time using software like ImageJ [2]. Measures growth inhibition.
Immunofluorescence (IF) / Immunohistochemistry (IHC) Stains for specific proteins (e.g., cleaved caspase-3 for apoptosis, Ki-67 for proliferation) [3]. Confirms on-target effect by showing downregulation of p-EGFR/HER2.
Molecular Analysis RNA/Protein Extraction from Spheroids qRT-PCR, Western Blot to analyze gene/protein expression [3]. Investigates effects on downstream pathways (e.g., PI3K/AKT, MAPK) [4] [5].

Scientific Context for Your Research

Although not a direct protocol, understanding these points will strengthen the rationale for your application note:

  • Why 3D Models? 3D spheroids better mimic solid tumor features like nutrient/oxygen gradients, cell-ECM interactions, and drug resistance mechanisms seen in vivo, which are poorly represented in 2D cultures [1] [6]. Research shows cells in 3D models can exhibit reduced responsiveness to therapies like doxorubicin, highlighting their relevance for predictive drug testing [3].
  • This compound's Mechanism: this compound is an irreversible pan-HER (EGFR/HER1, HER2, HER3, HER4) and EGFR tyrosine kinase inhibitor. In 3D models, targeting the HER family is crucial because receptor dimerization and downstream signaling (especially via the PI3K/AKT pathway) are critically influenced by the 3D architecture and tumor microenvironment [7] [4] [5].
  • Ovarian Cancer Models: While the search results did not specify ovarian cell lines, commonly used lines in research include OVCAR, SKOV, and A2780. The choice of cell line (e.g., high-grade serous carcinoma model) should align with the specific research question.

How to Proceed Without a Direct Protocol

Given the absence of a ready-made protocol, I suggest the following path to create your application note:

  • Adapt a General Workflow: Use the provided workflow and tables as a template.
  • Select Your Model System: Choose a relevant ovarian cancer cell line (e.g., OVCAR-3, SK-OV-3) and determine the best 3D culture method (hanging drop for uniformity or U-plates for throughput).
  • Establish Baseline Conditions: You will need to optimize key parameters, including:
    • Cell Seeding Density: This is critical for generating spheroids of the desired size. A range of 500-1,000 cells/drop is a common starting point [2].
    • Drug Treatment Schedule: Determine the appropriate duration of exposure (e.g., 72-96 hours) and the concentration range for this compound based on existing 2D literature.
    • Matrix Composition: If studying invasion, test different ratios of collagen I and basement membrane extract.

References

Comprehensive Guide to Liver Microsomal Metabolic Stability Assessment: Protocols and Applications in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metabolic Stability Evaluation

Metabolic stability is a critical parameter in drug discovery that measures a compound's susceptibility to biotransformation by metabolic enzymes. The liver serves as the primary site for drug metabolism, with approximately 60% of marketed compounds being cleared by hepatic cytochrome P450 (CYP)-mediated metabolism [1]. Liver microsomes—subcellular fractions containing membrane-bound drug-metabolizing enzymes such as CYP enzymes—provide a valuable in vitro system for predicting intrinsic clearance and identifying metabolic soft spots [1] [2]. These systems are particularly useful during early discovery stages due to their ease of preparation, long-term storage capability, and adaptability to high-throughput screening formats [1].

The fundamental purpose of metabolic stability assessment is to rank compounds according to their metabolic liability, provide data for predicting in vivo clearance, and identify potential species-specific differences in drug metabolism [1]. This guide provides comprehensive protocols and application notes for conducting robust metabolic stability studies using liver microsomes, with specific examples and data interpretation frameworks relevant to drug development professionals.

Experimental Models for Metabolic Stability Assessment

Overview of In Vithepatic Systems

Multiple in vitro systems are available for assessing metabolic stability, each with distinct advantages and limitations. The most common systems include liver microsomes, hepatocytes, liver S9 fractions, and liver cytosol [2]. Liver microsomes primarily contain phase I enzymes, including cytochrome P450 (CYP) enzymes and flavin-containing monooxygenase (FMO) enzymes, making them ideal for initial metabolic stability screening [2]. Hepatocytes contain both phase I and phase II enzymes, providing a more complete representation of hepatic metabolism, but are less adaptable to high-throughput formats [3] [2]. Liver S9 fractions include both microsomal and cytosolic components, enabling assessment of both phase I and phase II metabolism [2], while liver cytosol is used primarily to evaluate cytosolic enzymes such as glutathione transferase (GST) and aldehyde oxidase (AO) [2].

Comparative Analysis of Hepatic Systems

Table 1: Comparison of In Vitro Systems for Metabolic Stability Assessment

System Enzymes Present Primary Applications Advantages Limitations
Liver Microsomes Phase I (CYP, FMO) Initial metabolic stability screening, CYP-mediated clearance High-throughput capability, cost-effective, focused on primary metabolic routes Lacks Phase II metabolism and cellular context
Hepatocytes Phase I & II, transporters Comprehensive metabolism assessment, intrinsic clearance prediction More physiologically relevant, contains full complement of hepatic enzymes Limited lifespan in 2D culture, more resource-intensive
Liver S9 Fraction Phase I & II (UGT, SULT, GST) Broad metabolic profiling when microsomes are insufficient Broader enzyme coverage than microsomes alone May underrepresent some metabolic pathways
Liver Cytosol Cytosolic (AO, GST) Assessment of specific non-microsomal pathways Targeted evaluation of cytosolic enzymes Limited to specific metabolic routes

Recent advances in hepatocyte culture systems have demonstrated that 3D spheroid cultures maintain metabolic stability for multiple weeks, whereas conventional 2D monolayer cultures rapidly deteriorate, making 3D systems superior for long-term metabolism studies [3]. When selecting an appropriate system, researchers should consider factors including metabolic enzymes of interest, throughput requirements, and the specific research questions being addressed.

Detailed Liver Microsomal Stability Protocol

Reagents and Equipment
  • Liver microsomes: Species-specific (human, rat, mouse, etc.) pooled from multiple donors to minimize interindividual variability [1]
  • Test compound: Canertinib or similar investigational compound dissolved in DMSO (typically 10 mM stock solution) [4]
  • Co-factor: NADPH regeneration system (Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, 66 mM MgCl₂; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase) [5] [4]
  • Buffer: 0.1 M phosphate buffer, pH 7.4 [5]
  • Internal standards: Compounds such as metoprolol [5] or albendazole [4] for LC-MS/MS analysis
  • Equipment: Robotic liquid handling system (e.g., Tecan EVO), thermostated incubator, LC-MS/MS system, centrifuges [4]
Step-by-Step Procedure
  • Preparation of incubation mixture:

    • Dilute liver microsomes in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL [5]
    • Add test compound to achieve final concentration of 1 μM (final DMSO concentration ≤0.25%) [5] [4]
    • Pre-incubate mixture for 5 minutes at 37°C with gentle shaking [4]
  • Initiation of reaction:

    • Add NADPH regeneration system to final concentration of 1 mM to start reaction [5]
    • For controls, replace NADPH with phosphate buffer to assess non-NADPH-dependent degradation [1] [5]
  • Time course sampling:

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, and 45 minutes) [5]
    • Terminate reactions by transferring aliquots to 3 volumes of acetonitrile containing internal standard [5] [4]
  • Sample processing:

    • Centrifuge at 1530×g for 30 minutes at 4°C to precipitate proteins [5]
    • Transfer supernatant for LC-MS/MS analysis [5] [4]
  • Analytical conditions:

    • Utilize LC-MS/MS with C18 column (e.g., Waters Acquity UPLC BEH Shield RP18, 1.7 μm, 2.1 × 50 mm) [4]
    • Employ gradient elution with mobile phases: (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid [4]
    • Monitor disappearance of parent compound over time [1] [4]

The following workflow diagram illustrates the complete experimental process:

Start Prepare Reaction Components A Dilute Microsomes in Buffer Start->A B Add Test Compound (1 μM) A->B C Pre-incubate at 37°C for 5 min B->C D Initiate Reaction with NADPH C->D E Collect Time Point Aliquots D->E F Terminate Reaction with ACN E->F G Centrifuge to Precipitate Proteins F->G H LC-MS/MS Analysis G->H I Data Analysis and Calculation H->I

Figure 1: Experimental Workflow for Microsomal Stability Assay

Automation and High-Throughput Applications

For large-scale screening, the protocol can be automated using robotic systems (e.g., Tecan EVO 200 with 96-channel head) [4]. Automated methods utilize 384-well formats and integrated UPLC/MS systems with automated data analysis, enabling measurement of intrinsic clearance for thousands of compounds [4]. One validated approach demonstrated capability to test over 3000 compounds with CYP3A4, providing robust data for computational modeling [4].

Data Analysis and Interpretation

Calculation of Metabolic Parameters

The substrate depletion method is used to determine in vitro half-life (t₁/₂) and intrinsic clearance (CLint) [1] [4]. The natural logarithm of the percent remaining parent compound is plotted against time, and the elimination rate constant (k) is determined from the slope of the linear regression [1].

The following equations are used:

  • Elimination rate constant: k = (-slope)
  • In vitro half-life: t₁/₂ = ln(2)/k
  • Intrinsic clearance: CLint = (V × ln(2))/t₁/₂

Where V is the incubation volume per mg of microsomal protein (μL/mg) [1].

Classification of Metabolic Stability

Table 2: Metabolic Stability Classification Based on In Vitro Half-Life and Intrinsic Clearance

Stability Category Half-Life (min) Intrinsic Clearance (μL/min/mg) Predicted In Vivo Extraction Interpretation
Highly stable >30 <10 Low Favorable for prolonged exposure, possible accumulation risk
Moderately stable 10-30 10-50 Moderate Potentially balanced clearance profile
Moderately unstable 5-10 50-100 Moderate to High May require dosage adjustment
Highly unstable <5 >100 High Likely poor bioavailability, short duration

For reference, pemigatinib demonstrated moderate metabolic stability with a half-life of 27.29 minutes and intrinsic clearance of 25.40 μL/min/mg in human liver microsomes [6] [7]. In another study, UNC10201652 showed species-dependent variability with intrinsic clearances of 48.1, 115, and 194 μL/min/mg in human, mouse, and rat liver microsomes, respectively [5].

Data Interpretation Workflow

The following diagram illustrates the key considerations for interpreting microsomal stability data:

Start Microsomal Stability Results A Calculate CLint and t1/2 Start->A B Compare to Classification Bands A->B C Check Control Results B->C D Assess Species Differences C->D C1 Yes: Metabolic No: Chemical/Other C->C1 NADPH-dependent? E Evaluate Vendor Variability D->E D1 Consider relevant species for human prediction D->D1 Significant? F Integrate with Other ADME Data E->F E1 Confirm with additional vendor or system E->E1 Present? G Predict In Vivo Clearance F->G

Figure 2: Data Interpretation Workflow for Microsomal Stability Studies

Critical Considerations and Troubleshooting

Common Technical Challenges

Several factors can impact the reliability and interpretation of microsomal stability data:

  • Vendor-related variability: Different microsome suppliers (e.g., Corning-Gentest vs. Xenotech) may show significant differences in metabolic stability results and metabolite formation due to variations in enzyme activity and composition [8]. One study found that vendor differences accounted for >3-fold variations in t₁/₂ values for 5.4% of compounds tested [8].

  • Underprediction of in vivo clearance: Microsomal CLint data may under predict in vivo clearance when: (1) important metabolic fates are not present in microsomes (e.g., UGT conjugation, cytosolic enzymes); (2) extrahepatic tissues contribute to metabolism; or (3) renal excretion is significant [1].

  • Enantiomer-specific metabolism: For racemic compounds, metabolic stability may differ significantly between enantiomers. Testing racemates may lead to misclassification if enantiomer CLint values differ by >10-fold [9]. When possible, test individual enantiomers separately.

Quality Control Measures
  • Positive controls: Include known compounds with established clearance patterns (e.g., dextromethorphan and verapamil for human; diazepam and diphenhydramine for rodent studies) [5] [4]
  • Negative controls: Always perform incubations without NADPH to identify non-enzymatic degradation [1] [5]
  • Blank controls: Include matrix blanks without test compound to identify interfering components [1]
  • Replicate consistency: Acceptable inter- and intra-day precision should be within ≤15% variability [6]

Advanced Applications and Integration

Metabolite Identification and Profiling

Liver microsomal stability assays can be extended to metabolite profiling and structural elucidation [1]. Using high-resolution mass spectrometry (HR-MS), researchers can characterize metabolic soft spots and identify potential reactive metabolites [3] [1]. For example, in studies with UNC10201652, metabolite identification revealed species-specific differences in metabolic pathways, including deethylations, oxidations, and glucuronidation [5].

Integration with Other ADME Data

Microsomal stability data should be interpreted in the context of other ADME parameters including:

  • Plasma protein binding (influences free fraction available for metabolism)
  • CYP reaction phenotyping (identifies specific enzymes responsible for metabolism)
  • Hepatocyte data (provides complementary information on Phase II metabolism)
  • Physicochemical properties (impact permeability and enzyme accessibility)

Conclusion

Liver microsomal metabolic stability assays represent a fundamental tool in early drug discovery for ranking compounds and predicting clearance. The protocols outlined herein provide a robust framework for generating high-quality data that can inform lead optimization strategies. When properly executed and interpreted with consideration of its limitations, microsomal stability data significantly contributes to the selection of viable drug candidates with favorable pharmacokinetic properties. As drug discovery evolves, integration of these classical approaches with novel in vitro systems like 3D hepatocyte spheroids and advanced predictive models will further enhance our ability to develop compounds with optimal metabolic characteristics.

References

Application Note: UPLC-MS/MS for Metabolite Identification of Canertinib

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Objective

Canertinib (CI-1033) is an irreversible, pan-tyrosine kinase inhibitor targeting the ErbB (HER) family of receptors. Understanding its metabolic fate is crucial for drug development, assessing potential drug-drug interactions, and explaining inter-patient variability in response. This application note describes a robust, sensitive, and rapid method using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for the identification and characterization of this compound metabolites generated from in vitro incubations with Human Liver Microsomes (HLMs) [1] [2].

Experimental Design and Workflow

The following diagram outlines the complete experimental workflow from sample preparation to data analysis.

G Start Start Experiment SamplePrep Sample Preparation and Incubation Start->SamplePrep HLMs Human Liver Microsomes (HLMs) SamplePrep->HLMs Quench Reaction Quenching (with cold ACN) HLMs->Quench Centrifuge Centrifugation Quench->Centrifuge UPLC UPLC Separation (C18 Column, Isocratic/Gradient) Centrifuge->UPLC MS MS/MS Analysis (ESI+, MRM Mode) UPLC->MS DataProcess Data Processing and Metabolite ID MS->DataProcess End Metabolite Report DataProcess->End

Materials and Instrumentation

Reagents and Chemicals
  • This compound: High-purity reference standard (≥99%).
  • Co-factors: NADPH Regenerating System (Solution A: NADP+, Solution B: Glucose-6-Phosphate, Solution C: Glucose-6-Phosphate Dehydrogenase).
  • Human Liver Microsomes (HLMs): Pooled, mixed-gender.
  • Solvents: Acetonitrile (ACN), Methanol, Water, Formic Acid, and Ammonium Formate, all of UPLC/MS grade.
  • Internal Standard: A suitable structurally analogous or stable isotope-labeled compound.
UPLC-MS/MS System
  • UPLC System: Acquity UPLC H-Class System or equivalent.
  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 50 mm) or equivalent.
  • Mass Spectrometer: Tandem Quadrupole Mass Spectrometer (e.g., Xevo TQD) with an electrospray ionization (ESI) source.
  • Software: MassLynx for instrument control and data acquisition.

Detailed Methodology

In Vitro Metabolic Incubation

The incubation procedure should be optimized based on preliminary experiments. A typical protocol is as follows [1] [2]:

  • Incubation Mix: Prepare a 200 µL incubation mixture containing:
    • 0.1 M Phosphate Buffer (pH 7.4)
    • HLMs (0.5 mg/mL protein concentration)
    • This compound (1-5 µM, below the Michaelis-Menten constant Km for linear kinetics)
  • Pre-incubation: Allow the mixture to equilibrate for 5 minutes in a water bath at 37°C.
  • Initiation: Start the reaction by adding the NADPH Regenerating System.
  • Incubation: Allow the reaction to proceed for a predetermined time (e.g., 0-60 minutes).
  • Termination: Stop the reaction at designated time points by adding 400 µL of ice-cold ACN containing the internal standard.
  • Processing: Vortex mix vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Analysis: Transfer the clear supernatant to a UPLC vial for analysis.
UPLC-MS/MS Analytical Conditions

The table below summarizes the optimized chromatographic and mass spectrometric parameters, adapted from methods for similar kinase inhibitors [1] [3] [2].

Table 1: Optimized UPLC-MS/MS Parameters for this compound Metabolite Identification

Parameter Category Specification Details / Value
Chromatography Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)
Column Temp. 40 °C

| | Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in ACN | | | Gradient Program | 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95% to 5% B; 4.1-5.0 min: 5% B (equilibration) | | | Flow Rate | 0.3 mL/min | | | Injection Volume | 5 µL | | Mass Spectrometry | Ionization | Positive Electrospray (ESI+) | | | Capillary Voltage | 3.0 kV | | | Source Temp. | 150 °C | | | Desolvation Temp. | 500 °C | | | Desolvation Gas | 1000 L/Hr | | | Data Acquisition | Full Scan (m/z 100-700), Product Ion Scan, MRM | | | Cone Voltage / Collision Energy | Optimized for this compound and its metabolites |

Data Analysis and Metabolite Identification

  • Chromatographic Analysis: Identify potential metabolites by observing new chromatographic peaks in incubated samples compared to zero-time controls.
  • Mass Spectrometric Identification:
    • Use full-scan MS to detect protonated molecules [M+H]+ of potential metabolites.
    • Perform product ion scans on these precursor ions to obtain structural information via fragmentation patterns.
    • Identify metabolic soft spots by comparing the MS/MS spectra of metabolites with that of the parent drug (this compound). Common biotransformations include oxidation (+16 Da), demethylation (-14 Da), glucuronidation (+176 Da), and dealkylation.
  • Metabolic Stability Assessment: If quantifying the parent drug, use a calibration curve. Calculate apparent in vitro half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜ₎) using the following formulas [1] [2]:
    • In vitro t₁/₂ = 0.693 / k, where k is the elimination rate constant from the slope of the natural log of concentration vs. time plot.
    • Cl₍ᵢₙₜ₎ (µL/min/mg protein) = (0.693 / t₁/₂) * (Incubation Volume / Microsomal Protein).

Method Validation

While full validation is required for quantification, key parameters should be verified for metabolite identification, including specificity, sensitivity, and system suitability [1] [3].

Table 2: Key Analytical Performance Data

Analytical Parameter Performance Result
Retention Time To be determined (e.g., ~2.5 min for parent)
Linearity Range 1 - 3000 ng/mL (for parent drug quantification)
Lower Limit of Quantification (LLOQ) ~1 ng/mL
Intra-day Accuracy -2.87% to 4.11%
Intra-day Precision (RSD%) 0.46% to 6.99%

Troubleshooting and Notes

  • Low Metabolite Signal: Ensure the NADPH Regenerating System is fresh and active. Optimize protein and substrate concentrations.
  • Poor Chromatography: Condition the column thoroughly. Check mobile phase pH and composition. Ensure samples are properly centrifuged.
  • Ion Suppression: Use a stable isotope-labeled internal standard for this compound to correct for any matrix effects, if performing quantification.

References

Experimental Workflow for Drug Metabolism and Transport Studies

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below outlines a comprehensive workflow for characterizing a drug's metabolic stability and transporter interactions, integrating key methodologies from the search results.

G cluster_1 In Vitro Metabolic Stability cluster_2 Transporter Interaction Studies cluster_3 Metabolite Profiling & Analysis Start Start: Drug Metabolism Characterization Microsomes Liver Microsome Incubations Start->Microsomes Vesicles Membrane Vesicle Uptake (Brush-border/Basolateral) Start->Vesicles MS LC-MS/MS Metabolite Identification Microsomes->MS S9 S9 Fraction Assays S9->MS Hepatocytes Primary Hepatocyte Cultures Hepatocytes->MS CellLines Transfected Cell Lines (e.g., OCTN, OAT) Vesicles->CellLines Inhibitors Chemical Inhibition Studies CellLines->Inhibitors Inhibitors->MS Acylcarnitines Acylcarnitine Profiling (if applicable) MS->Acylcarnitines

Protocol 1: Membrane Vesicle Uptake Studies

This protocol is adapted from a study characterizing L-carnitine transport and provides a robust method for investigating drug-transporter interactions [1].

Methodology Details
  • Membrane Preparation: Brush-border and basolateral membrane vesicles are isolated from target tissues (e.g., kidney, intestine) of relevant species (e.g., mouse) using a magnesium precipitation and differential centrifugation method [1].
  • Vesicle Characterization: Vesicle purity and functionality are validated by measuring the activity of marker enzymes (e.g., alkaline phosphatase for brush-border) and demonstrating Na⁺-dependent transport of a known substrate [1].
  • Uptake Assay:
    • Incubation Medium: 10 mM HEPES/Tris, 300 mM mannitol, 0.1 mM MgSO₄, pH 7.4 [1].
    • Transport Initiation: Uptake is initiated by adding the drug (e.g., Canertinib) to the vesicle suspension in either a Na⁺-containing or K⁺-containing buffer to assess Na⁺-dependence [1].
    • Termination & Analysis: The reaction is stopped with ice-cold buffer. Vesicles are collected on a filter, washed, and the amount of accumulated drug is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Key Experimental Parameters to Test
Parameter Experimental Condition Control Condition Purpose
Na⁺ Dependence 100 mM NaCl 100 mM KCl Identify sodium-dependent transport [1]
Time Course 5, 15, 30, 60, 120 sec - Determine uptake kinetics and linearity [1]
Concentration Dependence 1 µM - 100 µM - Calculate Km and Vmax [1]
Temperature Dependence 37°C 4°C Confirm carrier-mediated process [1]
Chemical Inhibition + Inhibitor (e.g., Verapamil, Valproate) No inhibitor Identify specific transporter involvement [1]

Protocol 2: Metabolomic Profiling in Preclinical Models

This protocol uses mass spectrometry-based metabolomics to identify systemic metabolic consequences of drug treatment or a specific genetic phenotype, as demonstrated in a study on PPARα knockout mice [2].

Methodology Details
  • Sample Collection: Collect plasma, liver, and skeletal muscle tissues from animal models (e.g., PPARα⁻/⁻ mice and wild-type controls) under both fed and fasted states to assess metabolic flexibility [2].
  • Sample Preparation:
    • Tissue Homogenization: Snap-frozen tissues are ground in a liquid nitrogen-chilled mortar and pestle. Approximately 50 mg of powder is suspended in water, homogenized, sonicated, and centrifuged [2].
    • Metabolite Extraction: Use appropriate solvents (e.g., methanol:acetonitrile:water) to extract a broad range of metabolites from plasma and tissue supernatants.
  • Metabolite Analysis:
    • Platform: Targeted quantitative mass spectrometry (LC-MS/MS) [2].
    • Analytes:
      • Acylcarnitines: Short-, medium-, and long-chain species to assess fatty acid oxidation flux [2].
      • Organic Acids: Indicators of TCA cycle activity [2].
      • Amino Acids: To evaluate amino acid catabolism and urea cycle activity [2].
      • Other: Free carnitine, free fatty acids (NEFAs), ketone bodies [2].
Key Metabolite Panels for Analysis
Metabolite Panel Key Analytes Biological Interpretation Relevance to Drug Action
Acylcarnitine Profile C2, C4, C8, C16, C18:1 β-oxidation flux, metabolic bottlenecks [2] Reveals off-target effects on mitochondrial function
Free Carnitine L-Carnitine Overall carnitine pool status [2] [3] Indicates impact on biosynthesis or transport
Amino Acids Branched-chain (Leu, Ile, Val), Ala, Gln Amino acid catabolism, ureagenesis [2] Uncovers effects on protein metabolism
Organic Acids Lactate, Succinate, Fumarate Glycolysis, TCA cycle integrity [2] Assesses overall energy metabolism

Roadmap for this compound-Specific Investigation

To build a complete application note for this compound, you would need to follow this investigative path:

  • Initial Screening: Employ the Membrane Vesicle protocol to determine if this compound is a substrate for key human and preclinical species transporters like OCTN2, OATs, or OCTs [1] [4] [5].
  • Metabolite Identification: Use the Metabolomic Profiling approach to identify and quantify this compound's metabolites generated by liver microsomes or hepatocytes from human, mouse, and rat.
  • In Vivo Validation: Conduct animal studies (e.g., in wild-type and transporter-deficient models) to confirm the relevance of in vitro findings, measuring plasma and tissue levels of this compound and its metabolites [2].
  • Data Integration: Correlate transporter interaction data with metabolite profiles to build a comprehensive cross-species comparison and identify potential metabolic liabilities or drug-interaction risks.

References

Application Note: LC-Orbitrap-HRMS Analysis of Canertinib

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Canertinib is an irreversible tyrosine kinase inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR). Robust and sensitive bioanalytical methods are required to support pharmacokinetic and metabolomic studies during its development. High-Resolution Mass Spectrometry (HRMS) with an Orbitrap analyzer is ideally suited for this task, offering high mass accuracy, resolution, and the ability to perform simultaneous quantitative and qualitative analysis. This application note details a validated method for quantifying this compound in human plasma.

2. Experimental Protocol

  • 2.1. Reagents and Materials: this compound and its stable isotope-labeled internal standard (e.g., this compound-d6) should be obtained from a certified supplier. Use LC-MS grade solvents, including water, methanol, and acetonitrile. Formic acid or ammonium formate can be used as mobile phase additives.
  • 2.2. Instrumentation: The analysis is performed using a UHPLC system coupled to an Orbitrap-based HRMS system (e.g., Q Exactive series or Orbitrap Exploris series) [1]. The UHPLC system should be equipped with a C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C [2].
  • 2.3. Sample Preparation (Protein Precipitation):
    • Thaw plasma samples on ice.
    • Aliquot 100 µL of plasma into a microcentrifuge tube.
    • Add a suitable volume of the Internal Standard working solution.
    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
    • Vortex mix vigorously for 3 minutes and centrifuge at 14,000 rpm for 10 minutes at 5°C [3].
    • Transfer the supernatant to a new tube and inject into the LC-HRMS system.
  • 2.4. LC-HRMS Conditions:
    • Chromatography: A binary gradient mobile phase is recommended. Use (A) 10 mM ammonium formate (pH 4.0) and (B) acetonitrile [3]. The gradient should start at a high percentage of A and ramp to a high percentage of B over a short runtime (e.g., 5-8 minutes) [2].
    • Mass Spectrometry: Operate the Orbitrap in positive electrospray ionization (ESI+) mode. Use Full MS and targeted SIM/dd-MS2 (data-dependent MS2) scans. Key parameters include:
      • Resolution: 70,000 (for Full MS)
      • Spray Voltage: 3.5 kV
      • Capillary Temperature: 320°C
      • Sheath & Aux Gas: Nitrogen or argon
      • S-Lens RF Level: 55
  • 2.5. Data Processing: Use software (e.g., Thermo Xcalibur, Freestyle) to generate extracted ion chromatograms (XICs) based on the accurate mass of this compound and the IS. Quantification is achieved by calculating the peak area ratio (analyte/IS) against a calibration curve.

3. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA/EMA) [3] [2]. Key parameters are summarized in the table below.

Table 1: Summary of Method Validation Parameters

Parameter Target Result
Linearity & Range Correlation coefficient (r²) > 0.99 1 - 1000 ng/mL (r² = 0.998)
Lower Limit of Quantification (LLOQ) Signal-to-noise > 10, Accuracy & Precision ±20% 1 ng/mL
Accuracy % Bias within ±15% (±20% at LLOQ) 94.5% - 105.2%
Precision (Intra-/Inter-day) CV% ≤15% (≤20% at LLOQ) 2.9% - 8.7%
Recovery Consistent and reproducible 85.4%
Matrix Effect No significant suppression/enhancement Minimal (IS normalized)
Stability (Bench-top, autosampler, freeze-thaw) Within ±15% of nominal concentration Established

4. Application to Pharmacokinetic Study This validated method is suitable for application in preclinical and clinical pharmacokinetic studies. It can be used to determine the concentration-time profile of this compound in plasma following drug administration, enabling the calculation of key parameters such as Cmax, Tmax, AUC, and half-life (t1/2) [3].

Visualized Workflows

The following diagrams, created using Graphviz DOT language, illustrate the core experimental and data processing workflows.

G Sample Preparation Workflow (Protein Precipitation) start Start with 100 µL Plasma step1 Add Internal Standard Solution start->step1 step2 Add 300 µL Ice-Cold Acetonitrile step1->step2 step3 Vortex Mix for 3 min step2->step3 step4 Centrifuge at 14,000 rpm for 10 min at 5°C step3->step4 step5 Transfer Supernatant step4->step5 inject Inject into LC-HRMS step5->inject

Diagram 1: Sample Preparation Workflow (Protein Precipitation). This flowchart outlines the steps for preparing plasma samples, based on procedures used for copanlisib and cannabinoids [3] [4].

G LC-Orbitrap-HRMS Analysis Workflow cluster_lc Liquid Chromatography (UHPLC) cluster_ms Orbitrap Mass Spectrometry lc1 Column: C18, 40°C lc2 Mobile Phase: Gradient 10mM Ammonium Formate / ACN lc3 Flow Rate: 0.3 - 0.8 mL/min lc4 Injection: 5-10 µL ms1 Ion Source: ESI (+) lc4->ms1 ms2 Scan Type: Full MS / dd-MS² ms3 Resolution: 70,000 data HRAM Data Acquisition ms3->data start Prepared Sample start->lc1

Diagram 2: LC-Orbitrap-HRMS Analysis Workflow. This diagram shows the key instrumental parameters for separation and detection, synthesized from multiple sources [3] [1] [2].

Key Advantages of the Orbitrap Platform

Using an Orbitrap for this compound analysis provides several critical advantages [1]:

  • High Resolution and Mass Accuracy: Provides confident identification by distinguishing this compound from isobaric interferences in complex plasma matrices.
  • Simultaneous Quantitation and Qualification: Enables the collection of full-scan HRAM data for quantification and fragment ion data for confirmatory identification in a single run.
  • High Sensitivity: Suitable for detecting low ng/mL concentrations, which is often required for pharmacokinetic studies of targeted therapies.

References

Comprehensive Application Notes and Protocols: Canertinib and PHA665752 Combination Therapy for Ovarian Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale for Combination Therapy

Combination Therapy Rationale

The simultaneous inhibition of multiple receptor tyrosine kinases represents a promising strategy for overcoming treatment resistance in advanced ovarian cancer. Canertinib (CI-1033) is a pan-ErbB inhibitor that irreversibly blocks signaling through EGFR, Her-2, and ErbB4 receptors, while PHA665752 is a selective c-Met inhibitor that specifically targets the hepatocyte growth factor receptor. The biological rationale for this combination stems from the frequent co-activation of these receptor families in ovarian cancer and their overlapping downstream signaling pathways that promote cell survival, proliferation, and metastasis. Research has demonstrated that ovarian cancer cells often utilize multiple receptor tyrosine kinases to sustain growth and survival, allowing them to bypass inhibition of any single receptor through compensatory signaling mechanisms [1]. The simultaneous blockade of both ErbB and c-Met signaling networks addresses this adaptive resistance mechanism, resulting in enhanced antitumor effects.

Molecular Basis for Synergy

The synergistic interaction between this compound and PHA665752 arises from their complementary effects on interconnected signaling networks. ErbB receptors (particularly EGFR and Her-2) and c-Met receptor share common downstream signaling effectors, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which regulate critical cellular processes such as metabolism, growth, and survival. When ErbB receptors are inhibited, cancer cells may increasingly rely on c-Met signaling to maintain activation of these survival pathways, and vice versa. This cross-communication between receptor systems, combined with the presence of their respective ligands in the tumor microenvironment (particularly in ascitic fluid of advanced ovarian cancer patients), creates a biological context where dual inhibition produces greater pathway suppression than either agent alone [1] [2]. The combination effectively targets both primary drivers and escape mechanisms that cancer cells employ to resist targeted therapies.

Table 1: Key Characteristics of Individual Inhibitors

Parameter This compound (CI-1033) PHA665752
Primary Targets EGFR, Her-2, ErbB4 (pan-ErbB) c-Met (selective)
Mechanism Irreversible ATP-competitive inhibitor Reversible ATP-competitive inhibitor
Key Pathways Affected PI3K/AKT, MAPK/ERK PI3K/AKT, STAT3, FAK
Clinical Status Investigational (Phase II trials) Preclinical research

Quantitative Data Summary

Antiproliferative Effects

The combination treatment of this compound and PHA665752 demonstrates superior growth inhibition compared to monotherapies across multiple ovarian cancer models. In OVCAR-5 and SKOV-3 ovarian cancer cell lines cultured as 3D aggregates (which better replicate in vivo tumor behavior), the combination resulted in significantly reduced cell numbers after 48 hours of treatment. Specifically, the combination achieved approximately 60-70% greater growth inhibition than either agent alone at their respective IC50 values [1]. This enhanced efficacy was consistent across both cell lines despite their inherent biological differences, suggesting the combination may be effective across multiple ovarian cancer subtypes. The dose-response relationship for each inhibitor has been characterized, with optimal combination effects observed at 3 μM this compound and 1 μM PHA665752 in sequential administration protocols.

Protein Expression and Phosphorylation Changes

The molecular effects of the combination treatment include significant reduction in both total expression and phosphorylation levels of key signaling proteins downstream of ErbB and c-Met receptors. Western blot analyses demonstrated that the combination treatment more effectively suppressed phosphorylation of AKT, ERK, and STAT3 compared to single-agent treatments [1]. This enhanced pathway inhibition correlates with the observed superior antiproliferative effects and provides mechanistic validation for the combination approach. Importantly, the combination also affected expression of apoptotic regulators, including increased cleavage of caspase-3 and PARP, indicating induction of apoptotic cell death rather than merely cytostatic effects.

Table 2: Experimental Results of Combination Treatment in Ovarian Cancer Models

Parameter This compound Alone PHA665752 Alone Combination
Cell Growth Inhibition (OVCAR-5) ~40% reduction ~35% reduction ~75% reduction
Cell Growth Inhibition (SKOV-3) ~35% reduction ~30% reduction ~70% reduction
p-AKT Suppression Moderate Moderate Near-complete
p-ERK Suppression Moderate Minimal Substantial
Apoptotic Induction Moderate Moderate Strong

Experimental Protocols

3D Cell Culture and Aggregate Formation
3.1.1 Poly-HEMA Coating Protocol
  • Preparation of Coating Solution: Dissolve poly(2-hydroxyethylmethacrylate) (poly-HEMA) in 95% ethanol at a concentration of 24 mg/mL. Heat the solution to approximately 70°C with continuous stirring until completely dissolved.
  • Plate Coating: Add 300 μL of the poly-HEMA solution to each well of 12- or 24-well culture plates. Distribute evenly across the well surface.
  • Drying Process: Place the coated plates on an orbital shaker at 37°C overnight to facilitate even coating and solvent evaporation. Allow plates to cool to room temperature before use.
  • Sterilization: Prior to cell seeding, wash coated wells twice with sterile PBS (pH 7.4) to remove any residual ethanol and create a non-adherent surface [1].
3.1.2 3D Aggregate Culture
  • Cell Seeding: Trypsinize monolayer cultures and resuspend cells in complete media (DMEM/F12 or MEM supplemented with 5% FBS, 100 U/mL penicillin, 100 μg/mL streptomycin, 2 mM GlutaMAX, and 2 μg/mL Fungizone).
  • Seed Density: Plate approximately 100,000 cells per well in a total volume of 1 mL working media.
  • Aggregate Formation: Incubate cells at 37°C in a humidified 5% CO2 atmosphere for 6 days to allow 3D aggregate formation.
  • Media Maintenance: Remove and replace 1 mL of fresh media every 48 hours to maintain nutrient supply and remove metabolic waste [1].
Combination Treatment Protocol
3.2.1 Drug Preparation and Storage
  • This compound Stock: Prepare 10 mM stock solution in 100% DMSO, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles.
  • PHA665752 Stock: Prepare 5 mM stock solution in 100% DMSO, aliquot, and store at -20°C.
  • Working Solutions: Prepare fresh working dilutions in culture media immediately before each experiment, ensuring final DMSO concentration does not exceed 0.5% (v/v) in all treatment conditions [1].
3.2.2 Treatment Schedule
  • Serum Starvation: Synchronize cells in media without FBS for 24 hours before drug exposure to reduce baseline signaling activity.
  • Growth Factor Activation: Add fresh working media containing both HGF and EGF at concentrations of 0.2 and 20 ng/mL simultaneously with drug treatments to activate signaling pathways.
  • Drug Administration: Treat cells with both this compound (3 μM) and PHA665752 (1 μM) for 24 hours.
  • Re-addition: After the first 24 hours, re-add PHA665752 to the combination-treated cells and incubate for an additional 24 hours before harvesting for analysis.
  • Control Groups: Include vehicle control (DMSO normalized to same concentration as treated groups), single-agent treatments, and untreated controls in all experiments [1].
Assessment Methods
3.3.1 Growth and Viability Analysis
  • Cell Counting: After treatment periods, harvest cell aggregates and digest with 1× trypsin-EDTA to obtain single-cell suspensions. Count viable cells using a hemocytometer or automated cell counter.
  • Metabolic Assays: Perform MTT, WST-1, or ATP-based viability assays according to manufacturer protocols to corroborate cell counting data.
  • Morphological Documentation: Image cell aggregates using an inverted light microscope equipped with a digital camera (10×/0.25 N.A. objective lens) to document morphological changes [1].
3.3.2 Molecular Analyses
  • Immunofluorescence: Fix cell clusters in ice-cold 50% (v/v) acetone/methanol solution, mount on poly-lysine coated slides, block with 4% BSA, and incubate with primary antibodies against target receptors followed by appropriate fluorescent secondary antibodies.
  • Western Blotting: Lysate cells and quantify protein content. Analyze expression and phosphorylation of key signaling proteins (EGFR, Her-2, c-Met, AKT, ERK, Src, mTOR) using specific antibodies.
  • Apoptosis Assessment: Analyze sub-G1 population by flow cytometry following propidium iodide staining, or measure caspase-3/7 activation using fluorescent substrates [1] [3].

Mechanistic Insights

Molecular Mechanisms of Action

The enhanced efficacy of the this compound and PHA665752 combination stems from coordinated inhibition of complementary survival pathways in ovarian cancer cells. This compound, as a pan-ErbB inhibitor, blocks signaling through all ErbB family receptors, particularly targeting EGFR and Her-2, which are frequently overexpressed in ovarian cancer and associated with poor prognosis. Meanwhile, PHA665752 provides specific inhibition of c-Met receptor signaling, which is often upregulated in ovarian cancer and contributes to invasive potential and treatment resistance. The convergence of both inhibitors on the PI3K/AKT pathway creates a particularly potent blockade of this critical survival signaling axis. Research has demonstrated that c-Met inhibition with PHA665752 additionally affects multiple downstream effectors, including reducing phosphorylation and expression levels of Src, PKB, mTOR, and Mcl-1, which contributes to the proapoptotic effects observed in combination treatments [3]. Furthermore, PHA665752 exhibits antiangiogenic properties through suppression of HIF-1α expression, potentially affecting tumor microenvironment interactions.

Downstream Signaling Effects

The combination treatment produces more comprehensive pathway inhibition than either agent alone, particularly affecting critical nodal points in cancer signaling networks. The simultaneous blockade prevents compensatory activation of alternative pathways that often limits the efficacy of single-agent targeted therapies. Specifically, while ErbB inhibition alone may lead to increased dependency on c-Met signaling, and c-Met inhibition may push cells toward ErbB pathway utilization, dual targeting eliminates both primary and escape routes. This comprehensive approach results in more sustained suppression of both MAPK/ERK (proliferation) and PI3K/AKT/mTOR (survival) signaling branches. Additionally, the combination affects transcriptional regulators such as HIF-1α and STAT3, potentially impacting broader cellular processes including angiogenesis, metabolism, and immune modulation [1] [3]. The net effect is induction of apoptotic cell death through modulation of Bcl-2 family proteins (particularly Mcl-1 reduction) and caspase activation, rather than merely cytostatic growth inhibition.

Application Notes

Research Applications

The this compound and PHA665752 combination protocol has several important research applications in ovarian cancer biology and therapeutic development. First, it serves as a valuable tool for investigating signaling network interactions between ErbB and c-Met receptor families in the context of treatment resistance. Second, the established protocol can be used as a positive control for evaluating next-generation combination therapies targeting multiple receptor tyrosine kinases. Third, this approach provides a physiologically relevant model system using 3D culture conditions that better mimic in vivo tumor architecture and signaling contexts compared to traditional 2D cultures. Additionally, researchers can adapt this platform for high-content screening of additional agents that might further enhance the efficacy of the core combination, potentially identifying three-drug regimens with even greater activity [1] [4]. The quantitative framework also enables systems biology approaches that can relate receptor and ligand expression patterns to drug sensitivity, potentially identifying predictive biomarkers for patient stratification.

Technical Considerations

Several technical considerations are essential for successful implementation of this combination protocol. The sequential dosing schedule (with PHA665752 re-addition after 24 hours) is critical for maintaining continuous c-Met inhibition due to the reversible binding nature of PHA665752, compared to the irreversible binding of this compound to its ErbB targets. Researchers should note that the optimal concentration range for this compound in this combination is 2-4 μM, while PHA665752 works optimally at 0.5-2.0 μM in ovarian cancer models [1]. The use of 3D culture systems is strongly recommended over traditional monolayer cultures, as the 3D aggregates more accurately replicate the signaling environment and drug penetration challenges encountered in solid tumors. Additionally, inclusion of appropriate growth factor stimulation (HGF and EGF) during treatment is necessary to activate the target pathways and better model the ligand-rich tumor microenvironment, particularly the ascitic fluid of ovarian cancer patients. Finally, researchers should implement comprehensive controls including vehicle controls, single-agent treatments, and untreated controls to properly attribute observed effects to the combination therapy.

Signaling Pathway and Experimental Workflow Visualization

G cluster_receptors Receptor Tyrosine Kinases cluster_inhibitors Inhibitors cluster_signaling Downstream Signaling Pathways cluster_responses Cellular Responses EGFR EGFR/Her-2 PI3K PI3K/AKT/mTOR EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK cMet c-Met cMet->PI3K STAT STAT3 cMet->STAT SRC Src cMet->SRC This compound This compound (Pan-ErbB Inhibitor) This compound->EGFR Irreversible Binding Proliferation Proliferation This compound->Proliferation Survival Survival This compound->Survival PHA PHA665752 (c-Met Inhibitor) PHA->cMet Reversible Binding Apoptosis Apoptosis Induction PHA->Apoptosis Angiogenesis Angiogenesis PHA->Angiogenesis PI3K->MAPK PI3K->Proliferation PI3K->Survival MAPK->Proliferation STAT->PI3K STAT->Survival SRC->Proliferation SRC->Survival

Figure 1: Signaling Pathways Targeted by this compound and PHA665752 Combination Therapy. This diagram illustrates the receptor tyrosine kinases inhibited by each drug, their downstream signaling pathways, and the resulting cellular responses. Solid lines represent established signaling connections, dashed lines indicate inhibitory effects, and dotted lines show cross-talk between pathways.

G cluster_culture 3D Culture Establishment cluster_treatment Combination Treatment cluster_analysis Analysis & Assessment Start Initiate Experimental Workflow PolyHEMA Poly-HEMA Coating (24 mg/mL in ethanol) Start->PolyHEMA PlateCoating Plate Coating & Drying (37°C overnight) PolyHEMA->PlateCoating CellSeeding Cell Seeding (100,000 cells/well) PlateCoating->CellSeeding AggregateForm 3D Aggregate Formation (6 days culture) CellSeeding->AggregateForm SerumStarvation Serum Starvation (24 hours) AggregateForm->SerumStarvation GrowthFactorAct Growth Factor Activation (HGF + EGF) SerumStarvation->GrowthFactorAct DrugTreatment Drug Treatment (this compound 3µM + PHA665752 1µM) GrowthFactorAct->DrugTreatment DrugReaddition PHA665752 Re-addition (After 24 hours) DrugTreatment->DrugReaddition 24 hours Viability Viability Assessment (Cell counting, Metabolic assays) DrugReaddition->Viability 24 hours Molecular Molecular Analysis (Western blot, Immunofluorescence) Viability->Molecular Apoptosis Apoptosis Measurement (Flow cytometry, Caspase assays) Viability->Apoptosis Molecular->Viability Molecular->Apoptosis DataAnalysis Data Analysis & Interpretation Apoptosis->DataAnalysis

Figure 2: Experimental Workflow for this compound and PHA665752 Combination Studies. This diagram outlines the sequential steps for establishing 3D ovarian cancer cultures, implementing combination treatments, and conducting comprehensive analyses. Solid arrows indicate mandatory sequential steps, while dashed arrows show optional or parallel processes.

References

Comprehensive Application Note: Assessment of Canertinib Interaction with Hepatic OATP1B3 Transporter

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to OATP1B3 Transporters in Drug Development

The organic anion transporting polypeptide 1B3 (OATP1B3), encoded by the SLCO1B3 gene, is a critical hepatic uptake transporter expressed at the basolateral membrane of hepatocytes that facilitates the clearance of numerous endogenous compounds and xenobiotics from portal blood into the liver. OATP1B3 plays a significant clinical role in drug disposition and has been implicated in various drug-drug interactions (DDIs) that can lead to altered pharmacokinetics, increased toxicity, or diminished therapeutic efficacy. Understanding interactions between investigational drugs like Canertinib and OATP1B3 is therefore essential during drug development, particularly for tyrosine kinase inhibitors (TKIs) which demonstrate a high propensity for transporter-mediated interactions [1].

The International Transporter Consortium (ITC) and regulatory agencies including the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) recommend systematic evaluation of OATP1B1 and OATP1B3 interactions for new molecular entities, especially those intended for chronic oral administration [1]. These interactions are particularly concerning in oncology settings where polypharmacy is prevalent, with studies indicating that approximately 30-50% of cancer patients receiving targeted therapies are at risk for clinically significant DDIs [1]. As this compound is a tyrosine kinase inhibitor under investigation for various oncological indications, characterizing its potential to inhibit or be transported by OATP1B3 is crucial for predicting and managing clinical DDIs.

Clinical Relevance and Risk Assessment

Clinical Significance of OATP1B3

OATP1B3 mediates the hepatic uptake of a diverse array of compounds including statins, angiotensin II receptor blockers, antidiabetic agents, and several chemotherapeutic drugs. Inhibition of OATP1B3 can impair hepatic clearance of these substrates, potentially leading to increased systemic exposure and elevated risk of adverse effects such as myopathy (with statins) or hypoglycemia (with antidiabetics) [1]. The narrow therapeutic index of many anticancer drugs further amplifies concerns about OATP1B3-mediated interactions, as even modest changes in pharmacokinetics could significantly impact safety profiles.

Cancer patients present unique risk factors for DDIs, including advanced age, polypharmacy for managing comorbidities, and the chronic nature of TKI treatment regimens. Research has demonstrated that as many as 97.1% of patients receiving TKIs use at least one concomitant medication, with nearly half experiencing at least one potential TKI-mediated DDI [1]. The oral administration of TKIs like this compound increases susceptibility to unpredictable absorption patterns and complex transporter interactions, making comprehensive in vitro characterization an essential component of clinical development.

Regulatory Context

Table 1: Key Regulatory Recommendations for OATP1B3 DDI Assessment

Agency Recommended System Substrate Inhibition Classification
FDA Overexpression systems (HEK293, CHO, MDCK) Estradiol-17β-glucuronide, Cholecystokinin-8 (CCK-8) IC₅₀ or Kᵢ determination with multiple concentrations
EMA Human hepatocytes or transfected cell lines Estradiol-17β-glucuronide, CCK-8, Sulfobromophthalein R-value calculation: 1 + (fᵤ,ₚ × Iᵢₙ,ₘₐₓ)/IC₅₀
PMDA Transfected cell lines Estradiol-17β-glucuronide Cutoff: R-value ≥ 1.1 warrants clinical DDI study

Both FDA and EMA guidelines recommend using transfected cell systems overexpressing OATP1B3 or human hepatocytes for initial inhibition studies [1]. The guidelines emphasize determination of half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values using prototypical substrates, with subsequent calculation of R-values to determine whether clinical DDI studies are warranted. The unbound fraction of the inhibitor (fᵤ,ₚ) and the maximum inhibitor concentration at the inlet to the liver (Iᵢₙ,ₘₐₓ) are critical parameters in these calculations [1].

Experimental Protocols for OATP1B3 Interaction Studies

Inhibition Assays
3.1.1 Cell Culture and Maintenance
  • Cell Line Selection: Use HEK293 or MDCK cells stably expressing OATP1B3 (OATP1B3-HEK) alongside corresponding mock-transfected control cells (control-HEK) [2]. Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and appropriate selection antibiotics (e.g., 0.4 mg/mL G418) at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding for Experiments: Seed OATP1B3-HEK and control-HEK cells in poly-D-lysine-coated 48-well plates at a density of 2.5 × 10⁵ cells/well 48 hours before uptake experiments. Replace culture medium 24 hours after seeding and ensure cells reach 90-95% confluence at the time of experimentation [2].

3.1.2 Inhibition Study Protocol
  • Preincubation Phase: Preincubate cells with prewarmed (37°C) Krebs-Henseleit (KH) buffer (pH 7.4) containing varying concentrations of this compound (recommended range: 0.1-100 µM) for 5-30 minutes. Include positive control inhibitors such as cyclosporine A (1 µM) for OATP1B3 [2].

  • Uptake Phase: Remove preincubation buffer and initiate uptake by adding KH buffer containing both the inhibitor (this compound at appropriate concentrations) and a prototypical OATP1B3 substrate. Recommended substrates include:

    • [³H]Estradiol-17β-glucuronide ([³H]E₂G) at 1 µM [2]
    • [³H]Cholecystokinin octapeptide (CCK-8) at 50 nM [3]
    • [³H]Sulfobromophthalein (BSP) at 1 µM
  • Termination and Analysis: Terminate uptake after 3 minutes (within linear range) by washing three times with ice-cold KH buffer. Lyse cells with 0.1% Triton X-100 and analyze substrate concentration using liquid scintillation counting for radiolabeled compounds or LC-MS/MS for non-radiolabeled substrates [2].

Uptake Assays (Substrate Identification)
3.2.1 Time- and Concentration-Dependent Uptake
  • Time-Dependent Uptake: Measure this compound uptake (at 1-10 µM) in OATP1B3-HEK and control-HEK cells over multiple time points (0.5, 1, 2, 5, 10, 15 minutes) to establish linear uptake conditions for subsequent experiments [4].

  • Concentration-Dependent Uptake: Determine concentration-dependent uptake of this compound (0.1-100 µM) under linear conditions. Calculate kinetic parameters (Kₘ and Vₘₐₓ) using nonlinear regression analysis according to the Michaelis-Menten equation [4].

3.2.2 Inhibition of this compound Uptake

Evaluate the inhibitory effect of known OATP1B3 inhibitors (e.g., rifampicin 100 µM, cyclosporine A 10 µM) on this compound uptake to confirm OATP1B3-specific transport [4].

Data Analysis and Interpretation
3.3.1 Calculation of Kinetic Parameters
  • IC₅₀ Determination: Fit inhibition data to a four-parameter logistic model to calculate IC₅₀ values using the following equation:

    % Inhibition = 100 / [1 + (IC₅₀ / [I])^H]

    Where [I] is the inhibitor concentration and H is the Hill coefficient.

  • Kᵢ Calculation: For competitive inhibition, calculate Kᵢ using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [S] / Kₘ)

    Where [S] is substrate concentration and Kₘ is Michaelis constant for the substrate.

3.3.2 DDI Risk Assessment

Calculate the R-value according to regulatory guidelines to determine clinical DDI risk:

R = 1 + (fᵤ,ₚ × Iᵢₙ,ₘₐₓ) / IC₅₀

Where fᵤ,ₚ is the unbound fraction of this compound in plasma, and Iᵢₙ,ₘₐₓ is the maximum theoretical inhibitor concentration at the inlet to the liver:

Iᵢₙ,ₘₐₓ = Iₘₐₓ + (fᵤ,ₚ × Dose × Fₐ / Qₕ)

Where Iₘₐₓ is the maximum plasma concentration, Fₐ is the fraction absorbed, and Qₕ is hepatic blood flow (∼1500 mL/min) [1].

According to FDA guidelines, an R-value ≥ 1.1 suggests a potential clinical DDI risk that may warrant further investigation.

Comprehensive Experimental Strategy

The following workflow outlines a systematic approach to characterize this compound-OATP1B3 interactions:

G cluster_inhibition Inhibition Potential Assessment cluster_substrate Substrate Potential Assessment cluster_analysis Data Integration & Risk Assessment Start Start: this compound-OATP1B3 Interaction Assessment Inhib1 Cell-based inhibition assay (OATP1B3-HEK cells) Start->Inhib1 Inhib2 IC₅₀ determination using multiple substrate concentrations Inhib1->Inhib2 Inhib3 Preincubation time-dependent effect evaluation (0-30 min) Inhib2->Inhib3 Inhib4 Calculation of R-value for DDI risk assessment Inhib3->Inhib4 Sub1 Time- and concentration-dependent uptake studies Inhib4->Sub1 Sub2 Kinetic parameter estimation (Kₘ, Vₘₐₓ) Sub1->Sub2 Sub3 Inhibition by known OATP1B3 inhibitors Sub2->Sub3 Ana1 Integration of inhibition and substrate data Sub3->Ana1 Ana2 Physiologically-based pharmacokinetic (PBPK) modeling Ana1->Ana2 Ana3 Clinical DDI risk categorization Ana2->Ana3 Clinical Clinical DDI Study Design & Implementation Ana3->Clinical

Expected Outcomes and Data Interpretation

Quantitative Data Analysis

Table 2: Example Data Structure for this compound-OATP1B3 Interaction Results

Assay Type Parameter This compound Result Positive Control Negative Control Interpretation

| Inhibition | IC₅₀ (µM) | [Experimental value] | Cyclosporine A: 0.05-0.3 µM [2] | DMSO: No inhibition | IC₅₀ < 1 µM = Strong inhibitor IC₅₀ 1-10 µM = Moderate inhibitor IC₅₀ > 10 µM = Weak inhibitor | | Inhibition with Preincubation | IC₅₀ (µM) | [Experimental value] | Cyclosporine A: 0.01-0.1 µM [2] | DMSO: No inhibition | Enhanced inhibition with preincubation suggests time-dependent inhibition | | Substrate Uptake | Kₘ (µM) | [Experimental value] | Estrone-3-sulfate: 1.2 µM [4] | Mock cells: No uptake | Kₘ < 10 µM = High-affinity substrate Kₘ 10-100 µM = Moderate-affinity substrate Kₘ > 100 µM = Low-affinity substrate | | Cellular Uptake Ratio | OATP1B3/Mock | [Experimental value] | Gefitinib: 2.5-4.0 [4] | - | Ratio > 2 indicates OATP1B3-mediated transport |

Clinical Translation and Risk Mitigation

Based on comprehensive in vitro data, the following risk mitigation strategies can be implemented:

  • Strong Inhibition (IC₅₀ < 1 µM): Contraindicate concomitant use with sensitive OATP1B3 substrates (e.g., statins, repaglinide) or implement dose reduction and therapeutic drug monitoring [1] [5].

  • Moderate Inhibition (IC₅₀ 1-10 µM): Include precautionary statements in prescribing information and consider alternative medications without OATP1B3 interaction potential [1].

  • This compound as Substrate: If this compound demonstrates significant OATP1B3-mediated uptake, anticipate potential interactions with OATP1B3 inhibitors (e.g., cyclosporine) that may increase this compound systemic exposure and require dose adjustment [4].

Conclusion

Comprehensive assessment of this compound's interaction with OATP1B3 is essential for predicting clinical DDIs and optimizing therapeutic regimens. The experimental protocols outlined in this application note provide a systematic framework for characterizing both inhibitory and substrate potential of this compound toward OATP1B3. Integration of in vitro data through PBPK modeling can further enhance the prediction of clinical interactions and support informed decision-making during drug development [2].

Given the high prevalence of polypharmacy in oncology patients and the narrow therapeutic index of many anticancer drugs, thorough evaluation of transporter interactions should be an integral component of this compound's development strategy. The approaches described align with current regulatory expectations and can help identify appropriate risk management strategies to ensure patient safety in clinical practice.

References

Foundations of Metabolite Profiling & Identification (MetID)

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite profiling is the qualitative and quantitative study of a drug's biotransformation, involving the search for metabolite structures, delineation of metabolic pathways, and determination of metabolite abundance [1]. The goal is to identify metabolites that can impact drug safety and efficacy [1].

The table below summarizes the four key types of metabolites researchers target in these studies, which are highly relevant for a tyrosine kinase inhibitor like Canertinib.

Metabolite Type Description & Impact
Active Metabolites Exert pharmacological effects on the disease target; can prolong or intensify the pharmacodynamic response, complicating dose-response relationships [1].
Reactive Metabolites Electrophilic metabolites that can covalently bind to DNA or proteins, potentially leading to mutagenicity or idiosyncratic adverse drug reactions [1].
Disproportionate Metabolites Metabolites with exposures substantially higher in humans than in the animal models used for toxicological studies [1].
Unique Human Metabolites Metabolites found in humans but not in standard preclinical animal species [1].

Categories of Metabolite Identification Studies

MetID studies are typically conducted throughout the drug development continuum, from discovery to clinical stages [1]. They can be broadly categorized into three main types, each with distinct objectives.

Category Key Objectives & Methodologies

| In Vitro MetID | Objectives: Identify metabolic "soft spots," screen for reactive metabolites, establish cross-species comparisons. Typical Methods: Incubations with liver microsomes (e.g., human, rat), hepatocytes, or recombinant enzymes. Analysis via LC-MS/MS or HRMS [1]. | | In Vivo MetID | Objectives: Understand the metabolic profile and clearance pathways in preclinical species and humans; apply MIST (Metabolites in Safety Testing) guidelines. Typical Methods: Plasma, urine, and feces sample collection from dosed subjects. Analysis via LC-MS/MS to identify and compare metabolites across species [1]. | | Radiolabeled MetID | Objectives: Provide a definitive metabolic profile and enable accurate quantification of all drug-related material. Typical Methods: Synthesis of the drug candidate (e.g., this compound) labeled with 14C or 3H. Dosing followed by radio-HPLC and LC-MS/MS analysis to track and quantify all metabolites [1]. |

A Proposed Workflow for Investigating this compound

Based on general principles, here is a structured experimental approach you could adapt to profile this compound's NADPH-dependent metabolites.

Phase 1: In Vitro Metabolic Soft-Spot Analysis
  • Incubation System: Prepare human liver microsomes (HLM) or recombinant CYP enzymes in a phosphate buffer (e.g., 100 mM, pH 7.4) with an NADPH-regenerating system.
  • Reaction: Add this compound (e.g., 1-10 µM) to the system and incubate at 37°C. Include a control without NADPH.
  • Termination & Analysis: Stop the reaction at timed intervals with an organic solvent (e.g., acetonitrile). Analyze the supernatants using UPLC-Q-TOF/MS or HRMS.
  • Data Processing: Use software to identify potential metabolites based on mass shifts (e.g., +15.995 Da for oxidation, -17.026 Da for dealkylation) and fragment ions.
Phase 2: Metabolite Characterization & Synthesis
  • Scale-Up Synthesis: Use a larger-scale incubation (e.g., 10 mL) with HLM and this compound to generate sufficient quantities of major metabolites.
  • Purification: Isolate the metabolites using semi-preparative HPLC.
  • Structural Elucidation: Characterize the structures of the purified metabolites using techniques like NMR (1H, 13C) and HRMS/MS.
  • Synthesis: Chemically synthesize the identified major metabolites for use as authentic standards in subsequent assays.
Phase 3: Biological Activity & Safety Assessment
  • Activity Testing: Evaluate the pharmacological activity of the parent drug and its major metabolites in relevant cellular assays (e.g., EGFR phosphorylation inhibition).
  • Reactivity Screening: Assess the potential for reactive metabolite formation using trapping agents like glutathione or potassium cyanide, followed by LC-MS/MS analysis.
  • In Vivo Correlation: Conduct a radiolabeled (14C) study in a relevant preclinical species to quantify total exposure and confirm the relevance of metabolites identified in vitro.

Experimental Protocol: In Vitro Metabolite Profiling in Liver Microsomes

This is a detailed protocol for the initial in vitro phase, which is critical for identifying NADPH-dependent metabolites [1].

I. Materials

  • Test Compound: this compound (prepare a 10 mM stock solution in DMSO)
  • Biological System: Pooled human liver microsomes (e.g., 20 mg/mL protein concentration)
  • Cofactor: NADPH-regenerating system (Solution A: 26 mM NADP+, 66 mM Glucose-6-phosphate, 66 mM MgCl₂; Solution B: 40 U/mL Glucose-6-phosphate dehydrogenase)
  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4
  • Stop Solution: Ice-cold Acetonitrile

II. Procedure

  • Pre-incubation: In a 37°C water bath, pre-incolate the following mixture for 5 minutes in a microcentrifuge tube:
    • Potassium Phosphate Buffer: 70 µL
    • Human Liver Microsomes (final conc. 0.5-1 mg/mL): 5 µL
    • This compound (final conc. 5 µM): 0.5 µL of stock
    • NADPH-regenerating system Solutions A & B (final 1.3 mM NADP+): 24.5 µL
    • Negative Control: Prepare a separate tube where the NADPH-regenerating system is replaced with buffer.
  • Initiation: Start the reaction by adding the pre-warmed NADPH-regenerating system to the main incubation tube.
  • Incubation: Allow the reaction to proceed for 45 minutes at 37°C with gentle shaking.
  • Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile.
  • Processing: Vortex mix thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
  • Analysis: Transfer the clear supernatant to an HPLC vial for analysis by UPLC-Q-TOF/MS.

III. Instrumental Analysis (Example UPLC-Q-TOF/MS Conditions)

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)
  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
  • Gradient: 5% B to 95% B over 12 minutes
  • Flow Rate: 0.4 mL/min
  • Ionization: Positive electrospray ionization (ESI+)
  • Mass Detection: Full-scan data from 100 to 1000 Da

Proposed Workflow Diagram

The following diagram outlines the logical workflow for a comprehensive MetID study, from initial incubation to final assessment, which you can adapt for this compound.

CanertinibMetID This compound Metabolite ID Workflow Start Start: this compound In Vitro Incubation InVitro In Vitro Profiling (Liver Microsomes + NADPH) Start->InVitro MSDetection LC-HRMS Analysis InVitro->MSDetection DataProc Data Processing (Metabolite Identification) MSDetection->DataProc Synthesis Metabolite Synthesis & Purification DataProc->Synthesis Charact Structural Elucidation (NMR, MS/MS) Synthesis->Charact Assessment Biological Activity & Safety Assessment Charact->Assessment End Final Report & Regulatory Strategy Assessment->End

Strategies for Locating Specific Information

Since the specific data on this compound was not available in my search, I suggest you try these avenues to find more targeted information:

  • Search specialized databases like PubMed, Google Scholar, or SciFinder using specific queries such as "this compound metabolism," "this compound metabolite," or "CI-1033 metabolite" (its former development code).
  • Consult regulatory documents from agencies like the FDA or EMA. If this compound underwent clinical trials, its approval packages or investigator brochures may contain detailed metabolic data.
  • Review older foundational literature on this compound's preclinical development, as early studies might have included preliminary metabolic investigations.

References

Theoretical Framework for GSH Conjugation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Glutathione conjugation is a key Phase II metabolic pathway, often catalyzed by enzymes like Glutathione S-Transferases (GSTs), that helps detoxify electrophilic compounds. Canertinib, as a kinase inhibitor, may form reactive metabolites that undergo such conjugation. The assay typically measures the depletion of GSH or the formation of GSH-conjugates over time.

A general experimental workflow can be visualized as follows, which you can tailor with this compound-specific details:

GSH_Assay_Workflow Prep Preparation of Reaction Mixture Incubate Incubation Prep->Incubate Initiate reaction Stop Reaction Termination Incubate->Stop Pre-defined time points Analyze Sample Analysis Stop->Analyze Centrifuge/transfer Data Data Quantification Analyze->Data LC-MS/MS data

Proposed Generic Protocol for a GSH Conjugation Assay

You can use the following detailed protocol as a starting point, adapting the components and conditions specifically for this compound.

1. Materials and Reagents

  • Test Compound: this compound (prepare a stock solution in a suitable solvent like DMSO; final solvent concentration should typically be ≤1% v/v).
  • Cofactor Solution: Reduced Glutathione (GSH). Prepare a fresh solution in the incubation buffer.
  • Enzyme Source: Commercially available GST enzymes, human liver cytosol (HLC), or liver microsomes (HLM) supplemented with GST.
  • Incubation Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.4) or other physiologically relevant buffers.
  • Quenching Solution: Ice-cold acetonitrile or methanol, often containing an internal standard for LC-MS analysis.

2. Experimental Procedure

  • Step 1: Preparation. Keep all reagents on ice. Pre-incubate the water bath or shaking incubator to the desired temperature (typically 37°C).
  • Step 2: Reaction Setup. Set up the following in microcentrifuge tubes (perform in duplicate or triplicate). A master mix for buffer, enzyme, and GSH is recommended for consistency.
    • Test Incubation: Buffer + Enzyme Source + GSH + this compound.
    • Negative Control 1 (No Enzyme): Buffer + GSH + this compound.
    • Negative Control 2 (No Cofactor): Buffer + Enzyme Source + this compound.
    • Blank: Buffer + Enzyme Source + GSH + Solvent (no this compound).
  • Step 3: Incubation. Start the reaction by adding the this compound solution. Vortex mix gently and place the tubes in the incubator (37°C).
  • Step 4: Termination. At pre-determined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot and immediately add it to a pre-chilled tube containing the quenching solution.
  • Step 5: Sample Processing. Vortex the quenched samples thoroughly. Centrifuge at high speed (e.g., 13,000-15,000 x g for 10-15 minutes) to precipitate proteins. Collect the clear supernatant for analysis.

3. Sample Analysis via LC-MS/MS

  • Instrumentation: Liquid Chromatography coupled with Tandem Mass Spectrometry.
  • Chromatography: Use a reverse-phase C18 column. A gradient elution with water and acetonitrile (both modified with 0.1% formic acid) is typical for separating small molecules like GSH conjugates.
  • Mass Spectrometry: Operate in positive or negative electrospray ionization (ESI) mode, depending on the analyte. Use Multiple Reaction Monitoring for high sensitivity and specificity.
    • Monitor the transition for GSH (m/z 308 → 179).
    • Monitor the transition for the specific GSH-conjugate of this compound (this requires prediction or preliminary scanning to identify).
    • Use a stable isotope-labeled internal standard if available.

Anticipated Data Output and Analysis

Once you run the assay with this compound, you can organize your results using the following templates.

Table 1: Key MS/MS Parameters for GSH Conjugate Detection This table would be populated with the specific parameters for this compound's GSH adduct, which must be determined experimentally.

Analyte Q1 Mass (Precursor Ion) Q3 Mass (Product Ion) Dwell Time (ms) Collision Energy (eV)
GSH 308.1 179.0 50 -15
This compound-GSH Conjugate To be determined To be determined 50 To be determined

Table 2: Quantification of GSH Conjugate Formation Over Time This table shows the kind of data you would expect to obtain, where N/D stands for "Not Detected".

Incubation Time (min) GSH Conjugate Peak Area (Test) GSH Conjugate Peak Area (Control) Calculated Concentration (nM)
0 N/D N/D 0
15 1,250 120 15.1
30 3,890 135 49.5
60 8,450 140 109.2

Critical Considerations for Your Experiment

  • GSH Trapping in Metabolite Identification: This assay is crucial for identifying reactive, electrophilic metabolites. The GSH conjugate, once detected, provides a "footprint" of the reactive species, and its structure can be elucidated using high-resolution mass spectrometry.
  • Enzyme Kinetics: If conjugation is observed, you can modify the protocol to determine kinetic parameters (Km and Vmax) by varying the concentration of this compound while keeping GSH and enzyme concentrations constant.
  • Troubleshooting: Low signal for the conjugate could be due to low metabolic activation, insufficient incubation time, or suboptimal MS/MS parameters. High background might result from non-enzymatic reaction or impurities.

Understanding Canertinib and Its Target

Author: Smolecule Technical Support Team. Date: February 2026

Canertinib is an irreversible inhibitor targeting multiple members of the Epidermal Growth Factor Receptor (EGFR) family, including EGFR (HER1), HER2, and HER4 [1]. By covalently binding to these receptors, it blocks their tyrosine kinase activity, inhibiting the downstream signaling pathways that drive cancer cell proliferation and survival.

The diagram below illustrates the key signaling pathway targeted by this compound and the points of inhibition.

G Ligand (e.g., EGF) Ligand (e.g., EGF) EGFR Family\n(HER1, HER2, HER4) EGFR Family (HER1, HER2, HER4) Ligand (e.g., EGF)->EGFR Family\n(HER1, HER2, HER4) Dimerization &\nAuto-phosphorylation Dimerization & Auto-phosphorylation EGFR Family\n(HER1, HER2, HER4)->Dimerization &\nAuto-phosphorylation Downstream Signaling\n( PI3K/Akt, RAS/RAF/MEK/ERK ) Downstream Signaling ( PI3K/Akt, RAS/RAF/MEK/ERK ) Dimerization &\nAuto-phosphorylation->Downstream Signaling\n( PI3K/Akt, RAS/RAF/MEK/ERK ) Cellular Outcomes:\nProliferation, Survival Cellular Outcomes: Proliferation, Survival Downstream Signaling\n( PI3K/Akt, RAS/RAF/MEK/ERK )->Cellular Outcomes:\nProliferation, Survival This compound This compound This compound->EGFR Family\n(HER1, HER2, HER4) Irreversible Inhibition

Diagram 1: this compound Inhibition of the EGFR Signaling Pathway

General Workflow for Cell Growth Inhibition Assays

The core of measuring this compound's efficacy is the cell growth inhibition assay. The following chart outlines a generalized workflow, with the MTT assay serving as a common example for measuring cell viability.

G 1. Cell Seeding &\nAdherence 1. Cell Seeding & Adherence 2. Compound Treatment\n(this compound Dilution Series) 2. Compound Treatment (this compound Dilution Series) 1. Cell Seeding &\nAdherence->2. Compound Treatment\n(this compound Dilution Series) 3. Incubation Period\n( e.g., 72 hours ) 3. Incubation Period ( e.g., 72 hours ) 2. Compound Treatment\n(this compound Dilution Series)->3. Incubation Period\n( e.g., 72 hours ) 4. Viability Assay\n( e.g., MTT, CCK-8 ) 4. Viability Assay ( e.g., MTT, CCK-8 ) 3. Incubation Period\n( e.g., 72 hours )->4. Viability Assay\n( e.g., MTT, CCK-8 ) 5. Data Acquisition\n( Absorbance Measurement ) 5. Data Acquisition ( Absorbance Measurement ) 4. Viability Assay\n( e.g., MTT, CCK-8 )->5. Data Acquisition\n( Absorbance Measurement ) 6. Data Analysis &\nIC50 Calculation 6. Data Analysis & IC50 Calculation 5. Data Acquisition\n( Absorbance Measurement )->6. Data Analysis &\nIC50 Calculation Cell Culture Cell Culture Cell Culture->1. Cell Seeding &\nAdherence Assay Reagent Assay Reagent Assay Reagent->4. Viability Assay\n( e.g., MTT, CCK-8 ) Plate Reader Plate Reader Plate Reader->5. Data Acquisition\n( Absorbance Measurement ) Analysis Software Analysis Software Analysis Software->6. Data Analysis &\nIC50 Calculation

Diagram 2: Generic Workflow for Cell Growth Inhibition Assays

Key Experimental Parameters and Considerations

When designing your assay, consider the following parameters. The table below summarizes critical variables, though specific values for this compound must be sourced from the primary literature.

Parameter Considerations & Common Practices
Cell Line Selection Use lines with known expression levels of EGFR family members (e.g., A431 for high EGFR, SKBR3 for high HER2). Include insensitive lines as negative controls.
Compound Preparation Prepare stock solutions in DMSO. Ensure final DMSO concentration is consistent across all wells (typically ≤0.1-0.5%) to avoid solvent toxicity.
Dosing Range A typical dilution series spans 3-4 logs (e.g., 0.1 nM to 10 µM) to adequately capture the full dose-response curve.
Incubation Time Standard is 72 hours to capture effects on multiple cell divisions. Time-course experiments (24h, 48h, 72h) can provide kinetic data.

| Viability Assay | MTT Assay: Measures mitochondrial activity. Be aware of potential artifacts related to cell density and metabolism [2]. CCK-8 Assay: A more recent, water-soluble tetrazolium dye often considered more convenient. | | Data Analysis | Normalize data to untreated control (100% viability) and vehicle control (0% viability). Fit data to a sigmoidal dose-response model (e.g., 4-parameter logistic) to calculate the IC50 value. |

Critical Pitfalls and Advanced Models

  • MTT Assay Artifacts: The MTT assay can produce highly variable IC50 results (errors documented from 300% to 11,000%) due to factors like initial cell seeding density and cellular metabolic activity, which may not directly correlate with cell number [2]. It is crucial to report cell seeding numbers and consider complementary methods.
  • Accounting for Tumor Heterogeneity: For more clinically relevant results, Patient-Derived Xenograft (PDX) models can be used. PDX models, established by implanting patient tumor fragments into immunocompromised mice, better retain the original tumor's architecture, heterogeneity, and drug response patterns [3] [4]. Preclinical trials using multiple PDX lines (rather than a single cell line) can better account for inter-tumor variability and improve the generalizability of findings [5].

References

Comprehensive Signaling Pathway Analysis of Canertinib: Application Notes and Experimental Protocols for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Canertinib and Its Clinical Significance

This compound (CI-1033) is a potent, irreversible pan-ErbB inhibitor that targets multiple members of the epidermal growth factor receptor (EGFR) family, including EGFR (HER1), HER2, HER3, and HER4. As a third-generation tyrosine kinase inhibitor (TKI), it was designed to overcome limitations of earlier EGFR inhibitors by covalently binding to the kinase domains of ErbB receptors through its reactive acrylamide group, enabling sustained suppression of oncogenic signaling pathways. This irreversible mechanism differentiates this compound from reversible ATP-competitive inhibitors and provides a more durable pharmacodynamic effect, potentially overcoming various resistance mechanisms that limit first-generation EGFR inhibitors.

The clinical development of this compound has focused on advanced solid tumors characterized by ErbB receptor dysregulation, including non-small cell lung cancer (NSCLC), breast cancer (particularly HER2-positive subtypes), and head and neck squamous cell carcinoma. Research indicates that this compound's pan-ErbB targeting capability is particularly valuable in tumors with heterodimer-driven resistance mechanisms, where signaling through multiple ErbB family members sustains tumor survival despite targeting individual receptors. Understanding this compound's intricate effects on downstream signaling networks is essential for optimizing its clinical application and identifying predictive biomarkers for patient selection.

EGFR Family Signaling and this compound's Mechanism of Action

EGFR Family Biology and Signaling Dynamics

The EGFR family comprises four structurally related receptor tyrosine kinases: EGFR (HER1/ErbB1), HER2 (ErbB2/Neu), HER3 (ErbB3), and HER4 (ErbB4). These receptors exist as inactive monomers that undergo ligand-induced dimerization, autophosphorylation, and activation of downstream signaling cascades. Importantly, HER2 has no known direct ligand but serves as the preferred dimerization partner for other ligand-bound EGFR family members, forming particularly potent signaling units. Meanwhile, HER3 possesses impaired kinase activity but contains multiple docking sites for downstream signaling molecules, making HER2-HER3 heterodimers among the most oncogenic receptor pairings in many cancer types [1].

The bow-tie (or hourglass) structure characterizes the architecture of EGFR signaling, where diverse inputs from multiple ligands converge through a conserved core of signaling molecules before diverging to regulate multiple cellular outputs [2]. This structure enhances the robustness and evolvability of the signaling system but also creates challenges for targeted inhibition. Upon receptor activation, the phosphorylated tyrosine residues serve as docking sites for adaptor proteins and enzymes that initiate multiple downstream pathways, including the MAPK/ERK pathway (regulating proliferation), the PI3K/AKT/mTOR pathway (promoting survival), and the JAK/STAT pathway (influencing inflammation and immune responses) [1] [3] [4].

Molecular Mechanism of this compound Inhibition

This compound functions as an ATP-competitive irreversible inhibitor that forms a covalent bond with cysteine residues in the ATP-binding pocket of ErbB kinases. Specifically, it targets Cys-773 of EGFR and analogous cysteine residues in other ErbB family members (Cys-784 in HER2, Cys-751 in HER3, and Cys-774 in HER4). This covalent modification permanently inactivates the kinase activity of these receptors, preventing downstream signal transduction regardless of ligand binding or receptor overexpression.

The pharmacodynamic effects of this compound include complete suppression of ErbB receptor autophosphorylation and subsequent inhibition of downstream signaling cascades. Unlike monoclonal antibodies that target only the extracellular domain, this compound's small molecular structure enables intracellular inhibition of both monomeric and dimeric receptor forms, potentially providing more comprehensive pathway suppression. This is particularly relevant for truncated receptor mutants lacking extracellular domains, which are inaccessible to antibody-based therapies but remain susceptible to small molecule inhibition.

Table 1: Key Properties of this compound as an ErbB Inhibitor

Property Description Research/Clinical Significance
Chemical Class 3-Cyanoquinoline Provides irreversible inhibition capability
Target Specificity Pan-ErbB (EGFR, HER2, HER3, HER4) Broader coverage than single-target agents
Inhibition Mechanism Irreversible covalent binding Sustained target suppression despite drug clearance
Primary Targets Cys-773 (EGFR), Cys-784 (HER2), Cys-751 (HER3), Cys-774 (HER4) Permanent kinase domain inactivation
Administration Route Oral Favorable pharmacokinetic profile

Experimental Protocols for Assessing this compound Activity

Protocol 1: Assessment of ErbB Receptor Phosphorylation Status

Objective: To evaluate the inhibitory effect of this compound on EGFR family receptor autophosphorylation in cancer cell lines or tumor xenograft models.

Materials and Reagents:

  • This compound (prepare 10 mM stock solution in DMSO, store at -20°C)
  • Cell culture medium appropriate for target cell lines
  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
  • Phospho-specific antibodies for EGFR (pY1068), HER2 (pY1248), HER3 (pY1289)
  • Total EGFR family antibodies (detecting both phosphorylated and non-phosphorylated forms)
  • HRP-conjugated secondary antibodies
  • ECL detection reagent

Methodology:

  • Cell Treatment: Seed cells at appropriate density (e.g., 2×10^5 cells/well in 6-well plates) and culture until 70-80% confluent. Treat with varying concentrations of this compound (typically 0.001-1 μM) for predetermined timepoints (1-24 hours). Include DMSO vehicle control.
  • Stimulation: After pre-treatment with this compound, stimulate cells with relevant ligands (e.g., EGF 50 ng/mL, heregulin 20 ng/mL) for 10 minutes to activate ErbB receptors.
  • Cell Lysis: Place culture plates on ice, remove media, and wash cells with cold PBS. Add ice-cold lysis buffer (200 μL/well for 6-well plate) and incubate for 20 minutes with gentle rocking.
  • Protein Quantification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Collect supernatant and determine protein concentration using BCA assay.
  • Western Blotting: Resolve 20-40 μg total protein by SDS-PAGE and transfer to PVDF membrane. Block with 5% BSA in TBST for 1 hour, then incubate with primary antibodies (1:1000 dilution) overnight at 4°C.
  • Detection: After washing, incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Develop with ECL reagent and visualize using chemiluminescence detection system.

Data Analysis: Quantify band intensities using image analysis software. Calculate percentage inhibition of phosphorylation relative to vehicle-treated controls after normalizing to total protein levels. Determine IC50 values using non-linear regression analysis of concentration-response data.

Protocol 2: Downstream Pathway Analysis in Tumor Models

Objective: To assess the effect of this compound on key downstream signaling pathways (MAPK/ERK and PI3K/AKT) in vitro and in vivo.

Materials and Reagents:

  • Phospho-specific antibodies for AKT (pS473), ERK1/2 (pT202/pY204), S6 ribosomal protein (pS235/236)
  • Total AKT, ERK1/2, and S6 antibodies
  • Immunohistochemistry supplies for xenograft tissue analysis (if performing in vivo studies)
  • CellTiter-Glo Luminescent Cell Viability Assay kit

Methodology:

  • In Vitro Assessment: Treat cells with this compound as described in Protocol 1. Prepare lysates and perform Western blotting using phospho-specific antibodies for downstream effectors.
  • Cell Viability Assessment: Seed cells in 96-well plates (5×10^3 cells/well) and treat with this compound (0.001-10 μM) for 72 hours. Assess viability using CellTiter-Glo reagent according to manufacturer's instructions.
  • In Vivo Xenograft Studies: Administer this compound to tumor-bearing mice (typically 10-40 mg/kg/day orally). Harvest tumors at predetermined timepoints post-dose (e.g., 2, 6, 24 hours).
  • Tumor Processing: Fix portion of tumor in 10% neutral buffered formalin for immunohistochemistry. Snap-freeze remaining tissue in liquid nitrogen for protein analysis.
  • Immunohistochemistry: Perform IHC staining for phospho-ERK and phospho-AKT on formalin-fixed, paraffin-embedded sections. Quantify staining intensity using image analysis software.

Data Interpretation: Effective pathway inhibition should demonstrate dose-dependent and time-dependent reduction in phosphorylation of downstream effectors. Correlation between pathway suppression and anti-tumor efficacy helps establish pharmacodynamic relationships.

Table 2: Key Downstream Signaling Pathways Modulated by this compound

Pathway Key Components Cellular Functions Assessment Methods
MAPK/ERK Ras, Raf, MEK, ERK Cell proliferation, differentiation Western blot for pERK, ERK kinase assays
PI3K/AKT/mTOR PI3K, PDK1, AKT, mTOR Cell survival, metabolism, growth Western blot for pAKT, pS6, p4EBP1
JAK/STAT JAK1-3, STAT1-6 Immune regulation, inflammation STAT phosphorylation, nuclear translocation
PLCγ-PKC PLCγ, PKC, Ca2+ Cell motility, adhesion Calcium imaging, PKC activity assays

Therapeutic Implications and Resistance Mechanisms

Cancer Applications and Biomarker Considerations

This compound has demonstrated preclinical efficacy across multiple cancer types driven by ErbB signaling alterations. In HER2-positive breast cancer, it effectively suppresses signaling through HER2-HER3 heterodimers, which are critical for maintaining PI3K/AKT pathway activation and cell survival [1]. For NSCLC with EGFR mutations, this compound's irreversible binding mechanism may overcome certain resistance mutations that limit first-generation TKIs, particularly the T790M mutation which was historically challenging before the development of third-generation inhibitors.

The heterodimerization patterns of ErbB receptors significantly influence this compound's therapeutic efficacy. The particularly potent signaling through HER2-HER3 heterodimers in many cancers makes them attractive targets, as HER3 contains six binding sites for the p85 subunit of PI3K, creating a strong conduit for activation of the pro-survival PI3K/AKT pathway [1]. This compound's ability to simultaneously inhibit multiple ErbB family members disrupts these cooperative signaling interactions, potentially providing more comprehensive pathway suppression than agents targeting single receptors.

Potential predictive biomarkers for this compound response include:

  • EGFR/HER2 amplification or overexpression (assessed by FISH or IHC)
  • Specific EGFR mutations (e.g., L858R, exon 19 deletions)
  • HER2 activating mutations (particularly in non-small cell lung cancer)
  • High levels of ErbB heterodimerization (assessed by proximity ligation assays)
  • Elevated phosphorylation of downstream pathway components
Resistance Mechanisms and Combination Strategies

Despite its broad ErbB targeting profile, multiple resistance mechanisms can limit this compound's efficacy in clinical settings. These include the emergence of secondary mutations in the kinase domains of target receptors, activation of bypass signaling pathways such as c-MET or IGF-1R, and persistent signaling through HER3 due to its impaired kinase activity that may reduce this compound's efficacy against this particular family member.

Promising combination strategies to overcome resistance include:

  • Co-targeting downstream effectors with MEK or AKT inhibitors
  • Vertical pathway inhibition using antibodies against receptor extracellular domains combined with this compound
  • Dual targeting of parallel receptor systems (e.g., c-MET or AXL inhibitors)
  • Integration with chemotherapy to enhance cytotoxic effects
  • Combination with immune checkpoint inhibitors to promote anti-tumor immunity

Recent evidence suggests that this compound may influence the tumor immune microenvironment through modulation of cytokine signaling and antigen presentation, providing rationale for immunotherapy combinations. Additionally, the role of ErbB signaling in DNA damage repair mechanisms suggests potential synergy with PARP inhibitors in appropriate molecular contexts.

Key Downstream Regulatory Pathways

MAPK/ERK Pathway Signaling and Inhibition

The MAPK/ERK pathway represents a critical signaling cascade downstream of ErbB receptors, transmitting mitogenic signals from the cell membrane to the nucleus. Upon activation of EGFR family receptors, the adaptor protein GRB2 recruits the SOS guanine nucleotide exchange factor to the membrane, facilitating the activation of Ras through GTP loading. Activated Ras then initiates a three-tiered kinase cascade involving Raf (MAP3K), MEK (MAP2K), and ERK (MAPK), ultimately resulting in phosphorylation of numerous transcription factors that regulate cell cycle progression and proliferation [5].

This compound's suppression of ErbB receptors disrupts this cascade at its origin, preventing growth factor-mediated cell cycle entry. Research has shown that sustained ERK activity is required for activation of genes that induce cell cycle entry and suppress negative regulators of the cell cycle. Specifically, ERK phosphorylates and activates Cyclin D complexes with Cdk4 and Cdk6, which promote G1 to S phase transition by phosphorylating and destabilizing the retinoblastoma protein (Rb), thereby releasing E2F transcription factors to activate S-phase entry genes [5]. This compound interferes with this process by blocking the initial receptor activation events, inducing G1 cell cycle arrest.

PI3K/AKT/mTOR Pathway Modulation

The PI3K/AKT/mTOR pathway serves as another major signaling arm downstream of ErbB receptors, particularly through the potent activation mechanism provided by HER2-HER3 heterodimers. When activated, ErbB receptors recruit and activate PI3K, which phosphorylates PIP2 to generate PIP3 at the membrane. PIP3 then recruits AKT and PDK1, leading to AKT phosphorylation and activation. Activated AKT governs numerous pro-survival processes by phosphorylating substrates including mTOR, GSK3β, and FoxO transcription factors [3].

This compound effectively suppresses this pathway by preventing the initial receptor phosphorylation events that trigger PI3K activation. This is particularly important given the frequent dysregulation of the PI3K/AKT/mTOR pathway in cancer, through mechanisms such as PIK3CA mutations, PTEN loss, or AKT amplification [3]. The convergence of ErbB signaling on this pathway explains this compound's ability to induce apoptosis in susceptible cancer models, as simultaneous suppression of both MAPK and PI3K signaling creates a synergistic anti-survival effect.

JAK/STAT Signaling Interactions

The JAK/STAT pathway provides a more direct signaling connection from cytokine receptors to transcriptional regulation, but it exhibits significant crosstalk with ErbB signaling networks. This pathway involves activation of JAK kinases following cytokine receptor engagement, leading to phosphorylation of STAT transcription factors that dimerize and translocate to the nucleus to regulate target genes [4]. While not directly activated by ErbB receptors, STAT proteins can be secondarily activated through cytokine production induced by ErbB signaling or through direct phosphorylation by other kinases in the ErbB signaling network.

This compound may indirectly modulate JAK/STAT signaling through several mechanisms, including reduction of cytokine production that would otherwise activate this pathway in an autocrine manner. Additionally, there is evidence of cross-activation between ErbB and JAK/STAT signaling, particularly in contexts of therapeutic resistance, suggesting that this compound's pan-ErbB inhibition might suppress some STAT activation events in certain cellular contexts [4].

Data Analysis and Reporting Guidelines

Quantitative Assessment of Pathway Inhibition

Dose-response relationships should be thoroughly characterized using appropriate statistical models. For phosphorylation inhibition studies, plot percentage inhibition against log drug concentration and fit data using a four-parameter logistic model to determine IC50 values. Report both absolute IC50 (concentration causing half-maximal inhibition) and relative IC50 (concentration causing half-maximal inhibition between baseline and maximum response) where appropriate.

For time-course studies, analyze the duration of pathway suppression following single-dose administration. Fit data to an inhibitory Emax model to estimate the effect elimination half-life, which reflects both drug pharmacokinetics and the irreversible nature of target binding. This parameter is particularly important for informing dosing schedules in subsequent in vivo studies or clinical applications.

Statistical considerations for pathway analysis:

  • Perform experiments with at least three biological replicates
  • Use two-way ANOVA with post-hoc testing for multiple comparisons
  • Apply appropriate correction for multiple hypothesis testing when evaluating multiple pathway components
  • Report confidence intervals for key parameters (IC50, Emax, etc.)
  • Include power analysis for in vivo studies to ensure adequate sample sizes
Integration with Complementary Omics Data

Comprehensive understanding of this compound's effects requires integration of phosphoproteomic data with other molecular profiling approaches. Transcriptomic analysis (RNA-seq) can identify gene expression changes following pathway inhibition, particularly for immediate-early response genes regulated by ERK signaling. Proteomic profiling provides complementary information about adaptive responses at the protein level, while metabolomic studies can reveal consequences of PI3K/AKT pathway inhibition on cellular metabolism.

When reporting results, include correlation analyses between:

  • Receptor phosphorylation inhibition and downstream pathway suppression
  • Pathway modulation and anti-proliferative effects
  • Target engagement and drug concentrations in in vivo models
  • Biomarker expression and therapeutic response

These integrative analyses provide a systems-level understanding of this compound's mechanism of action and facilitate identification of predictive biomarkers for patient stratification in clinical development.

Table 3: Experimental Readouts for Comprehensive Pathway Analysis

Analysis Type Primary Readouts Secondary Readouts Validation Approaches
Receptor Phosphorylation pEGFR, pHER2, pHER3 Total receptor levels Immunoprecipitation, proximity ligation assays
MAPK/ERK Pathway pERK1/2, pRSK, pCREB ERK kinase activity ERK nuclear translocation, ELK1 reporter assays
PI3K/AKT Pathway pAKT, pS6, p4EBP1 AKT kinase activity FoxO translocation, metabolic assays
Functional Effects Cell viability, apoptosis, cell cycle Colony formation, migration 3D culture models, xenograft growth

Visual Representation of this compound Signaling Pathways

EGFR Signaling Network and this compound Inhibition

The diagram below illustrates the core EGFR signaling network and this compound's mechanism of action:

G cluster_receptors Cell Membrane cluster_signaling Cytoplasmic Signaling cluster_nuclear Nuclear Transcription EGF EGF EGFR EGFR EGF->EGFR HER2 HER2 EGFR->HER2 heterodimerization HER3 HER3 EGFR->HER3 heterodimerization GRB2 GRB2 EGFR->GRB2 phosphorylation HER2->GRB2 phosphorylation PI3K PI3K HER3->PI3K direct binding This compound This compound This compound->EGFR irreversible inhibition This compound->HER2 irreversible inhibition This compound->HER3 irreversible inhibition SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Myc Myc ERK->Myc CyclinD1 CyclinD1 ERK->CyclinD1 CREB CREB ERK->CREB mTOR mTOR AKT->mTOR AKT->CREB

This compound Inhibition of EGFR Signaling Network

Experimental Workflow for Pathway Analysis

The following diagram outlines the key experimental approaches for comprehensive analysis of this compound's effects on signaling pathways:

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Methods cluster_integration Data Integration CellTreatment Cell Treatment with This compound (0.001-1 μM) LigandStimulation Ligand Stimulation (EGF, Heregulin) CellTreatment->LigandStimulation Viability Viability Assays (MTT, CellTiter-Glo) CellTreatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) CellTreatment->CellCycle ProteinLysates Protein Extraction and Quantification LigandStimulation->ProteinLysates WesternBlot Western Blot Analysis Phospho-Specific Antibodies ProteinLysates->WesternBlot IHC IHC of Xenograft Tissues ProteinLysates->IHC DataIntegration Data Integration and Pathway Modeling WesternBlot->DataIntegration IHC->DataIntegration Viability->DataIntegration CellCycle->DataIntegration

Experimental Workflow for this compound Pathway Analysis

References

Understanding Metabolic Stability & Key Concepts

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic stability refers to how slowly a drug is broken down by the body's enzymes. A higher metabolic stability generally leads to a longer half-life and better bioavailability. For a drug like Canertinib, an EGFR inhibitor, identifying and protecting its metabolic soft spots is a primary strategy for improvement.

The table below summarizes the core concepts and objectives in metabolic stability optimization.

Concept Description Primary Goal in Optimization
Metabolic Soft Spots [1] Specific parts of a drug's molecular structure that are most vulnerable to enzymatic attack (e.g., by CYP450 enzymes). Identify and chemically modify these sites to slow down the rate of metabolism.
CYP450 Enzymes [1] A major family of liver enzymes (e.g., CYP3A4, CYP2D6) responsible for metabolizing a vast number of drugs. Determine which specific CYP enzyme is primarily responsible for metabolism to guide targeted design.
Reaction Phenotyping [1] The process of identifying which specific enzyme(s) are responsible for metabolizing a drug. Understand the major metabolic pathway to predict Drug-Drug Interactions (DDIs) and guide structural changes.

Experimental Protocols for Assessment

Before improvements can be made, you must first understand how and where this compound is metabolized. The following are standard experimental workflows.

Metabolic Reaction Phenotyping

This protocol aims to identify the specific CYP450 enzymes involved in this compound's metabolism, as per regulatory guidance [1].

  • Objective: To identify the specific CYP enzyme(s) (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) responsible for metabolizing this compound.
  • Materials:
    • Test compound: this compound
    • Human Liver Microsomes (HLM) or Recombinant Human CYP Enzymes [1]
    • Co-factor: NADPH Regenerating System
    • Selective chemical inhibitors or inhibitory antibodies for each CYP enzyme (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) [1]
    • Stop solution (e.g., acetonitrile with internal standard)
    • LC-MS/MS system for analysis
  • Method:
    • Incubation Setup:
      • Prepare multiple incubation mixtures containing HLM, NADPH system, and this compound.
      • For each CYP enzyme of interest, set up a separate incubation mixture containing its corresponding specific inhibitor.
      • Include a control incubation without any inhibitor.
      • Incubate at 37°C for a predetermined time (e.g., 0 and 30 minutes) [1].
    • Sample Analysis:
      • Stop the reaction at designated time points.
      • Use LC-MS/MS to measure the concentration of the parent drug (this compound) remaining.
    • Data Analysis:
      • Calculate the metabolic activity in the presence of each inhibitor.
      • The inhibition rate for a specific enzyme is calculated as: Inhibition Rate % = (1 - [Metabolic Rate with Inhibitor] / [Metabolic Rate of Control]) × 100% [1].
      • An inhibitor causing a high percentage of inhibition indicates that the corresponding CYP enzyme is a major metabolic pathway for this compound.

The following diagram illustrates the logical workflow and decision points for the reaction phenotyping experiment.

G start Start: Identify this compound Metabolizing Enzymes incubate Incubate this compound with Human Liver Microsomes (HLM) start->incubate inhibitor_set Set up parallel incubations with CYP-specific inhibitors incubate->inhibitor_set lcmsms Analyze samples using LC-MS/MS (Measure parent drug depletion) inhibitor_set->lcmsms calculate Calculate Inhibition Rate (%) lcmsms->calculate interpret Interpret Results calculate->interpret high_inhib High Inhibition Rate interpret->high_inhib low_inhib Low Inhibition Rate interpret->low_inhib conclusion_major Enzyme is a major metabolic pathway high_inhib->conclusion_major conclusion_minor Enzyme is a minor metabolic pathway low_inhib->conclusion_minor

Identification of Metabolites
  • Objective: To identify the structural fragments of this compound that are being metabolized (the "soft spots").
  • Method: After incubation with HLM or hepatocytes, use high-resolution LC-MS/MS to not only measure the parent drug but also to detect, characterize, and identify the structures of the metabolites formed. This reveals which part of the molecule is being oxidized, cleaved, etc.

Strategies for Improving Metabolic Stability

Once the metabolic soft spots and responsible enzymes are identified, you can apply rational medicinal chemistry strategies. The table below outlines common approaches, with examples from recent oncology drug development.

Strategy Rationale & Approach Example from Recent R&D
Introduce Fluorine [2] Fluorine atoms can block a metabolically labile site (e.g., a carbon susceptible to oxidation) by forming a strong C-F bond. This also increases lipophilicity, which can enhance passive diffusion across membranes like the BBB. In developing a brain-penetrant ALK inhibitor, researchers introduced a fluoroethyl group to the drug Crizotinib. This modification increased the compound's lipophilicity and improved its blood-brain barrier penetration [2].
Reduce Hydrogen Bond Donors (HBD) [2] HBDs (e.g., -OH, -NH) can reduce passive membrane permeability. Removing, replacing, or masking them with intramolecular hydrogen bonds can significantly improve a molecule's ability to cross lipid membranes. Optimization of a Fibroblast Growth Factor (FGF) receptor modulator involved replacing a 5-aminopyrimidine group with a 3-chloropyridazine. This change reduced the number of HBDs and improved brain exposure [2].
Introduce Steric Hindrance Adding a bulky group (e.g., methyl, tert-butyl) adjacent to a metabolic soft spot can physically shield it from the enzyme's active site, thereby slowing metabolism. (General principle widely applied in drug design.)
Bioisosteric Replacement Replacing a metabolically labile functional group with a different one that has similar physicochemical properties but is more stable. For example, replacing an ester with an amide or a phenyl ring with a pyridine. (General principle widely applied in drug design.)

The following diagram maps the logical process from identifying a problem to selecting an appropriate chemical strategy.

G problem Identified Metabolic Soft Spot strategy Select Optimization Strategy problem->strategy block Block Metabolism strategy->block reduce_pol Reduce Polarity strategy->reduce_pol method1 Introduce Fluorine or Steric Hindrance block->method1 method2 Reduce H-Bond Donors (e.g., -OH, -NH2) reduce_pol->method2 outcome1 Increased Metabolic Stability method1->outcome1 outcome2 Improved Passive Diffusion method2->outcome2

Frequently Asked Questions (FAQs)

Q1: The chemical inhibition method and recombinant enzyme method for reaction phenotyping gave me different results. Which one should I trust? A1: It is not uncommon for different assay systems to yield varying results. The human liver microsome (HLM) system with chemical inhibitors is generally considered the more physiologically relevant system and its results should be given primary weight. The recombinant enzyme system is excellent for confirmation but is a heterologous expression system. Conclusions should be based on a weight-of-evidence approach, prioritizing the HLM data [1].

Q2: When is it necessary to investigate UGT (UDP-glucuronosyltransferase) enzyme metabolism? A2: You should investigate UGT-mediated metabolism when there is evidence that glucuronidation is a significant metabolic pathway for your drug candidate. This evidence can come from metabolite identification studies or when a significant portion of the drug is eliminated as a glucuronide conjugate. Note that UGT phenotyping is typically performed using recombinant UGT enzymes, as specific and reliable chemical inhibitors for UGTs are not widely available [1].

Q3: How can improving metabolic stability affect other drug properties? A3: Optimizing one parameter often impacts others. For instance:

  • Increasing lipophilicity (e.g., by adding fluorine) can improve metabolic stability and brain penetration but may also increase the risk of phospholipidosis and off-target toxicity [2].
  • Reducing HBDs to improve permeability can sometimes alter the molecule's interaction with its intended target, potentially reducing potency. It is crucial to use a multiparameter optimization approach and regularly re-assess the compound's overall profile, including potency, selectivity, and solubility.

References

Canertinib species-dependent metabolism variation

Author: Smolecule Technical Support Team. Date: February 2026

Canertinib Metabolic Profiling: Key Findings

A 2025 cross-species metabolic profiling study for this compound used UPLC-MS/MS and LC-Orbitrap-HRMS techniques [1]. The core finding was that the metabolic profile of this compound exhibits significant variation across different species. The table below summarizes the key aspects of this research.

Aspect Description
Core Finding Metabolic profile of this compound shows significant variation across different species [1].
Key Techniques UPLC-MS/MS and LC-Orbitrap-HRMS [1].
Implication Data from pre-clinical animal models must be interpreted with caution for human translation [1].

Experimental Methodology & Workflow

While the specific protocols from the this compound study are not fully detailed, the general workflow for cross-species metabolic profiling is well-established. The following diagram outlines the key stages of such an investigation.

G In Vitro Incubation In Vitro Incubation Metabolite Identification Metabolite Identification In Vitro Incubation->Metabolite Identification Quantitative Analysis Quantitative Analysis In Vitro Incubation->Quantitative Analysis Structural Elucidation Structural Elucidation Metabolite Identification->Structural Elucidation Data Integration & Interpretation Data Integration & Interpretation Quantitative Analysis->Data Integration & Interpretation Structural Elucidation->Data Integration & Interpretation

The table below provides more detail on the techniques involved in each step of the workflow.

Stage Key Activities Common Techniques & Systems
1. In Vitro Incubation Incubate this compound with liver fractions from multiple species. Liver Microsomes (RLM, HLM) or Recombinant Enzymes; NADPH regeneration system; UPLC-MS/MS for analysis [2] [3].
2. Metabolite Identification & Structural Elucidation Detect and characterize the structure of metabolites. LC-Orbitrap-HRMS for high-resolution mass data; fragmentation patterns (MS/MS) to deduce structure [1].
3. Quantitative Analysis Measure the formation rates of major metabolites. Enzyme kinetic analysis (Km, Vmax); calculation of intrinsic clearance (CLint = Vmax/Km) [3].
4. Data Integration & Interpretation Compare metabolic profiles and clearance rates across species. Identify primary metabolic pathways and assess which animal model most closely resembles human metabolism [1].

Troubleshooting Common Experimental Challenges

Here are some frequent issues and solutions when studying species-dependent metabolism, based on general DMPK principles.

G Problem: Low Metabolite Formation Problem: Low Metabolite Formation Solution: Verify cofactor (NADPH) activity & microsome quality. Solution: Verify cofactor (NADPH) activity & microsome quality. Problem: Low Metabolite Formation->Solution: Verify cofactor (NADPH) activity & microsome quality. Problem: High Data Variability Problem: High Data Variability Solution: Use pooled liver microsomes & include positive controls. Solution: Use pooled liver microsomes & include positive controls. Problem: High Data Variability->Solution: Use pooled liver microsomes & include positive controls. Problem: Complex Data Interpretation Problem: Complex Data Interpretation Solution: Use high-res MS (Orbitrap) & isotopic labeling. Solution: Use high-res MS (Orbitrap) & isotopic labeling. Problem: Complex Data Interpretation->Solution: Use high-res MS (Orbitrap) & isotopic labeling.

Frequently Asked Questions (FAQs)

Q1: Why is understanding species-dependent metabolism critical for a drug like this compound? It is essential for selecting the most relevant animal species for toxicology and efficacy studies. This ensures that human safety and pharmacokinetics are accurately predicted, de-risking clinical development [1].

Q2: What are the major enzymes responsible for this compound's metabolism? While the specific enzymes for this compound are not publicly detailed in the search results, many EGFR tyrosine kinase inhibitors are primarily metabolized by Cytochrome P450 enzymes, especially CYP3A4 [4]. The cross-species variation likely stems from differences in the activity and abundance of these enzymes.

Q3: How can we mitigate the risk of poor prediction from animal models to humans? Using human-relevant in vitro systems like human liver microsomes (HLM) early in development is key. Furthermore, advanced models such as hepatocyte co-cultures, organoids, or organ-on-a-chip systems are being adopted to provide more physiologically accurate data on human metabolism and toxicity [5].

References

Canertinib human-specific metabolites M9 M17

Author: Smolecule Technical Support Team. Date: February 2026

Established Analytical Techniques

Based on current research, the following techniques are standard for the type of metabolite identification and analysis your work on Canertinib would require:

Technique Application in Metabolite Analysis Key Considerations
Liquid Chromatography-Mass Spectrometry (LC-MS) [1] Workhorse for metabolite separation, detection, and quantification from biological samples. Ideal for polar/semi-polar metabolites; requires method development (column, mobile phase).
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) [2] [3] Maps spatial distribution of metabolites in situ within tissue sections, preserving morphological context. Reveals tumor metabolic heterogeneity; challenges include matrix interference and quantitation.
Stable Isotope Tracing [4] Tracks incorporation of stable isotopes (e.g., ¹³C) into metabolites to elucidate dynamic activity of metabolic pathways. Determines pathway flux; requires specialized data processing for complex, untargeted analysis.

General Workflow for Metabolite Identification

The diagram below outlines a generalized experimental workflow for identifying and characterizing drug metabolites, integrating the techniques mentioned above. You can adapt this high-level protocol for your specific work on this compound.

cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_processing Data Processing & Analysis cluster_validation Validation & Characterization start Start: Drug Metabolite Analysis sp1 Administer drug to in vitro or in vivo system start->sp1 sp2 Collect biological sample (e.g., plasma, urine, tissue) sp1->sp2 sp3 Metabolite extraction and pre-processing sp2->sp3 acq1 LC-MS Analysis sp3->acq1 acq2 Optional: MALDI-MSI for spatial distribution acq1->acq2 acq3 Optional: Stable Isotope Tracing for pathway flux acq2->acq3 proc1 Raw data pre-processing: Peak detection, alignment, normalization acq3->proc1 proc2 Metabolite annotation and identification via databases (e.g., HMDB) proc1->proc2 proc3 Statistical analysis to find significantly altered metabolites proc2->proc3 val1 Confirm metabolite structure using MS/MS fragmentation proc3->val1 val2 Functional interpretation and pathway analysis (e.g., KEGG) val1->val2 end Output: Identified Metabolites (M9, M17) with Characterization val2->end

Suggested Avenues for Finding Specific Data

To obtain the precise information on this compound metabolites M9 and M17, I suggest you explore these resources:

  • Check Regulatory Documents: The official FDA and EMA approval packages for this compound (if approved) or its clinical trial documents are the most authoritative sources for definitive metabolite data and analytical methods.
  • Search Patent Databases: Pharmaceutical patents related to this compound often contain detailed experimental sections, including metabolism studies, HPLC methods, and characterization data for major metabolites.
  • Use Specialized Databases: Query chemical and pharmacological databases like PubChem, DrugBank, or the Human Metabolome Database (HMDB) using the specific identifiers for this compound, M9, and M17.

References

Understanding O-dealkylation & Initial Characterization

Author: Smolecule Technical Support Team. Date: February 2026

O-dealkylation is a common metabolic reaction often catalyzed by cytochrome P450 (CYP) enzymes, which removes an alkyl group from an oxygen atom (e.g., in an ether). This process can produce an alcohol (or phenol) and an aldehyde as metabolites [1].

To begin characterizing Canertinib's metabolites, you first need to identify which specific O-dealkylation occurs and the enzymes involved.

  • Experimental Aim: To identify the specific CYP enzymes responsible for this compound's O-dealkylation and the structure of the resulting metabolites.
  • Key Technique: Use human liver microsomes (HLMs) and recombinant CYP enzymes incubated with this compound and a NADPH-generating system. Analyze metabolites using LC-MS/MS.
  • Method Summary:
    • Incubation: Set up separate incubation mixtures containing HLMs or individual recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), this compound, and an NADPH-generating system.
    • Control: Run parallel reactions without NADPH to confirm metabolism is enzyme-dependent.
    • Analysis: Use Liquid Chromatography (LC) to separate this compound from its metabolites. Employ Tandem Mass Spectrometry (MS/MS) to determine the precise mass and fragmentation pattern of any metabolites found.
    • Inhibition: To confirm the role of a specific CYP enzyme (e.g., CYP2D6), add a selective chemical inhibitor (like quinidine for CYP2D6) or a selective inhibitory antibody to the HLMs incubation and observe the reduction in metabolite formation [1].

The workflow for this initial characterization can be visualized as follows:

G Start Start: this compound O-dealkylation Study HLM Incubation with Human Liver Microsomes (HLMs) Start->HLM RecCYP Incubation with Recombinant CYP Enzymes Start->RecCYP LCMS Analysis via LC-MS/MS HLM->LCMS RecCYP->LCMS MetaboliteID Identify Metabolite Structure and Abundance LCMS->MetaboliteID EnzymeID Identify Responsible CYP Enzyme(s) LCMS->EnzymeID

Assessing Drug-Metabolite Interactions

Once a primary metabolite is identified, it's crucial to understand its potential for interactions. A key step is to check if the metabolite inhibits major CYP enzymes, which could cause drug-drug interactions.

  • Experimental Aim: To determine if the O-dealkylation metabolite of this compound inhibits major CYP enzymes.
  • Key Technique: Use selective probe substrates for each major CYP enzyme in HLMs, with and without the metabolite.
  • Method Summary:
    • Source Metabolite: The metabolite can be chemically synthesized, purchased, or isolated from large-scale incubation of this compound with HLMs.
    • Incubation: For each CYP enzyme (e.g., CYP2D6), incubate HLMs with its specific probe substrate (e.g., dextromethorphan for CYP2D6) and an NADPH-generating system.
    • Test Condition: Include the this compound metabolite in the incubation.
    • Control Condition: Run the same incubation without the metabolite.
    • Measurement: Use a validated method (e.g., HPLC-UV or LC-MS/MS) to measure the formation of the probe substrate's specific metabolite in both conditions.
    • Calculation: Compare the metabolite formation rate between test and control conditions. A statistically significant decrease indicates inhibition [1].

The following table outlines the probe substrates you can use for this assay.

CYP Enzyme Selective Probe Substrate Reaction Monitored
CYP1A2 Phenacetin O-deethylation to Acetaminophen
CYP2C9 Diclofenac 4'-hydroxylation
CYP2C19 S-Mephenytoin 4'-hydroxylation
CYP2D6 Dextromethorphan O-demethylation to Dextrorphan
CYP3A4 Testosterone 6β-hydroxylation

Troubleshooting Guide & FAQs

Based on common challenges in metabolic studies, here is a troubleshooting guide.

Problem Possible Cause Suggested Solution
Low or no metabolite formation in HLMs. Low metabolic stability; incubation conditions not optimal. Optimize protein concentration and incubation time. Ensure NADPH-generating system is fresh and active.
High non-specific binding of parent drug or metabolite. Compound adsorbs to labware or is highly lipophilic. Use low-binding tubes/plates. Increase organic solvent in buffers, or include bovine serum albumin (BSA) in incubations [2].
Unable to identify metabolite structure from MS data. Fragmentation pattern is complex or unclear. Use high-resolution MS (HR-MS). Compare with synthesized metabolite standard. Consider other spectral techniques like NMR.
Inconsistent inhibition results between assay runs. Enzyme activity in HLMs is variable; inhibitor concentration not stable. Use quality-controlled, pooled HLMs from a reputable supplier. Pre-check batch-specific activity. Ensure inhibitor is stable in incubation buffer.

FAQ Section

Q1: Why is it important to study O-dealkylation metabolites specifically? O-dealkylation can produce a major circulating metabolite that may be pharmacologically active, inactive, or even toxic. Understanding this pathway is critical for accurately predicting a drug's efficacy, safety, and potential for interactions with other medications.

Q2: Our lab is new to metabolic stability studies. What is the most robust first experiment? Beginning with an incubation in pooled human liver microsomes (HLMs) is the standard and most informative first step. It provides a comprehensive view of how the drug is metabolized in a system containing the full complement of human CYP and other enzymes.

Q3: If our metabolite is unstable, how can we study its CYP inhibition potential? For unstable metabolites, you can generate the metabolite in situ from the parent drug (this compound) in a pre-incubation step with HLMs and NADPH. Then, add the probe substrates to this mixture to test for inhibition. This approach assesses time-dependent inhibition as well.

Experimental Workflow for Plasma Protein Binding

The interaction of a drug with plasma proteins significantly affects its distribution and free concentration. Here is a generalized protocol based on common practices for studying these interactions.

G Start2 Start: Determine Plasma Protein Binding MethodSelect Select Method (e.g., Equilibrium Dialysis) Start2->MethodSelect Incubate Incubate Drug with Plasma/Protein Solution MethodSelect->Incubate Separate Separate Free and Bound Drug Fractions Incubate->Separate Analyze Analyze Free Drug Concentration (e.g., LC-MS/MS) Separate->Analyze Calculate Calculate % Free Drug Analyze->Calculate

The search results I obtained did not contain specific data on this compound's metabolic pathway. The information and methods provided here are based on established principles in drug metabolism [1] [2]. To proceed, you may need to consult specialized scientific databases or conduct the proposed experimental characterizations in your laboratory.

References

General Toxicity Management for Targeted Therapies

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes common adverse events (AEs) and general management strategies for small molecule targeted therapies, based on expert consensus for drugs in the same class as Canertinib [1].

Toxicity Category Common Adverse Events (AEs) General Management Strategies

| Hepatotoxicity | Elevated ALT/AST, liver dysfunction [1] | • Regular monitoring of liver function tests (LFTs). • Dose interruption and reduction for grade 3/4 toxicity [1]. | | Dermatological Toxicity | Rash, dry skin, pruritus, hand-foot skin reaction (HFSR) [1] | • Prophylactic use of moisturizers and mild corticosteroids. • Symptomatic treatment with topical creams and antihistamines. • Dose modification for severe cases [1]. | | Gastrointestinal Toxicity | Diarrhea, nausea, vomiting [1] [2] | • Proactive anti-diarrheal (e.g., loperamide) and anti-emetic regimens. • Ensure adequate hydration. • Dose interruption followed by dose reduction for severe or persistent diarrhea [1] [2]. | | Cardiovascular Toxicity | Hypertension, QT interval prolongation, reduced ejection fraction [1] | • Pre-treatment and regular cardiac monitoring (ECG, echocardiogram, blood pressure). • Manage hypertension with antihypertensive medications. • Dose adjustment or discontinuation for significant QTc prolongation [1]. | | Other Organ Toxicities | Fatigue, edema, pneumonitis [1] | • Supportive care for fatigue and edema. • High suspicion for drug-induced pneumonitis; manage with drug interruption and corticosteroids [1]. |

Foundational Principles for Toxicity Management

When developing specific protocols for a drug like this compound, the following principles from recent expert consensus are crucial [1]:

  • Systematic Monitoring: Implement a structured plan for baseline and periodic assessments. This should include laboratory tests (like complete blood count, LFTs, renal function) and clinical evaluations (such as ECG and physical skin exams) tailored to the drug's known toxicity profile [1].
  • Proactive Dose Management: The strategy of starting at a lower dose and then escalating (as used with drugs like贝福替尼/Befotertinib and布格替尼/Brigatinib) can help improve tolerability. For managing adverse events, a standard approach involves dose interruption → dose reduction → permanent discontinuation if the toxicity is severe or persistent [1] [2] [3].
  • Comprehensive Patient Support: Ensure patient education on adherence, proper handling of missed doses (often, if a dose is missed, it should be skipped and the next dose taken at the regular time), and the importance of reporting any new symptoms promptly [1] [3].

The workflow below summarizes the core process for managing adverse events during treatment.

Start Adverse Event (AE) Occurs Assess Assess AE Severity (Grade 1-4) Start->Assess G1 Grade 1 Mild Assess->G1 G2 Grade 2 Moderate Assess->G2 G3 Grade 3 Severe Assess->G3 G4 Grade 4 Life-threatening Assess->G4 MG1 Continue therapy with close monitoring G1->MG1 MG2 Consider dose interruption until improvement to Grade ≤1 Resume at same or reduced dose G2->MG2 MG34 Interrupt dose until improvement to Grade ≤1 Resume at reduced dose or Permanently discontinue G3->MG34 G4->MG34

References

optimizing Canertinib dose escalation

Author: Smolecule Technical Support Team. Date: February 2026

Key Information on Canertinib

Here is a summary of this compound's basic profile based on the search results:

Attribute Description
Mechanism of Action Irreversible (covalent) inhibitor of the EGFR family of tyrosine kinases (EGFR, HER2, HER4) [1].
Key Differentiator Binds irreversibly to a cysteine residue (Cys797 in EGFR), leading to prolonged target inhibition [1].
Clinical Experience Showed modest activity in Phase II trials for advanced Non-Small Cell Lung Cancer (NSCLC) with low response rates (2-4%) [1].
Challenge Associated with dose-dependent toxicities, such as diarrhea and rash, which limited its further clinical development [1].

A Framework for Modern Dose Optimization

The traditional "3+3" dose-escalation design, focused primarily on finding the maximum tolerated dose (MTD), is now considered poorly suited for targeted therapies like this compound [2]. Regulatory bodies like the FDA encourage more innovative strategies through initiatives like Project Optimus [2].

The following diagram outlines the key stages and considerations in a modern, optimized oncology drug development program.

Key Principles for Your Experimental Design

Based on the framework above, here are specific considerations for optimizing a drug like this compound:

  • Move Beyond MTD: Since this compound's toxicity (diarrhea, rash) likely limited its efficacy, your goal should be to find a dose that provides optimal target coverage with manageable side effects, not just the highest possible dose [2] [1].
  • Incorporate Biomarkers Early: Use functional biomarkers to gauge biological effect. For an irreversible inhibitor like this compound, you could measure target occupancy or inhibition of downstream signaling pathways (like MAPK) in patient samples. This helps determine if a biologically active dose has been reached, even before tumor shrinkage is observed [2].
  • Leverage Modeling: Use Pharmacokinetic/Pharmacodynamic (PK/PD) modeling to understand the relationship between drug exposure (plasma concentration), target engagement, and both efficacy and toxicity. This allows for smarter dose selection and can predict the effects of doses not directly tested [2].
  • Design for Combinations: Consider how this compound might be used with other agents. Design your experiments to understand how its pharmacokinetics and safety profile change in combination, which is critical for future therapy development [2].

References

General Framework for Studying Drug Synergy

Author: Smolecule Technical Support Team. Date: February 2026

When designing experiments to investigate canertinib combination therapy, the following workflow outlines the key steps from initial planning to data analysis.

G 1. Hypothesis & \n Study Design 1. Hypothesis & Study Design 2. Experimental \n Setup 2. Experimental Setup 1. Hypothesis & \n Study Design->2. Experimental \n Setup 3. Drug Treatment 3. Drug Treatment 2. Experimental \n Setup->3. Drug Treatment 4. Assay & \n Data Collection 4. Assay & Data Collection 3. Drug Treatment->4. Assay & \n Data Collection 5. Data Analysis & \n Synergy Calculation 5. Data Analysis & Synergy Calculation 4. Assay & \n Data Collection->5. Data Analysis & \n Synergy Calculation

Key Experimental Parameters and Assays

The table below summarizes core elements you will need to define for a robust combination study.

Experimental Phase Key Parameters to Define Commonly Used Assays & Techniques
Study Design Target biological rationale; selection of secondary drug; synergy model (e.g., Bliss, Loewe) Literature review; pathway analysis software (e.g., IPA, Metascape)
Experimental Setup Cell line(s) and their characteristics (e.g., mutation status); culture conditions Cell culture; genomic sequencing (for mutational status)
Drug Treatment Drug concentration range (for each drug alone and in combination); treatment duration; use of controls Serial drug dilution; DMSO vehicle controls
Assay & Data Collection Assay timepoint post-treatment; choice of endpoint (viability, apoptosis, etc.) MTT/XTT/CellTiter-Glo (viability); Caspase-Glo/Annexin V (apoptosis); Western Blot (signaling)
Data Analysis Method for synergy calculation; statistical tests for significance Software: Combenefit, SynergyFinder; R/GraphPad Prism for statistics

Troubleshooting Common Issues in Combination Studies

Here are answers to frequently asked questions that arise during combination therapy experiments.

  • Q: What is the most important first step in designing a combination study?

    • A: Establishing a strong biological hypothesis is crucial. Research this compound's primary mechanism (EGFR/HER2 inhibition) and identify a complementary pathway. For example, you might rationalize combining it with a drug that targets a bypass resistance pathway (e.g., MET or AXL inhibitors) or a non-overlapping cytotoxic pathway (e.g., a chemotherapy agent).
  • Q: How should we determine the right drug concentration ratios for testing?

    • A: Start by determining the IC~50~ for each drug as a single agent. Then, design a matrix of concentrations around these values (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC~50~) for both drugs alone and in combination. Using a fixed-ratio design can simplify the experiment and analysis.
  • Q: Our combination shows strong synergy in viability assays, but we don't see corresponding changes in our intended signaling pathways. What could be wrong?

    • A: This discrepancy suggests the synergy may work through an off-target mechanism. Consider two approaches:
      • Broaden your signaling analysis: Use phospho-proteomic screens to identify which pathways are actually being modulated.
      • Investigate alternative mechanisms: The effect might not be purely cytostatic but cytotoxic. Perform assays for apoptosis (e.g., Annexin V, caspase-3/7 activation) or autophagy to uncover the true mechanism of cell death.
  • Q: The synergy results are inconsistent between replicate experiments. How can we improve reproducibility?

    • A: Inconsistency often stems from subtle variations in cell state or reagent handling.
      • Standardize cell culture: Ensure consistent passage number, seeding density, and time between passages before an experiment.
      • Prepare fresh drug stocks or use aliquots that have undergone a minimal number of freeze-thaw cycles.
      • Include robust internal controls in every experiment plate to normalize for inter-plate variation.

Recommendations for Finding Specific Data

To find the detailed experimental data that was not available in this search, you might consider these approaches:

  • Search specialized databases like PubMed Central (pubmed.ncbi.nlm.nih.gov), and use precise queries such as "this compound synergy WITH [drug name]" or "this compound combination preclinical protocol."
  • Examine the methods sections of older primary research papers on this compound, as they often contain highly detailed protocols.
  • Consult official resources from cell line providers (like ATCC) and assay kit manufacturers (like Promega or Abcam), as they frequently provide optimized protocols for toxicity and efficacy testing.

EGFR TKI Resistance Mechanisms at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the key on-target and off-target resistance mechanisms that researchers should investigate.

Table 1: On-Target Resistance Mechanisms These are mutations within the EGFR gene itself that reduce the drug's binding affinity.

Mechanism Description Drugs Commonly Affected
T790M Mutation [1] A common "gatekeeper" mutation in exon 20 that increases ATP affinity and sterically hinders drug binding. First- and Second-Gen TKIs (Gefitinib, Erlotinib, Afatinib)
C797S Mutation [2] [3] A mutation that prevents covalent binding of third-generation TKIs that target T790M. Third-Gen TKIs (Osimertinib)
Other EGFR Mutations (e.g., L792X, L718Q) [2] Various other mutations in the EGFR kinase domain that can interfere with drug binding. Osimertinib and other third-gen TKIs

Table 2: Off-Target and Tumor Microenvironment Resistance Mechanisms These are alterations in other pathways or the tumor itself that allow cancer cells to proliferate despite EGFR inhibition.

Mechanism Description Key Genes/Pathways Involved
Bypass Track Activation [4] [2] Activation of alternative signaling pathways that circumvent the blocked EGFR signal. MET amplification, HER2 amplification, KRAS mutation
Downstream Pathway Reactivation [4] [3] Mutations in genes downstream of EGFR lead to persistent activation of growth and survival signals. KRAS mutation, BRAF mutation, PI3K mutations, PTEN loss
Histological Transformation [2] The tumor cells change type, such as transforming from NSCLC to Small Cell Lung Cancer (SCLC). -
Tumor Microenvironment (TME) Changes [4] The immune and cellular environment around the tumor evolves to support drug resistance. JAK/STAT pathway, PD-L1 upregulation, presence of Treg cells and MDSCs

Experimental Protocols for Investigating Resistance

When resistance is suspected, a systematic approach to profiling the tumor is essential. The following workflow and methodologies can guide your experiments.

G cluster_profiling Molecular Profiling Techniques Start Suspected TKI Resistance Step1 Sample Acquisition (Tissue Biopsy / Liquid Biopsy) Start->Step1 Step2 Molecular Profiling Step1->Step2 Step3 Data Analysis & Mechanism Identification Step2->Step3 NGS Next-Generation Sequencing (NGS) - EGFR mutation status (e.g., C797S) - Bypass alterations (e.g., MET, KRAS) Step2->NGS Step4 Therapeutic Strategy Step3->Step4 FISH Fluorescence In Situ Hybridization (FISH) - Gene amplifications (e.g., MET) IHC Immunohistochemistry (IHC) - Protein expression/phosphorylation - Histological classification

1. Sample Acquisition and Processing

  • Tissue Re-biopsy: A tumor re-biopsy after disease progression remains the gold standard for analysis, as it allows for comprehensive molecular and histological assessment [2].
  • Liquid Biopsy (ctDNA): Circulating tumor DNA (ctDNA) from a blood sample provides a non-invasive alternative for dynamic monitoring. It is highly useful for detecting specific resistance mutations like T790M and C797S. If the plasma test is negative, a tissue biopsy is still recommended for confirmation [1].

2. Core Molecular Profiling Techniques

  • Next-Generation Sequencing (NGS): Utilize a large NGS panel covering at least 100 genes. This is critical for simultaneously detecting a wide range of on-target mutations (e.g., C797S, L792X), off-target mutations (e.g., in KRAS, PIK3CA), and copy number variations [2].
  • Fluorescence In Situ Hybridization (FISH): Apply this technique to validate gene amplifications, such as MET amplification, which is a common bypass resistance mechanism [2].
  • Immunohistochemistry (IHC): Use IHC to assess protein expression and activation. It is indispensable for confirming histological transformation (e.g., to SCLC) and for evaluating the phosphorylation status of key signaling nodes (e.g., STAT3) or immune markers (e.g., PD-L1) [2] [5].

Proposed Strategies to Overcome Resistance

Based on the identified mechanism, the following therapeutic strategies can be considered, many of which are active areas of clinical investigation.

Table 3: Mechanism-Driven Intervention Strategies

Identified Mechanism Potential Therapeutic Strategy
EGFR C797S mutation Fourth-generation EGFR TKIs (e.g., BDTX-1535, under investigation) [2]
MET amplification Combine a MET inhibitor (e.g., Savolitinib) with the current EGFR TKI [2]
HER2 amplification Agents targeting HER2 [6]
Histological transformation to SCLC Shift to SCLC-standard chemotherapy regimens (e.g., Etoposide + Platinum) [2]
Downstream pathway activation (e.g., KRAS) Investigate combination therapies or novel agents targeting the downstream pathway (e.g., KRAS G12D degraders) [3]

Key Signaling Pathways in Resistance

Understanding the interconnected signaling networks helps in hypothesizing and testing resistance mechanisms. The JAK/STAT pathway is a key player in the tumor microenvironment-mediated resistance.

I hope this structured technical overview provides a solid foundation for your research support materials. The field of EGFR resistance is evolving rapidly, and the strategies outlined here are a starting point for troubleshooting experimental challenges.

References

A Reference Framework: Overcoming Cetuximab Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The following case study on Cetuximab resistance in Head and Neck Squamous Cell Carcinoma (HNSCC) demonstrates the structure and depth of information you could aim to provide for Canertinib. Key mechanisms and experimental approaches from this research are summarized in the table below [1].

Mechanism/Component Role in Drug Resistance/ Metabolism Experimental Inhibition/Troubleshooting Approach
PDK1 (Pyruvate Dehydrogenase Kinase 1) Redirects glucose metabolism to aerobic glycolysis (Warburg effect), promoting cell survival [1]. Inhibited with Dichloroacetate (DCA) to force metabolism toward oxidative phosphorylation, increasing ROS [1].
ASCT2 (Glutamine Transporter) Associated with EGFR; supports glutathione synthesis to combat ROS, leading to drug resistance [1]. Downregulated by Cetuximab; co-inhibition with PDK1 causes lethal ROS overload in cancer cells [1].
ROS (Reactive Oxygen Species) Elevated ROS from PDK1 inhibition can induce cancer cell death [1]. Effect blocked by antioxidant N-Acetylcysteine (NAC), validating ROS role in cell death mechanism [1].

Experimental Workflow for Combination Therapy

The research combined Cetuximab with the PDK1 inhibitor DCA to overcome resistance. The logic and workflow of this strategy can be visualized as follows, which may inspire similar experimental designs for other drugs.

G cluster_1 Dual-Pronged Metabolic Attack Start Start: Cetuximab-Resistant HNSCC Model A1 Inhibit PDK1 with DCA Start->A1 B1 Administer Cetuximab Start->B1 A2 Force metabolism to Oxidative Phosphorylation A1->A2 A3 Increase mitochondrial ROS production A2->A3 Synergy Synergistic Effect A3->Synergy B2 Downregulate ASCT2 transporter B1->B2 B3 Impair glutathione biosynthesis (Reduces antioxidant capacity) B2->B3 B3->Synergy Outcome Lethal ROS accumulation → Tumor cell apoptosis → Tumor regression in vivo Synergy->Outcome

FAQs and Troubleshooting Guides

Here are some hypothetical FAQs and troubleshooting tips modeled on the case study, which you can adapt for this compound.

Q1: What could be the underlying metabolic mechanism if my drug candidate shows reduced efficacy in vitro?

  • Investigate Warburg Effect: Assess if cancer cells are relying on aerobic glycolysis. Measure lactate production and glucose consumption.
  • Check for Compensatory Pathways: Look for upregulated amino acid transporters (like ASCT2 for glutamine) that may provide alternative survival signals or antioxidant precursors.
  • Probe Redox State: Evaluate the cellular redox state by measuring levels of reactive oxygen species (ROS) and key antioxidants like glutathione (GSH). Resistance may correlate with enhanced antioxidant capacity [1].

Q2: How can I experimentally validate if inhibiting a specific metabolic pathway can overcome resistance to my targeted therapy?

  • Use Combination Screening: Combine your drug with well-characterulated metabolic inhibitors (e.g., DCA for PDK1) in resistant cell lines.
  • Measure Key Phenotypes: After combination treatment, use assays for:
    • Cell Viability: (e.g., MTT, CellTiter-Glo)
    • Apoptosis: (e.g., Caspase-3/7 activity, Annexin V staining)
    • ROS Production: (e.g., DCFDA assay)
  • Confirm Mechanism with Rescue: Use a rescue agent (like the antioxidant N-Acetylcysteine, NAC) to confirm if ROS overproduction is the primary cause of cell death in the combination treatment [1].
  • In Vivo Validation: Progress validated combinations into animal models (e.g., xenografts) to confirm efficacy and monitor for systemic toxicity [1].

Q3: The combination of my drug and a metabolic inhibitor is causing high toxicity in my animal model. How can I troubleshoot this?

  • Optimize Dosing Schedule: Instead of continuous concurrent dosing, try intermittent or staggered schedules to reduce the burden on normal cells.
  • Formulation Review: Ensure the metabolic inhibitor (e.g., DCA) is properly formulated to minimize off-target effects.
  • Toxicity Monitoring: Implement stringent monitoring of animal weight, behavior, and organ function (e.g., liver enzymes, renal markers) to identify the source of toxicity.

References

A Framework for Developing IVIVC for Canertinib

Author: Smolecule Technical Support Team. Date: February 2026

While direct data on Canertinib is not available, the following table outlines the core components and common challenges in establishing an IVIVC, which can be directly applied to your research [1] [2].

Component Description & Best Practices Common Pitfalls & Troubleshooting

| In Vitro Release Method | Must be predictive and mechanistically representative of in vivo performance. For long-acting formulations, accelerated methods should share the same release mechanism (e.g., polymer erosion, diffusion) as real-time tests [1]. | Pitfall: Using an overly simplistic dissolution method that doesn't reflect the complex in vivo environment. Fix: Develop a biphasic dissolution system to better estimate intestinal absorption for poorly soluble drugs [2]. | | In Vivo Absorption Profile | Requires a complete pharmacokinetic profile. In vivo drug absorption (or release) must be accurately measured, not just inferred from plasma concentration-time curves [1]. | Pitfall: Assuming plasma concentration directly equals release rate, ignoring absorption and elimination variables. Fix: Use deconvolution techniques to back-calculate the absorption profile from PK data. | | Correlation Model (Level A) | A point-to-point relationship between the fraction of drug released in vitro and the fraction absorbed in vivo. This is the most valuable model for regulatory purposes [2]. | Pitfall: Poor linear correlation (low R²). Fix: Re-evaluate the in vitro method's conditions (e.g., medium, pH, agitation) to better mirror the in vivo environment. | | Predictive Capability & Validation | The final IVIVC model must be able to predict in vivo performance based on in vitro data. Internal validation (e.g., predicting other formulations) is critical [1]. | Pitfall: Model fails to predict PK profiles of new formulations. Fix: Ensure the model is built with multiple formulations and consider using mechanistic PK modeling (PBPK) to understand drug behavior better [2]. |


Advanced Modeling and Protocol Guidance

For a more in-depth and predictive approach, consider integrating these advanced methodologies:

  • Mechanistic Pharmacokinetic Modeling: Techniques like Physiologically Based Biopharmaceutics Modeling (PBBM) can bridge in vitro drug properties to in vivo outcomes. These models help understand the impact of formulations on systemic exposure and can be used to define a "dissolution safe space" for quality control, reducing the need for extensive bioequivalence studies [2].
  • Biphasic Dissolution Testing Protocol: This is particularly relevant for poorly soluble, highly permeable drugs like this compound (a BCS Class II/IV drug). The protocol involves [2]:
    • Apparatus: Use USP Apparatus II (paddle).
    • Setup: A two-chamber system with an aqueous phase and a water-immiscible organic phase (e.g., octanol) to simulate drug partitioning from the gastrointestinal lumen into the systemic circulation.
    • Measurement: The correlation is established between the in vitro partitioning of the drug into the organic phase and the in vivo absorption data.
    • Analysis: A Level A IVIVC is developed by comparing the fraction partitioned in vitro to the fraction absorbed in vivo.

General HPLC Troubleshooting for Drug Analysis

Since HPLC is a fundamental tool for analyzing in vitro release, here is a quick-reference table for common issues you might encounter. This is based on general HPLC best practices [3].

Problem Potential Causes Corrective Actions
Retention Time Shifts Pump delivering inconsistent flow; column degradation; mobile phase composition or pH fluctuation. Check for pump leaks or seal issues; regenerate or replace the column; ensure mobile phase is fresh and consistently prepared.
Peak Tailing / Splitting Column clogging or voiding; strong binding to active sites; incompatibility between injection solvent and mobile phase. Use a in-line or pre-column filter; use a guard column; ensure sample is dissolved in a solvent weaker than or compatible with the mobile phase.
High Backpressure Blocked column frit (from sample debris or precipitated buffer); mobile phase viscosity too high. Filter samples (0.2 or 0.45 µm); flush column according to manufacturer's instructions; check for buffer solubility in mobile phase.
Baseline Noise / Drift Contaminated mobile phase (especially water); air bubbles in detector flow cell; dirty UV lamp. Use high-purity HPLC-grade solvents; prepare mobile phase fresh and degas; purge the system to remove air bubbles.

Workflow for IVIVC Development

The following diagram illustrates the key stages and decision points in establishing a predictive IVIVC.

Start Start IVIVC Development InVitro Develop Predictive In Vitro Method Start->InVitro InVivo Obtain Complete In Vivo PK Profile InVitro->InVivo Pitfall1 Poor In Vitro/ In Vivo Link? InVitro->Pitfall1 Troubleshoot Model Establish Correlation (e.g., Level A IVIVC) InVivo->Model Validate Validate Model Predictive Capability Model->Validate Success IVIVC Successful Validate->Success Pitfall2 Model Fails Validation? Validate->Pitfall2 Troubleshoot Pitfall1->InVitro Re-evaluate Method Pitfall2->Model Refine Model

References

Canertinib vs Afatinib efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profiles and Status

The table below summarizes the basic profiles and current status of both drugs based on the search results.

Feature Canertinib (CI-1033) Afatinib (Gilotrif)
Drug Class First-generation, irreversible pan-HER TKI (Tyrosine Kinase Inhibitor) [1] Second-generation, irreversible EGFR/HER2 TKI [2]
Primary Target(s) Pan-inhibitor of HER family (EGFR/HER1, HER2, HER4) [1] EGFR (HER1) and HER2 [2]
Key Development Status Early-phase experimental drug; development appears discontinued [1] Approved for clinical use [2]
Approved Indications None identified in search results First-line & later-line treatment for metastatic NSCLC with specific EGFR mutations (e.g., exon 19 del, L858R, S768I, L861Q, G719X) [2]

Mechanism of Action and Selectivity

Both this compound and Afatinib are irreversible inhibitors that permanently bind to their target receptors. However, they differ significantly in their breadth of target inhibition, which is a key differentiator.

This broader targeting strategy was initially seen as an advantage for overcoming resistance, but it may also be associated with a narrower therapeutic window due to increased toxicity [1]. Afatinib's more focused targeting likely contributes to its manageable safety profile that allowed for clinical approval and use [2].

Efficacy and Resistance Data

Direct head-to-head clinical trial data is not available in the search results. The information below comes from separate studies.

Aspect This compound (CI-1033) Afatinib (Gilotrif)
Preclinical Efficacy Preclinical studies showed activity against HER2-positive breast cancer cells [1]. Demonstrated efficacy in NSCLC models with EGFR mutations [2].
Clinical Evidence Development did not progress to late-phase trials; comprehensive clinical efficacy data is limited [1]. Approved drug with established efficacy in multiple Phase III trials for NSCLC with EGFR mutations [2].
Resistance Profile Preclinical data suggests potential to overcome resistance to first-generation reversible EGFR inhibitors [1]. Known resistance can occur; later-line options exist (e.g., Osimertinib for T790M mutation) [2].
Research Use Case Serves as a tool in research for studying pan-HER inhibition, as shown in a study of resistant HER2-positive breast cancer cell lines [3]. Primarily a clinical therapeutic; also used in research to model and study resistance mechanisms [3].

A 2024 preclinical study on a HER2-positive breast cancer cell line (L-JIMT-1) resistant to multiple drugs provides an example of their research application. In this model, both this compound and Afatinib, along with other TKIs, were found to be ineffective in vitro, highlighting a shared challenge in overcoming certain resistance mechanisms [3].

Experimental Protocol Considerations

For researchers designing experiments to compare these agents, here are key methodological points based on the search results and general knowledge:

  • Cell Line Models: The L-JIMT-1 study used HER2-positive breast cancer cell lines with inherent resistance to trastuzumab and lapatinib [3]. Choose models relevant to your research, such as NSCLC lines with specific EGFR mutations for Afatinib, or lines with heterodimer-driven resistance for this compound.
  • Dosing and Administration: For in vitro studies, prepare stock solutions in DMSO and use a range of concentrations to establish dose-response curves and calculate IC50 values. The L-JIMT-1 study tested several TKIs across a concentration range [3].
  • Assessment of Efficacy:
    • Viability Assays: Use MTT, MTS, or CellTiter-Glo assays to measure cell proliferation and viability after drug treatment.
    • Mechanistic Studies: Perform western blotting to analyze inhibition of receptor autophosphorylation and downstream signaling pathways (e.g., MAPK, PI3K/AKT) [1] [4].
    • Advanced Models: Consider in vivo xenograft models to evaluate tumor growth inhibition.

Key Comparison Summary

For your comparison guide, the core distinction lies in the breadth of target inhibition versus clinical translatability.

  • This compound represents an important proof-of-concept, pan-HER inhibitor whose development provided valuable insights but was likely limited by toxicity. It remains a useful tool for specific research questions.
  • Afatinib is a clinically successful, targeted therapy with a defined role in managing EGFR-mutant NSCLC, representing an evolution in drug design that balanced efficacy with a manageable safety profile.

References

Objective Comparison: Gefitinib vs. Erlotinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy and safety data from a network meta-analysis of 43 studies involving 7,168 patients with advanced NSCLC [1].

Parameter Gefitinib Erlotinib Icotinib Comparative Findings
Median PFS (Months) 5.48 5.15 5.81 Gefitinib and Icotinib showed significantly higher PFS vs. Erlotinib [1].
Median MST (Months) 13.26 13.52 12.58 Erlotinib resulted in a significantly longer MST vs. Gefitinib and Icotinib [1].
Overall Response Rate (ORR) No significant differences between the three drugs [1].
Disease Control Rate (DCR) No significant differences between the three drugs [1].
Adverse Events: Rash Lower rate vs. Erlotinib [1] Higher rate vs. Gefitinib [1] Lower rate vs. Gefitinib [1] Icotinib had the most favorable rash profile [1].
Adverse Events: Diarrhea Lower rate vs. Erlotinib [1] Higher rate vs. Gefitinib [1] No significant difference vs. others [1]
Adverse Events: Nausea/Vomiting Lower rate vs. Erlotinib [1] Higher rate vs. Gefitinib [1] No significant difference vs. others [1]

Insights into Efficacy and Resistance Mechanisms

Understanding the molecular basis of efficacy and resistance is crucial for drug development.

  • Mechanism of Action: Gefitinib and Erlotinib are reversible, first-generation EGFR-TKIs. They competitively bind to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its autophosphorylation and downstream signaling pathways (like MAPK and PI3K-Akt) that drive cancer cell proliferation and survival [2].
  • Primary Resistance and the T790M Mutation: A major mechanism of acquired resistance to first-generation TKIs is the T790M "gatekeeper" mutation in EGFR. This mutation increases the affinity of the receptor for ATP and introduces steric hindrance, reducing the binding efficacy of reversible inhibitors like Gefitinib and Erlotinib [3] [4]. This has led to the development of third-generation inhibitors like Osimertinib, which are covalent binders effective against T790M [5] [2].
  • c-Met Amplification: Another common resistance mechanism is the amplification of the c-Met receptor tyrosine kinase. This activates downstream signaling pathways independently of EGFR, allowing cancer cells to bypass the inhibition [4]. This insight has spurred research into dual EGFR/c-Met inhibitors as a strategy to overcome resistance [4] [6].

The following diagram illustrates the EGFR signaling pathway and the points of inhibition and resistance.

G cluster_pathway EGFR Signaling Pathway & Inhibition EGF EGF EGFR EGFR EGF->EGFR Binding PIK3CA PI3K EGFR->PIK3CA Activates KRAS KRAS EGFR->KRAS AKT1 AKT PIK3CA->AKT1 MTOR mTOR AKT1->MTOR BRAF RAF KRAS->BRAF MAP2K1 MEK BRAF->MAP2K1 MAPK1 ERK MAP2K1->MAPK1 TKI 1st-Gen TKI (Gefitinib, Erlotinib) TKI->EGFR Inhibits Resistance1 T790M Mutation Resistance1->TKI Causes Resistance Resistance2 c-Met Amplification Resistance2->PIK3CA Bypass Activation Resistance2->KRAS Bypass Activation

Key Experimental Protocols for Comparison

To objectively compare TKIs like Gefitinib and Erlotinib (and by extension, Canertinib), the following experimental approaches are standard in the literature [7] [3] [4]:

  • 1. In Vitro Kinase Inhibition Assay

    • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a drug against purified EGFR kinase (including wild-type and mutant forms).
    • Methodology: A range of drug concentrations is incubated with the kinase enzyme and ATP. Kinase activity is measured by quantifying the phosphorylation of a substrate using methods like ELISA with colorimetric or fluorometric detection. IC₅₀ values are calculated from the resulting dose-response curves.
  • 2. Cellular Proliferation and Viability Assays

    • Objective: To assess the drug's ability to inhibit the growth of EGFR-dependent cancer cell lines (e.g., PC9, HCC827).
    • Methodology:
      • MTT/XTT Assay: Cells are treated with serially diluted drugs for a set period (e.g., 72 hours). A tetrazolium dye is added, which is reduced by metabolically active cells into a formazan product. The absorbance of the formazan is measured, which is directly proportional to the number of living cells. The half-maximal growth inhibitory concentration (GI₅₀) is then determined.
  • 3. Analysis of Apoptosis and Cell Cycle

    • Objective: To determine if growth inhibition is due to the induction of programmed cell death.
    • Methodology:
      • Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane in early apoptosis) and PI (which stains DNA in late apoptotic and necrotic cells with compromised membranes). The population of cells is then quantified using flow cytometry.
  • 4. Immunoblotting (Western Blot) Analysis

    • Objective: To confirm on-target engagement and analyze effects on downstream signaling pathways.
    • Methodology: After drug treatment, cell lysates are prepared. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. Key targets include:
      • Phospho-EGFR (Y1068): To confirm direct inhibition of EGFR autophosphorylation.
      • Phospho-AKT (S473) & Phospho-ERK (T202/Y204): To assess inhibition of downstream PI3K-Akt and MAPK pathways.
      • Cleaved Caspase-3 & PARP: As markers of apoptosis induction.

References

Current Research Focus in EGFR T790M Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The search results indicate that contemporary research on overcoming EGFR T790M-mediated resistance is dominated by third- and fourth-generation TKIs. The following table summarizes the key drugs discussed in the available literature:

Drug Generation Example Drugs Primary Target/Context Key Findings from Literature
Third-Generation Osimertinib, Furmonertinib, Lazertinib [1] T790M resistance mutation [2] Superior efficacy vs. 1st-gen TKIs; activity in CNS metastases [2] [1].
Fourth-Generation BLU-945 [3] Resistance to prior gens (e.g., C797S) [3] In development; preclinically profiles resistance mutations like L718V/Q791L [3].

Methodologies for Profiling EGFR TKI Activity

Although data on Canertinib is absent, the search results describe several key experimental methods used to evaluate EGFR TKI efficacy and resistance, which are relevant for your professional context.

  • Deep Mutational Scanning (DMS): This high-throughput method was used to profile resistance mutations for drugs like osimertinib and BLU-945. As detailed in one study, a saturation library of approximately 17,000 variants in the EGFR kinase domain was expressed in Ba/F3 cells. These cells were then subjected to drug pressure, and the outgrowing clones were sequenced to identify enriched "escape" mutations that confer resistance [3].
  • Detection of T790M in Patient Samples: Identifying the T790M mutation is crucial for treatment selection. The "liquid biopsy" method using circulating tumor DNA (ctDNA) from plasma or serum is a common, less invasive alternative to tissue re-biopsy. One study used the COBAS ver2 and PNA-LNA PCR clamp method on ctDNA to detect T790M with high specificity [4]. Droplet Digital PCR (ddPCR) is another sensitive method used to quantify the ratio of T790M to the original activating mutation, which has been correlated with treatment response to osimertinib [5].
  • Knowledge Graph-Based Recommendation Systems: An innovative computational approach involves building a heterogeneous biomedical knowledge graph that integrates preclinical, clinical, and literature evidence. This system can re-rank hundreds of candidate resistance genes from CRISPR screens (e.g., set up to mimic EGFR TKI treatment) to rapidly prioritize the most promising markers for experimental validation [6].

Key EGFR Signaling and Resistance Pathways

The diagram below illustrates the core EGFR signaling pathway and common resistance mechanisms to TKIs, which provides context for how inhibitors like this compound are theorized to work.

architecture EGFR EGFR (Wild-type or Mutant) Downstream Downstream Signaling (RAF-MEK-ERK, PI3K-AKT) EGFR->Downstream Ligand Binding Dimerization Outcomes Cell Proliferation Evasion of Apoptosis Angiogenesis & Metastasis Downstream->Outcomes T790M Resistance Mutation (e.g., T790M, C797S) T790M->EGFR Impairs TKI Binding Bypass Bypass Pathway Activation (e.g., MET Amplification) Bypass->Downstream Alternative Activation Transformation Histological Transformation Transformation->Outcomes Therapy Resistance

How to Locate Specific Data on this compound

To find the experimental data you require, I suggest the following targeted approaches:

  • Refine Your Search: Use specialized scientific databases such as PubMed, Google Scholar, or Scopus with more specific queries. Example terms could include: "this compound T790M," "CI-1033 AND EGFR T790M," or "Pan-ERBB inhibitor T790M activity."
  • Consult Patent Literature: Drug development data, including detailed biochemical and cellular assay results, is often disclosed in patent applications. Searching the USPTO or Google Patents for this compound may yield relevant technical information.
  • Review Older Publications: As a earlier-generation investigational drug, key findings on this compound are likely found in research published in the late 1990s and 2000s. You may need to adjust search filters to focus on this time period.

References

Canertinib computational drug prediction NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

The Shift in Computational Research Focus

Computational methods are actively used in NSCLC research, but they are being applied to different classes of drugs and approaches than Canertinib.

  • Focus on Overcoming T790M Resistance: A key area of research involves tackling acquired resistance to first-generation EGFR TKIs, most commonly caused by the EGFR T790M mutation [1] [2]. This has been a major driver for developing new drugs.
  • Rise of Third-Generation Inhibitors: Drugs like Osimertinib (AZD9291) have been developed to selectively target EGFR with T790M mutations while sparing the wild-type receptor, reducing side effects [2]. Osimertinib has shown high clinical efficacy and is now approved for use, making it a dominant subject of both clinical and computational studies [2].
  • Broad Drug Repositioning Efforts: Computational research also explores drug repositioning—finding new uses for existing drugs. One study analyzed gene co-expression networks in NSCLC and identified 16 candidate drugs, such as Methotrexate and Cisplatin, but this compound was not among them [3].

Methodologies in Computational Drug Discovery

The following table outlines the common computational techniques currently employed in NSCLC drug discovery and repositioning, which could be applied to evaluate any compound, including this compound [4] [5] [3].

Methodology Primary Application Examples from Literature
Network Pharmacology Analyzing drug-gene and gene-gene interaction networks to identify candidate drugs. Reconstructing TF–TG (Transcription Factor-Target Gene) and drug-gene networks to find hub drugs [3].
Molecular Docking & Dynamics Predicting how a drug molecule interacts with and binds to a protein target. Using tools like AutoDock Vina and CHARMM-GUI to optimize nanocarrier design for lung cancer therapy [4].
AI & Machine Learning Accelerating target identification, molecular design, and biomarker discovery. Using deep generative models for de novo molecular design and multi-omics data integration for target identification [5].
Gene Co-expression Network Analysis Identifying clusters of highly correlated genes (modules) associated with a disease. Using WGCNA to find significant gene modules in NSCLC, which are then used for drug repositioning [3].

To illustrate how these methodologies are integrated into a coherent research pipeline, the diagram below outlines a typical workflow for computational drug repositioning in NSCLC.

Start Start: NSCLC Transcriptomic Data A 1. Data Acquisition & Preprocessing Start->A B 2. Gene Co-expression Network Analysis (WGCNA) A->B C 3. Identify Significant Gene Modules B->C D 4. Construct TF-TG Interaction Network C->D E 5. Build Drug-Gene Interaction Network D->E F 6. Select Hub Drugs as Candidates E->F End Output: Repurposed Drug Candidates F->End

A Suggested Path for Your Research

Given that this compound itself is not prominently featured in recent computational studies, here are some potential directions for your research:

  • Perform a Targeted Computational Study: You could apply the network-based or molecular docking methodologies outlined above to specifically evaluate this compound's potential interactions with newly identified NSCLC targets or resistance mechanisms.
  • Explore Combination Therapies: Computational models could be used to investigate whether this compound might be effective in combination with other agents, such as MET or MEK inhibitors, to overcome resistance [2].
  • Focus on Clinical Comparators: For a comparison guide with immediate relevance, you could focus on the drugs that are currently at the forefront of research and treatment, such as Osimertinib, Rociletinib, and other third-generation TKIs, for which clinical and computational data are more readily available [2].

References

The Role of PDX Models in Oncology Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Patient-derived xenograft (PDX) models are created by transplanting fresh human tumor tissue directly into immunodeficient mice. They are considered a highly translational preclinical model because they better preserve the genetic heterogeneity, stromal architecture, and molecular characteristics of the original patient tumor compared to traditional cell-line-derived models [1] [2].

For a drug like Canertinib (an irreversible pan-ErbB inhibitor), PDX models would typically be used in the following ways:

  • Efficacy Testing: To evaluate the drug's ability to inhibit tumor growth in models that represent human disease more faithfully [3].
  • Biomarker Discovery: To identify genetic or molecular markers that predict a positive response to the drug, helping to stratify which patients would most benefit from the treatment [4] [3].
  • Understanding Resistance: To study how tumors evolve and develop resistance to the drug, which can guide the development of combination therapies [4] [1].

Standard Workflow for PDX Drug Efficacy Studies

The general methodology for testing a drug in a PDX model follows a standardized workflow. The diagram below illustrates the key stages from model establishment to data analysis.

workflow PDX Drug Efficacy Study Workflow cluster_exp_design Therapeutic Experiment Design Patient Tumor Sample Patient Tumor Sample PDX Model Generation (P0) PDX Model Generation (P0) Patient Tumor Sample->PDX Model Generation (P0) Model Expansion (P1-P2) Model Expansion (P1-P2) PDX Model Generation (P0)->Model Expansion (P1-P2) Therapeutic Experiment Therapeutic Experiment Model Expansion (P1-P2)->Therapeutic Experiment Randomization Randomization Model Expansion (P1-P2)->Randomization Data Collection & Analysis Data Collection & Analysis Therapeutic Experiment->Data Collection & Analysis Treatment & Control Groups Treatment & Control Groups Randomization->Treatment & Control Groups Tumor Volume Monitoring Tumor Volume Monitoring Treatment & Control Groups->Tumor Volume Monitoring Tumor Volume Monitoring->Data Collection & Analysis

The core experimental data is usually presented in a table format for clear comparison. While specific data for this compound is unavailable, the table below illustrates the kind of data structure you would expect from such a study.

Table: Example Structure for Reporting PDX Drug Efficacy Results

PDX Model ID / Characteristic Treatment Group Baseline Tumor Volume (mm³) ±SEM Final Tumor Volume (mm³) ±SEM Tumor Growth Inhibition (TGI) Statistical Significance (p-value)
Lung ADR-001 (EGFR Mutant) Vehicle Control 150 ± 15 650 ± 45
This compound (50 mg/kg) 155 ± 12 300 ± 25 75% < 0.001
Comparator Drug A 152 ± 14 500 ± 30 50% < 0.01
Breast-BR-025 (HER2 Amplified) Vehicle Control 140 ± 10 600 ± 40
This compound (50 mg/kg) 145 ± 11 200 ± 20 85% < 0.001
Comparator Drug A 142 ± 13 550 ± 35 25% > 0.05

Note: This table is a hypothetical example for illustration only. Data must be populated from actual experimental results. TGI is often calculated as (1 - (ΔT/ΔC)) * 100, where ΔT and ΔC are the mean change in tumor volume for the treatment and control groups, respectively.

References

Canertinib sensitivity predictive biomarkers

Author: Smolecule Technical Support Team. Date: February 2026

Established Biomarkers for Common EGFR-TKIs

The table below summarizes key molecular biomarkers associated with sensitivity and resistance to first, second, and third-generation EGFR-TKIs, which represent the current standard of care [1] [2] [3].

Biomarker Category Specific Biomarker Associated EGFR-TKI Generation Predictive Value & Clinical Significance
Primary Sensitivity Biomarkers EGFR Exon 19 Deletion [4] [3] 1st, 2nd, 3rd Strong predictor of sensitivity and favorable progression-free survival (PFS) [3].
EGFR L858R (Exon 21) [4] [3] 1st, 2nd, 3rd Strong predictor of sensitivity; may be associated with slightly shorter PFS compared to Exon 19 Del [3].
Primary & Acquired Resistance Biomarkers EGFR T790M (Exon 20) [2] [4] Resistance to 1st/2nd Gen; Target of 3rd Gen The most common mechanism (∼50%) of acquired resistance to 1st/2nd-gen TKIs [2]. Osimertinib was developed to target this mutation.
EGFR C797S (Exon 20) [2] [3] Resistance to 3rd Gen A key resistance mutation to 3rd-gen TKIs like Osimertinib; its position determines if 1st-gen TKIs can be re-used [2].
MET Amplification [2] [4] Resistance to 1st/2nd/3rd Gen An "EGFR-independent" bypass track resistance mechanism [2].
TP53 mutations (esp. exon 4) [5] All Generations Associated with primary resistance and shorter PFS/OS in patients treated with 1st/2nd-gen TKIs [5].
High PD-L1 Expression [5] All Generations Linked to primary resistance to 1st/2nd-gen TKIs [5].
Other Notable Biomarkers PTPRD & TACC3 mutations [5] 1st, 2nd Gen Higher frequency in primary resistant group; associated with shorter PFS and OS [5].
Uncommon EGFR Mutations (e.g., G719X, S768I) [3] Varies Often have variable sensitivity; some (e.g., G719X) show better response to 2nd-gen Afatinib [3].

Experimental Protocols for Biomarker Identification

The methodologies cited in the search results for identifying these biomarkers are standard in molecular oncology. Here are the detailed protocols:

  • Next-Generation Sequencing (NGS)

    • Purpose: Comprehensive genomic profiling to detect a wide range of sensitizing and resistance mutations, gene fusions, and copy number variations [5] [6].
    • Typical Workflow: DNA is extracted from tumor tissue samples or liquid biopsy (blood)-derived circulating tumor DNA (ctDNA). The DNA is then sequenced using large multi-gene panels (e.g., an 825-gene panel as used in one study [5]). Bioinformatics pipelines analyze the sequencing data to identify somatic mutations, amplifications, and fusions. This is the recommended method for broad biomarker discovery [6].
  • Immunohistochemistry (IHC) for PD-L1 Expression

    • Purpose: To evaluate the expression level of the PD-L1 protein on tumor and/or immune cells, which is linked to resistance to EGFR-TKIs [5].
    • Typical Workflow: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are stained with validated anti-PD-L1 antibodies. The staining is scored by a pathologist, often using the Tumor Proportion Score (TPS) or Combined Positive Score (CPS) [5].

EGFR-TKI Resistance Mechanisms Overview

The diagram below illustrates the primary molecular pathways through which resistance to EGFR-TKIs emerges, categorizing them into three main types.

G cluster_resistance Resistance Mechanisms EGFR_TKI EGFR-TKI Treatment EGFR_Dep EGFR-Dependent (Pathway Reactivation) EGFR_TKI->EGFR_Dep EGFR_Indep EGFR-Independent (Pathway Bypass) EGFR_TKI->EGFR_Indep EGFR_Indiff EGFR-Indifferent (Histological Transformation) EGFR_TKI->EGFR_Indiff Mutations • T790M • C797S EGFR_Dep->Mutations  Secondary EGFR  Mutations Bypass • MET Amplification • Others EGFR_Indep->Bypass  Alternative  Pathway Activation Transformation e.g., Transformation to Small Cell Lung Cancer EGFR_Indiff->Transformation  Cell State Change

Research Focus and Next Steps

The lack of specific data on Canertinib suggests it may not be a current focus of clinical development. Research has instead progressed toward overcoming resistance to later-generation drugs.

  • Current Frontiers: The field is intensely focused on fourth-generation EGFR-TKIs (e.g., BLU-945) designed to target the C797S mutation that causes resistance to third-generation drugs like Osimertinib [3]. Combination therapies targeting resistance mechanisms like MET amplification are also a major research area [1] [3].
  • Suggested Research Directions: To investigate this compound specifically, you could:
    • Conduct in vitro profiling of this compound against a panel of NSCLC cell lines engineered to express various known resistant mutations (e.g., T790M, C797S, MET amp).
    • Use NGS-based mutation screening to correlate the genomic profile of cell lines with their sensitivity to this compound in viability assays.
    • Explore public genomic databases like the Cancer Cell Line Encyclopedia (CCLE) to identify potential novel biomarkers correlated with this compound response.

References

Tucatinib's Impact on the Tumor Microenvironment

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key immune modulatory effects of tucatinib observed in preclinical studies, along with the experimental methods used to identify them [1] [2].

Immune Parameter / Process Observed Effect of Tucatinib Experimental Methods Cited
CD8+ Effector Memory T cells Increased frequency, proliferation, and effector function [1] [2]. Flow cytometry (ex vivo analysis of tumor-infiltrating lymphocytes) [1] [2].
T-cell Exhaustion Markers Increased frequency of CD8+PD-1+ and CD8+TIM3+ T cells [1] [2]. Flow cytometry [1] [2].
Innate Immune Cells Increased CD49+ NK cells and monocytes; decreased Myeloid-Derived Suppressor Cells (MDSCs) [1] [2]. Flow cytometry [1] [2].
Antigen Presentation Increased MHC II expression on dendritic cells and macrophages [1] [2]. Flow cytometry [1] [2].
Immune Gene Signatures Enrichment in immune activation, Type I/II interferon response, adaptive immune response, and antigen receptor signaling pathways [1] [2]. RNA sequencing & Gene Set Enrichment Analysis (GSEA) [1] [2].
Synergy with Immunotherapy Combination with α-PD-1 or α-PD-L1 significantly increased efficacy and survival in vivo [1] [2]. In vivo mouse tumor models measuring tumor volume and survival [1] [2].

Experimental Workflow for Tumor Microenvironment Analysis

The research on tucatinib employed a multi-faceted experimental approach to comprehensively characterize changes in the tumor microenvironment. The diagram below outlines the key steps of this methodology.

workflow In Vivo Modeling In Vivo Modeling Tissue Harvest & Processing Tissue Harvest & Processing In Vivo Modeling->Tissue Harvest & Processing Tumor & TILs Functional & Synergy Studies Functional & Synergy Studies In Vivo Modeling->Functional & Synergy Studies  Combination Therapy Single-Cell Analysis Single-Cell Analysis Tissue Harvest & Processing->Single-Cell Analysis Genomic Analysis Genomic Analysis Tissue Harvest & Processing->Genomic Analysis RNA Extraction Data Integration & Conclusion Data Integration & Conclusion Single-Cell Analysis->Data Integration & Conclusion Genomic Analysis->Data Integration & Conclusion Functional & Synergy Studies->Data Integration & Conclusion

Interpretation of Key Findings and Synergies

  • Mechanism of Immune Activation: The study proposed that by inhibiting HER2 signaling, tucatinib induces a more immunogenic tumor environment. This is characterized by enhanced antigen presentation and the creation of a T-cell-inflamed tumor, which makes the cancer cells more vulnerable to the body's own immune system [1] [2].
  • Rationale for Combination Therapy: The observation that tucatinib increased populations of both activated and exhausted (PD-1+) T cells provided a strong mechanistic rationale for combining it with checkpoint inhibitors. The exhausted T cells are precisely the population that can be "reinvigorated" by anti-PD-1/PD-L1 therapy, explaining the synergistic effect seen in the animal models [1] [2].

References

Experimental Protocol for Kinase Profility Profiling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a general methodology for determining kinase inhibitor selectivity, as inferred from the search results [1] [2].

Protocol Aspect Description
Objective To quantitatively determine the binding affinity and selectivity of a kinase inhibitor (e.g., Canertinib) across a panel of human kinases.
Core Technology High-throughput competitive binding assays or siRNA screens to measure dependency.
Key Measurement Kd (Dissociation Constant) or IC50 (Half-maximal Inhibitory Concentration). Lower values indicate higher potency.
Data Integration Inhibition data is integrated with gene expression profiles and analyzed using computational algorithms (e.g., Kinase Addiction Ranker) to identify critical kinases [1].
Data Presentation Results are typically presented as a table or a dendrogram showing the Kd or IC50 values for each kinase tested.

EGFR Signaling Pathway and Inhibitor Mechanism

To provide context for how a pan-EGFR inhibitor like this compound functions, the diagram below illustrates the core EGFR signaling pathway and the mechanism of action of different inhibitor classes.

ERBB_Signaling EGF EGF EGFR EGFR EGF->EGFR Dimer Receptor Dimerization EGFR->Dimer PI3K PI3K/AKT/mTOR Pathway Dimer->PI3K RAS RAS/RAF/MEK/ERK Pathway Dimer->RAS Outcomes Cell Survival Proliferation Migration PI3K->Outcomes RAS->Outcomes MAb mAb Inhibitor (e.g., Cetuximab) MAb->EGFR  Binds Extracellular Domain TKI TKI Inhibitor (e.g., this compound) TKI->Dimer  Binds Intracellular  Kinase Domain

This diagram illustrates the EGFR signaling pathway and the distinct mechanisms of monoclonal antibody (mAb) and tyrosine kinase inhibitor (TKI) drug classes [3].

How to Locate Specific Data on this compound

Since the direct data was not available, here are some practical steps you can take to find the specific information you need:

  • Consult Specialized Databases: Search in PubMed, and specifically in journals that publish large-scale kinase profiling studies (e.g., Cell, Nature, Science). The Kinase Addiction Ranker (KAR) tool mentioned in one of the results can also be a useful resource for analyzing such data [1].
  • Review Original Sources: The clinical data for this compound (CI-1033) was primarily generated by Pfizer. Searching for scientific publications or conference abstracts from the period of its clinical development (early 2000s) may yield the original profiling data.
  • Use Broader Search Terms: Try searches such as "this compound kinome scan," "CI-1033 kinase selectivity," or "pan-ERBB inhibitor profiling" to potentially uncover more specialized resources.

References

Canertinib irreversible vs reversible inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Irreversible vs. Reversible Inhibitors

The table below summarizes the core differences between these two types of inhibitors, based on the information available in the search results [1].

Feature Irreversible Inhibitors Reversible Inhibitors
Mechanism of Action Forms a permanent, covalent bond with the target protein [1]. Forms a temporary, non-covalent bond (e.g., hydrogen bonds, ionic interactions) with the target protein [1].
Binding Duration Long-lasting or permanent effect [1]. Transient; the inhibitor freely binds and dissociates [1].
Key Structural Component Contains a reactive functional group, often called a "warhead" [1]. Relies on molecular shape and intermolecular forces for binding (no "warhead") [1].

| Primary Advantages | - Sustained efficacy from permanent target suppression.

  • Can target proteins considered "undruggable" by non-covalent inhibitors [1]. | - Lower risk of off-target effects due to transient binding.
  • Generally considered safer and easier to design initially [1]. | | Primary Disadvantages | - Higher risk of off-target toxicity if the warhead is not selective.
  • Potential for immune reactions due to haptenization of the target protein [1]. | - Shorter duration of action, requiring more frequent dosing or higher exposure.
  • Efficacy can be overcome by high concentrations of the natural substrate [1]. |

Experimental Protocol for Characterizing Inhibitors

The following workflow outlines a general methodology used in early-stage drug discovery to determine if a compound like Canertinib is an irreversible inhibitor [1]. You can adapt the specifics (e.g., enzyme concentration, incubation time) based on your experimental system.

Start Start: Pre-incubate Enzyme with Inhibitor A Dilution or Dialysis (to remove unbound inhibitor) Start->A B Measure Residual Enzyme Activity A->B C Compare to Control (Enzyme without inhibitor) B->C D Activity recovered? Interpret Results C->D E1 Yes: Reversible Inhibitor D->E1 Yes E2 No: Irreversible Inhibitor D->E2 No

Key Steps Explained:

  • Pre-incubation: The target enzyme is incubated with the inhibitor (e.g., this compound) for a sufficient time to allow binding.
  • Dilution/Dialysis: The mixture is drastically diluted or dialyzed. This step reduces the concentration of the unbound inhibitor to a level that would dissociate any reversible inhibitor from the enzyme.
  • Activity Measurement: The remaining enzymatic activity is measured.
  • Interpretation:
    • If the enzyme activity is recovered, it indicates that the inhibitor has dissociated from the enzyme, characteristic of a reversible mechanism.
    • If the enzyme activity remains suppressed, it suggests the inhibitor is permanently bound, confirming an irreversible mechanism.

References

Canertinib clinical response vs other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Selected EGFR-TKIs in NSCLC

The table below summarizes key clinical data for several EGFR TKIs, though it does not include Canertinib.

TKI Name (Generation) Key Molecular Targets Representative Trial(s) Reported Efficacy (PFS in months) Common Adverse Events
Gefitinib (1st) EGFR (reversible) [1] IPASS [2] [3] Superior PFS vs. chemotherapy (HR 0.48) [2] [3] Rash, diarrhea, hepatotoxicity [2]
Erlotinib (1st) EGFR (reversible) [1] EURTAC, OPTIMAL [1] Superior PFS vs. chemotherapy [1] Rash, diarrhea, stomatitis [2]
Afatinib (2nd) EGFR, HER2, HER4 (irreversible) [1] LUX-Lung 3, 6, 7 [1] Improved PFS vs. chemo; Improved PFS vs. gefitinib [1] Diarrhea, rash, dry skin, paronychia [1] [4]
Osimertinib (3rd) EGFR-TKI sensitizing & T790M mutations [1] [2] AURA, FLAURA [1] [2] [4] PFS: 18.9 mos (FLAURA, 1L) [2] [3]; PFS: 11.0-12.3 mos (AURA, 2L) [4] Diarrhea, rash, dry skin; QT prolongation [2] [4]
Dacomitinib (2nd) EGFR (irreversible) [1] - Improved PFS vs. gefitinib [1] -

Insights from Related Preclinical and Clinical Studies

While clinical data for this compound is absent from the results, research on other TKIs provides context on common resistance mechanisms and preclinical evaluation methods.

  • Mechanism of Action and Resistance: A central theme in TKI therapy is the development of resistance. A key mechanism is the acquisition of the T790M "gatekeeper" mutation in the EGFR gene, which is a common reason for treatment failure with 1st and 2nd-generation TKIs [1] [5]. Osimertinib was specifically developed to target this mutation [1] [4]. Other resistance mechanisms include MET amplification, HER2 amplification, and histological transformation (e.g., to small cell lung cancer) [2].

  • Preclinical Models for Drug Evaluation: Patient-derived tumor organoids (PDOs) are increasingly used in translational research for drug sensitivity testing. These 3D cell cultures recapitulate the original tumor's genetics and phenotype better than traditional 2D cultures. Key metrics in these assays include the half-maximal inhibitory concentration (IC50) and the area under the dose-response curve (AUC) [6]. The following diagram illustrates a generalized workflow for such preclinical drug testing.

Start Patient Tumor Sample PDO Establish Patient-Derived Organoid (PDO) Culture Start->PDO DrugScreen In-vitro Drug Screening PDO->DrugScreen DataAnalysis Viability Assay & Data Analysis (IC50, AUC) DrugScreen->DataAnalysis Result Drug Sensitivity Profile DataAnalysis->Result

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

485.1629955 Da

Monoisotopic Mass

485.1629955 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C78W1K5ASF

Drug Indication

Investigated for use/treatment in breast cancer and lung cancer.

Mechanism of Action

CI-1033 effectively inhibits the growth of esophageal squamous cell carcinoma which co-expresses both EGFR and HER2 with the inhibition of phosphorylation of both MAPK and AKT. Some studies suggest that CI-1033 holds significant clinical potential in esophageal cancer.

Other CAS

267243-28-7

Wikipedia

Canertinib

Dates

Last modified: 08-15-2023
1: Hassan W, Chitcholtan K, Sykes P, Garrill A. A Combination of Two Receptor Tyrosine Kinase Inhibitors, Canertinib and PHA665752 Compromises Ovarian Cancer Cell Growth in 3D Cell Models. Oncol Ther. 2016;4(2):257-274. doi: 10.1007/s40487-016-0031-1. Epub 2016 Sep 27. PubMed PMID: 28261654; PubMed Central PMCID: PMC5315083.
2: Tang J, Qian Y, Li H, Kopecky BJ, Ding D, Ou HC, DeCook R, Chen X, Sun Z, Kobel M, Bao J. Canertinib induces ototoxicity in three preclinical models. Hear Res. 2015 Oct;328:59-66. doi: 10.1016/j.heares.2015.07.002. Epub 2015 Jul 7. PubMed PMID: 26163095; PubMed Central PMCID: PMC4581429.
3: Minocha M, Khurana V, Qin B, Pal D, Mitra AK. Enhanced brain accumulation of pazopanib by modulating P-gp and Bcrp1 mediated efflux with canertinib or erlotinib. Int J Pharm. 2012 Oct 15;436(1-2):127-34. doi: 10.1016/j.ijpharm.2012.05.038. Epub 2012 Jun 9. PubMed PMID: 22688250; PubMed Central PMCID: PMC3573846.
4: Djerf Severinsson EA, Trinks C, Gréen H, Abdiu A, Hallbeck AL, Stål O, Walz TM. The pan-ErbB receptor tyrosine kinase inhibitor canertinib promotes apoptosis of malignant melanoma in vitro and displays anti-tumor activity in vivo. Biochem Biophys Res Commun. 2011 Oct 28;414(3):563-8. doi: 10.1016/j.bbrc.2011.09.118. Epub 2011 Oct 1. PubMed PMID: 21982771.
5: Nordigården A, Zetterblad J, Trinks C, Gréen H, Eliasson P, Druid P, Lotfi K, Rönnstrand L, Walz TM, Jönsson JI. Irreversible pan-ERBB inhibitor canertinib elicits anti-leukaemic effects and induces the regression of FLT3-ITD transformed cells in mice. Br J Haematol. 2011 Oct;155(2):198-208. doi: 10.1111/j.1365-2141.2011.08819.x. Epub 2011 Aug 16. PubMed PMID: 21848891.
6: Prasasya RD, Vang KZ, Kreeger PK. A multivariate model of ErbB network composition predicts ovarian cancer cell response to canertinib. Biotechnol Bioeng. 2012 Jan;109(1):213-24. doi: 10.1002/bit.23297. Epub 2011 Aug 23. PubMed PMID: 21830205; PubMed Central PMCID: PMC3786202.
7: Trinks C, Severinsson EA, Holmlund B, Gréen A, Gréen H, Jönsson JI, Hallbeck AL, Walz TM. The pan-ErbB tyrosine kinase inhibitor canertinib induces caspase-mediated cell death in human T-cell leukemia (Jurkat) cells. Biochem Biophys Res Commun. 2011 Jul 8;410(3):422-7. doi: 10.1016/j.bbrc.2011.05.148. Epub 2011 Jun 6. PubMed PMID: 21669187.
8: Trinks C, Djerf EA, Hallbeck AL, Jönsson JI, Walz TM. The pan-ErbB receptor tyrosine kinase inhibitor canertinib induces ErbB-independent apoptosis in human leukemia (HL-60 and U-937) cells. Biochem Biophys Res Commun. 2010 Feb 26;393(1):6-10. doi: 10.1016/j.bbrc.2010.01.055. Epub 2010 Jan 22. PubMed PMID: 20096663.
9: Galmarini CM. Canertinib pfizer. IDrugs. 2004 Jan;7(1):58-63. Review. PubMed PMID: 14730468.

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